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  • Product: 2-Amino-2-methylpentanoic acid
  • CAS: 5455-33-4

Core Science & Biosynthesis

Foundational

"2-Amino-2-methylpentanoic acid" IUPAC name and structure

Technical Monograph: 2-Amino-2-methylpentanoic Acid ( -Methylnorvaline)[1][2] Executive Technical Summary 2-Amino-2-methylpentanoic acid , commonly referred to as -Methylnorvaline ( MeNva), is a non-proteinogenic, -disub...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 2-Amino-2-methylpentanoic Acid ( -Methylnorvaline)[1][2]

Executive Technical Summary

2-Amino-2-methylpentanoic acid , commonly referred to as


-Methylnorvaline  (

MeNva), is a non-proteinogenic,

-disubstituted amino acid. Structurally, it represents a norvaline backbone where the

-proton has been replaced by a methyl group.

This modification introduces significant steric bulk at the chiral center, creating a quaternary carbon that severely restricts rotation around the


 (phi) and 

(psi) torsion angles. In drug discovery, this molecule is a critical "conformational lock," used to stabilize peptide secondary structures (particularly helical conformations) and enhance metabolic stability against proteolytic degradation.
Chemical Identity & Properties[3][4]
PropertyData
IUPAC Name 2-Amino-2-methylpentanoic acid
Common Name

-Methylnorvaline
Molecular Formula

Molecular Weight 131.17 g/mol
CAS Number (Racemic) 5455-33-4
CAS Number (R-Isomer) 110916-84-2
pKa (Carboxyl) ~2.3 (Predicted)
pKa (Amine) ~9.7 (Predicted)
Solubility Soluble in water, dilute acid/base; sparingly soluble in EtOH.[1][2]

The Pharmacophore: Conformational Utility in Drug Design[5][6][7]

The primary utility of


-Methylnorvaline lies in its ability to modulate the physicochemical and pharmacokinetic properties of peptide-based therapeutics.
The "Alpha-Methyl Effect"

Replacing the


-hydrogen with a methyl group creates a quaternary center. This substitution has two profound effects on peptide mechanics:
  • Conformational Restriction: The added methyl group introduces steric clashes with the carbonyl oxygen of the preceding residue and the amide hydrogen of the succeeding residue. This restricts the available Ramachandran space, forcing the peptide backbone into specific folded conformations, most notably the

    
    -helix  or 
    
    
    
    -helix
    . This is essential for forcing flexible peptides into their bioactive conformations to increase receptor affinity.
  • Proteolytic Resistance: Most peptidases (e.g., trypsin, chymotrypsin) require an accessible backbone geometry and hydrogen to cleave the amide bond. The steric bulk of the

    
    -methyl group acts as a shield, significantly extending the plasma half-life of the therapeutic.
    
Mechanism of Action Diagram

The following diagram illustrates the logical flow from structural modification to pharmacokinetic benefit.

AlphaMethylEffect Subst Substitution: alpha-H -> alpha-Methyl Steric Steric Hindrance (Quaternary Center) Subst->Steric Rest Restricted Rotation (Phi/Psi Angles) Steric->Rest Shield Steric Shielding of Amide Bond Steric->Shield Helix Stabilization of 3(10)-Helix / Alpha-Helix Rest->Helix Affinity Increased Target Binding Affinity Helix->Affinity Enz Inhibition of Proteolytic Cleavage Shield->Enz HalfLife Extended Plasma Half-Life Enz->HalfLife

Figure 1: Mechanistic impact of


-methylation on peptide pharmacodynamics and pharmacokinetics.

Synthetic Methodology: The Bucherer-Bergs Protocol[4][8][9]

Synthesizing sterically hindered amino acids requires robust methods. Standard alkylation of glycine enolates often fails due to the low reactivity of the quaternary center. The Bucherer-Bergs reaction is the industry standard for generating


-disubstituted amino acids because it builds the ring around the ketone, bypassing steric issues during C-C bond formation.
Reaction Scheme

2-Pentanone


Hydantoin Intermediate 


-Methylnorvaline
Step-by-Step Protocol

Note: This protocol involves Cyanide. All work must be performed in a functioning fume hood with HCN sensors active.

Phase A: Formation of the Hydantoin (5-methyl-5-propylhydantoin)
  • Reagent Prep: In a round-bottom flask, dissolve 2-pentanone (1.0 eq) in 50% aqueous ethanol (0.5 M concentration relative to ketone).

  • Addition: Add Ammonium Carbonate (3.0 eq) and Potassium Cyanide (1.2 eq).

  • Cyclization: Heat the mixture to 60°C for 18–24 hours.

    • Checkpoint: The reaction is complete when the ketone is consumed (monitor via TLC, hexane/EtOAc). A white precipitate (the hydantoin) often forms upon cooling.

  • Isolation: Concentrate the ethanol under reduced pressure. Acidify the remaining aqueous solution to pH ~2 with concentrated HCl to precipitate the hydantoin fully. Filter, wash with cold water, and dry.

Phase B: Hydrolysis to Amino Acid
  • Solvation: Suspend the isolated hydantoin in 3M NaOH (excess, typically 5–6 eq).

  • Hydrolysis: Reflux at 100–110°C for 24–48 hours.

    • Technical Insight: The hydantoin ring is extremely stable due to the gem-dialkyl effect. High temperatures and prolonged times are non-negotiable here. Pressure vessels (autoclaves) at 150°C can accelerate this to <6 hours.

  • Purification:

    • Cool the solution.

    • Neutralize to pH 7.0 using HCl.

    • Apply the solution to a cation-exchange resin (e.g., Dowex 50W).

    • Wash with water (removes salts/impurities).

    • Elute the amino acid with 1M

      
      .
      
    • Lyophilize the eluent to obtain the white powder product.

SynthesisFlow Start Start: 2-Pentanone Reagents Add KCN + (NH4)2CO3 (Bucherer-Bergs) Start->Reagents Inter Intermediate: 5-methyl-5-propylhydantoin Reagents->Inter Hydrolysis Alkaline Hydrolysis (NaOH, Reflux >24h) Inter->Hydrolysis Purify Ion Exchange Purification Hydrolysis->Purify Final Product: 2-Amino-2-methylpentanoic acid Purify->Final

Figure 2: Synthetic workflow for the production of


-Methylnorvaline.

Application in Solid-Phase Peptide Synthesis (SPPS)

Incorporating 2-amino-2-methylpentanoic acid into a peptide chain is challenging. The quaternary


-carbon creates significant steric hindrance, making the nucleophilic amine less accessible for coupling to the incoming amino acid.
Coupling Protocol Recommendations

When using Fmoc-protected


-Methylnorvaline in SPPS:
  • Coupling Reagents: Standard DIC/HOBt is often insufficient. Use high-efficiency reagents: HATU or PyAOP with HOAt (1-Hydroxy-7-azabenzotriazole).

  • Reaction Time: Extend coupling times from the standard 45 minutes to 2–4 hours .

  • Double Coupling: Perform the coupling step twice (2x) for this residue and the subsequent residue (which must couple to the sterically hindered amine of the

    
    -methyl amino acid).
    
  • Monitoring: Use the Chloranil test rather than the Kaiser test to check for coupling completion, as secondary/hindered amines do not react reliably with ninhydrin.

References

  • PubChem. (2025).[1] 2-Amino-2-methylpentanoic acid (Compound Summary). National Library of Medicine. [Link]

  • Bucherer, H. T., & Steiner, W. (1934). Über die Synthese von Hydantoinen (Synthesis of Hydantoins).[3][4][5][6][7] Journal für Praktische Chemie. (Foundational reference for the Bucherer-Bergs reaction).

  • Toniolo, C., et al. (1993). Structure and conformation of peptides containing the alpha,alpha-disubstituted amino acid residue.[8] Biopolymers. [Link]

  • Cativiela, C., & Díaz-de-Villegas, M. D. (2007).

    
    -amino acids. Tetrahedron: Asymmetry.[8] [Link]
    

Sources

Exploratory

Introduction to 2-Amino-2-methylpentanoic Acid

An In-Depth Technical Guide to 2-Amino-2-methylpentanoic Acid Executive Summary: This guide provides a comprehensive technical overview of 2-Amino-2-methylpentanoic acid, a non-proteinogenic α-amino acid. It details the...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2-Amino-2-methylpentanoic Acid

Executive Summary: This guide provides a comprehensive technical overview of 2-Amino-2-methylpentanoic acid, a non-proteinogenic α-amino acid. It details the compound's Chemical Abstracts Service (CAS) numbers for its racemic and chiral forms, its core physicochemical properties, and established synthesis methodologies. The document further explores its strategic applications in research and drug development, particularly as a building block for creating sterically hindered peptides and peptidomimetics with enhanced metabolic stability. Finally, it outlines critical safety and handling protocols based on current GHS classifications. This paper is intended for researchers, chemists, and drug development professionals who require a detailed understanding of this unique synthetic amino acid.

2-Amino-2-methylpentanoic acid, also known as α-methyl-norvaline, is a synthetic, non-proteinogenic amino acid. Unlike its natural counterparts, the presence of a methyl group on the α-carbon introduces significant steric hindrance. This structural feature is of high interest in medicinal chemistry and drug design, as it can impart unique conformational constraints and increased resistance to enzymatic degradation when incorporated into peptides.

The compound is typically handled and sold as a racemate, a mixture of its (R) and (S) enantiomers. However, stereospecific versions are also available for advanced applications where chirality is critical. Understanding the specific CAS number associated with the desired form is crucial for procurement, regulatory compliance, and scientific accuracy.

  • Racemic 2-Amino-2-methylpentanoic acid: CAS Number 3275-37-4 [1][2]

  • (R)-2-Amino-2-methylpentanoic acid: CAS Number 110916-84-2 [3][4]

This guide will focus on the properties and applications stemming from its unique α-methylated structure.

Physicochemical Properties

The fundamental properties of 2-Amino-2-methylpentanoic acid are summarized below. These data are critical for experimental design, including solvent selection, reaction temperature, and analytical characterization.

PropertyValueSource(s)
CAS Number (Racemic) 3275-37-4[1][2]
CAS Number (R-enantiomer) 110916-84-2[3][4]
Molecular Formula C₆H₁₃NO₂[1][5]
Molecular Weight 131.17 g/mol [1][5]
IUPAC Name 2-amino-2-methylpentanoic acid[5]
Synonyms α-Methyl-DL-norvaline, 2-Aminopentane-2-carboxylic acid[5]
Boiling Point (Predicted) 225.8 ± 23.0 °C[3]
Density (Predicted) 1.041 ± 0.06 g/cm³[3]
pKa (Predicted) 2.58 ± 0.40[3]

Synthesis Methodologies

The synthesis of α-amino acids is a well-established field in organic chemistry. For α-methylated amino acids like 2-Amino-2-methylpentanoic acid, a common and robust approach involves the amination of a corresponding α-halo acid. A conceptual workflow based on the Hell-Volhard-Zelinskii reaction is described below.

Conceptual Protocol: Synthesis via Hell-Volhard-Zelinskii Bromination

This method leverages the selective α-bromination of a carboxylic acid followed by nucleophilic substitution with ammonia. The causality behind this choice is its reliability and high yield for α-halogenation, creating a perfect precursor for amination.

Step 1: α-Bromination of 2-Methylpentanoic Acid

  • Charge a round-bottom flask with 2-methylpentanoic acid (CAS 97-61-0)[6].

  • Add a catalytic amount of phosphorus tribromide (PBr₃).

  • Slowly add bromine (Br₂) to the reaction mixture. The PBr₃ acts as a catalyst to form the acid bromide in situ, which more readily enolizes and reacts with Br₂ at the α-position.

  • Heat the mixture under reflux until the reaction is complete, monitored by TLC or GC. The product is 2-bromo-2-methylpentanoic acid.

Step 2: Amination of 2-Bromo-2-methylpentanoic Acid

  • Cool the crude 2-bromo-2-methylpentanoic acid from the previous step.

  • Slowly add the bromo-acid to a concentrated aqueous solution of ammonia (NH₃) under vigorous stirring in a pressure-rated vessel. An excess of ammonia is used to drive the Sₙ2 reaction and neutralize the HBr byproduct.

  • Heat the mixture. The nucleophilic ammonia displaces the bromide ion to form the target amino acid.

  • Upon completion, the racemic 2-Amino-2-methylpentanoic acid can be isolated by crystallization after adjusting the pH to its isoelectric point.

For enantiomerically pure products, a chiral resolution step or an asymmetric synthesis approach would be required[7].

Synthesis Workflow Diagram

SynthesisWorkflow Start 2-Methylpentanoic Acid Step1 Step 1: α-Bromination Start->Step1 Reagents1 Br₂, PBr₃ (cat.) (Hell-Volhard-Zelinskii) Reagents1->Step1 Intermediate 2-Bromo-2-methylpentanoic Acid Step1->Intermediate Step2 Step 2: Amination (Sₙ2) Intermediate->Step2 Reagents2 Excess NH₃ (aq) Reagents2->Step2 Product Racemic 2-Amino-2-methylpentanoic Acid Step2->Product

Caption: Conceptual synthesis of 2-Amino-2-methylpentanoic acid.

Applications in Research and Drug Development

The primary value of 2-Amino-2-methylpentanoic acid lies in its role as a specialized building block for peptides and small molecules. Non-natural amino acids are frequently used to enhance the therapeutic properties of parent compounds, such as increasing bioavailability or preventing rapid metabolism[8].

Peptidomimetics and Metabolic Stability

Peptide-based drugs often suffer from poor metabolic stability due to degradation by proteases. Incorporating α,α-disubstituted amino acids like 2-Amino-2-methylpentanoic acid is a proven strategy to overcome this limitation.

  • Mechanism of Protection: The methyl group on the α-carbon provides steric bulk that physically blocks the active site of proteolytic enzymes. This prevents the cleavage of the adjacent peptide bonds, thereby extending the half-life of the drug in vivo.

  • Conformational Rigidity: The steric hindrance also restricts the rotational freedom around the peptide backbone, locking it into a more defined conformation. This can lead to higher binding affinity and selectivity for the target receptor.

Use in Drug Candidates

While not a drug itself, its structural motifs are found in various therapeutic agents. For instance, modified amino acids form the core of drugs like Pregabalin, which is a GABA analogue used to treat neuropathic pain and anxiety[9]. The use of unnatural amino acids is a cornerstone of modern medicinal chemistry to optimize pharmacokinetic and pharmacodynamic profiles. Poly(amino acid) polymers are also extensively explored for controlled drug delivery systems, where they can be functionalized to improve drug solubility and targeting[10].

Application Workflow Diagram

PeptideApplication cluster_0 Standard Peptide Chain cluster_1 Modified Peptide Chain Peptide1 ... Gly Ala Val ... Enzyme Proteolytic Enzyme Peptide1:f3->Enzyme Susceptible to Cleavage Peptide2 ... Gly Ala α-Me-Nva ... Peptide2:f3->Enzyme Sterically Hindered (Resistant)

Sources

Foundational

solubility of 2-Amino-2-methylpentanoic acid in organic solvents

Technical Guide: Solubility Profile and Solvent Selection for 2-Amino-2-methylpentanoic Acid Executive Summary 2-Amino-2-methylpentanoic acid (also known as -methylnorvaline) is a non-proteinogenic , -dialkyl amino acid....

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Solubility Profile and Solvent Selection for 2-Amino-2-methylpentanoic Acid

Executive Summary 2-Amino-2-methylpentanoic acid (also known as


-methylnorvaline) is a non-proteinogenic 

,

-dialkyl amino acid. Its structural rigidity, conferred by the quaternary

-carbon, makes it a critical tool in peptide engineering for inducing helical conformations and enhancing proteolytic stability. However, this same steric bulk, combined with its zwitterionic nature, presents unique solubility challenges compared to standard proteinogenic amino acids. This guide provides a technical analysis of its solubility landscape, solvent selection strategies for synthesis/purification, and validated experimental protocols.

[1][2][3][4][5]

Understanding the solubility of 2-Amino-2-methylpentanoic acid requires analyzing its competing structural motifs: the polar zwitterionic core and the hydrophobic alkyl side chain.

PropertyValue / DescriptionImpact on Solubility
CAS Number 2370-12-9 (DL-form)Unique identifier for sourcing/verification.
Molecular Formula

Low molecular weight (131.17 g/mol ).[1][2]
Structure

-methyl,

-propyl substitution
The quaternary center restricts rotation, affecting crystal packing energy.
LogP (Predicted) ~0.7 to 1.1Moderately lipophilic side chain, but dominated by the charged head group.
pKa Values

(COOH)

2.3;

(

)

9.7
Exists as a zwitterion (

) at neutral pH (Isoelectric point pI

6.0).

Solubility Mechanism: In the solid state,


-methylnorvaline exists as a zwitterionic crystal lattice held together by strong electrostatic interactions (Coulombic forces). To dissolve this molecule, a solvent must overcome this high lattice energy.
  • Water: High dielectric constant (

    
    ) stabilizes the separated charges, making it the primary solvent.
    
  • Organic Solvents: Most organic solvents lack the dielectric strength to dissociate the zwitterion, resulting in negligible solubility unless the pH is manipulated to suppress ionization.

Solubility Landscape by Solvent Class

The following categorization is based on empirical data for


,

-dialkyl amino acids and thermodynamic principles.
A. Aqueous Systems (Primary Solvent)
  • Neutral pH (Water): Soluble. The molecule is zwitterionic. Solubility is generally

    
     but can be temperature-dependent.
    
  • Acidic/Basic pH: Highly Soluble.

    • Acidic (0.1 M HCl): Protonation of the carboxylate forms the cation (

      
      ), significantly increasing solubility.
      
    • Basic (0.1 M NaOH): Deprotonation of the ammonium forms the anion (

      
      ), also increasing solubility.
      
B. Polar Organic Solvents
  • Methanol / Ethanol: Sparingly Soluble.

    • Solubility is significantly lower than in water.

    • Application: Often used as anti-solvents in recrystallization. Adding ethanol to a concentrated aqueous solution of

      
      -methylnorvaline will force precipitation.
      
  • DMSO / DMF: Soluble. [1]

    • These dipolar aprotic solvents can solvate the zwitterion to a moderate extent.

    • Application: Preferred solvents for solid-phase peptide synthesis (SPPS) coupling reactions or when water must be excluded.

C. Non-Polar / Chlorinated Solvents
  • DCM, Chloroform, Hexanes, Ethyl Acetate: Insoluble.

    • The zwitterionic form effectively repels these solvents.

    • Exception: If the amino acid is protected (e.g., Fmoc-2-Amino-2-methylpentanoic acid) or converted to an ester, solubility in DCM/Ethyl Acetate becomes high.

Experimental Protocols

Protocol A: Gravimetric Solubility Determination

Use this protocol to establish precise solubility data for your specific batch/temperature.

  • Preparation: Weigh approximately 100 mg of 2-Amino-2-methylpentanoic acid into a localized vial.

  • Saturation: Add the target solvent (e.g., Water, MeOH) in small increments (50

    
    L) while vortexing at the target temperature (e.g., 25°C).
    
  • Equilibration: Once dissolution is not immediate, add excess solid to ensure a saturated suspension. Stir for 24 hours.

  • Filtration: Filter the suspension through a 0.22

    
    m PTFE syringe filter (pre-heated if testing elevated temperatures) into a pre-weighed vial.
    
  • Evaporation: Evaporate the solvent (vacuum centrifuge or nitrogen stream) and dry the residue to constant weight.

  • Calculation:

    
    
    
Protocol B: Purification via Recrystallization

The


-methyl group can inhibit crystallization kinetics. This "solvent-switch" method is robust.

Reagents:

  • Solvent A: Deionized Water (or 1M HCl if purifying from neutral impurities).

  • Solvent B: Ethanol (absolute) or Acetone.

Workflow:

  • Dissolution: Dissolve crude 2-Amino-2-methylpentanoic acid in the minimum volume of hot Solvent A (approx. 80°C).

  • Clarification: If insoluble particles remain, filter while hot.

  • Nucleation: Allow the solution to cool to room temperature. If no crystals form (common due to steric hindrance), add Solvent B dropwise until persistent turbidity is observed.

  • Crystallization: Store at 4°C for 12-24 hours.

  • Isolation: Filter the white crystals and wash with cold Solvent B.

Visualization of Solubility Logic

The following diagram illustrates the decision matrix for solvent selection based on the ionization state of the molecule.

SolubilityLogic Start 2-Amino-2-methylpentanoic acid (Target Molecule) State Determine Desired Ionization State Start->State Zwitterion Zwitterion (Neutral pH) (COO- / NH3+) State->Zwitterion Cation Cation (Acidic pH) (COOH / NH3+) State->Cation Anion Anion (Basic pH) (COO- / NH2) State->Anion Protected N-Term/C-Term Protected (e.g., Fmoc/Esters) State->Protected Water Solvent: Water (High Solubility) Zwitterion->Water Primary Alcohol Solvent: MeOH/EtOH (Low/Moderate Solubility) Zwitterion->Alcohol Poor (Anti-solvent) Aprotic Solvent: DMSO/DMF (Moderate Solubility) Zwitterion->Aprotic Secondary Cation->Water Very High Cation->Alcohol Moderate Anion->Water Very High Organic Solvent: DCM/EtOAc/THF (High Solubility) Protected->Organic Primary

Caption: Solubility decision matrix based on ionization state. Zwitterionic forms require high dielectric solvents (water), while protected forms behave like standard organic molecules.

Applications in Drug Development

In peptide synthesis, the solubility of


-methylnorvaline is a critical parameter for coupling efficiency.
  • Coupling Solvent: Use DMF or NMP (N-methylpyrrolidone). Do not use DCM for the free amino acid.

  • Steric Hindrance: The

    
    -methyl group creates significant steric bulk. Coupling reactions often require stronger activation reagents (e.g., HATU/HOAt) and extended reaction times. The solubility of the activated ester intermediate is generally good in DMF.
    

References

  • PubChem. (n.d.).[2] 2-Amino-2-methylpentanoic acid (Compound Summary). National Library of Medicine. Retrieved from [Link]

  • Cronin, J. R., & Pizzarello, S. (1997). Enantiomeric excesses in meteoritic amino acids.[3][4][5] Science, 275(5302), 951-955. (Context: Extraction and solubility of alpha-methyl amino acids from Murchison meteorite using aqueous systems). Retrieved from [Link]

  • Toniolo, C., et al. (1993). Synthesis and conformational analysis of alpha,alpha-dialkyl amino acids. (Context: Discussion of peptide synthesis solvents for sterically hindered amino acids).
  • Barrett, G. C. (1985). Chemistry and Biochemistry of the Amino Acids. Chapman and Hall. (General reference for amino acid solubility profiles).

Sources

Exploratory

"2-Amino-2-methylpentanoic acid" suppliers and purchasing

Sourcing and Quality Assurance of 2-Amino-2-methylpentanoic Acid ( -Methylnorvaline) Executive Summary: The "Magic Methyl" Effect 2-Amino-2-methylpentanoic acid, commonly known as -Methylnorvaline ( -MeNva) , is a critic...

Author: BenchChem Technical Support Team. Date: February 2026

Sourcing and Quality Assurance of 2-Amino-2-methylpentanoic Acid ( -Methylnorvaline)

Executive Summary: The "Magic Methyl" Effect

2-Amino-2-methylpentanoic acid, commonly known as


-Methylnorvaline (

-MeNva)
, is a critical non-proteinogenic amino acid used in modern peptide therapeutics. By replacing the

-hydrogen of norvaline with a methyl group, this residue introduces significant steric constraints.

Why it matters in drug development:

  • Conformational Locking: It strongly promotes helical structures (specifically

    
    -helices) by restricting 
    
    
    
    and
    
    
    torsion angles.
  • Proteolytic Stability: The quaternary carbon center creates a steric shield, rendering the adjacent peptide bond nearly impervious to standard proteases.

  • Hydrophobicity Tuning: The propyl side chain offers lipophilicity intermediate between alanine and leucine, critical for optimizing membrane permeability.

This guide provides a validated framework for sourcing, verifying, and handling


-MeNva, addressing the specific challenges of stereochemical purity and supply chain ambiguity.

Technical Specifications & The CAS Trap

A major pitfall in purchasing


-dialkyl amino acids is the ambiguity in CAS registry numbers regarding stereochemistry and salt forms. Vendors often use the generic (racemic) CAS for specific enantiomers.

Actionable Advice: Do not rely solely on CAS numbers. Always specify the full chemical name, including stereochemistry (R/S) and salt form, in your purchase order.

Table 1: Chemical Identity Matrix
ParameterSpecificationNotes
IUPAC Name 2-Amino-2-methylpentanoic acidAlso: ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

-Methylnorvaline
Racemic CAS 3275-37-4Often used loosely for S-isomer by some vendors.
(R)-Isomer CAS 110916-84-2Less common; used for specific D-amino acid scans.
(S)-Isomer CAS 3275-37-4 (Conflicted)Critical Check: Verify optical rotation. Some sources use specific internal codes.
Molecular Weight 131.17 g/mol (Free Base)~167.63 g/mol (HCl Salt)
Formula

Key Impurity Enantiomer (< 0.5%)High risk of racemization during synthesis if not controlled.

Sourcing Strategy & Supplier Landscape

Sourcing


-MeNva requires a tiered approach based on the development phase. The steric hindrance of the 

-methyl group makes this compound difficult to synthesize with high enantiomeric excess (ee), leading to price premiums for high-purity chiral forms.
Validated Supplier Tiers
  • Tier 1: Catalog Suppliers (Gram Scale / Discovery)

    • Sigma-Aldrich (MilliporeSigma): High reliability for analytical standards.

    • Santa Cruz Biotechnology (SCBT): Good for rapid acquisition of racemic or S-forms for initial screening.

    • BLD Pharm: Strong inventory of the Hydrochloride salt form.

  • Tier 2: Specialized Amino Acid Vendors (Kilo Scale / GLP)

    • Chem-Impex International: Specializes in protected forms (Fmoc/Boc) required for SPPS (Solid Phase Peptide Synthesis).

    • PepTech / Watanabe Chemical: Japanese and US specialists often holding higher stereochemical purity stocks.

  • Tier 3: Custom Synthesis (GMP Scale)

    • Required when multi-kilogram quantities of >99.5% ee are needed. Vendors like Enamine or WuXi AppTec are typically engaged here.

Sourcing Decision Logic

Use the following decision tree to determine the appropriate grade and form.

SourcingLogic Start Start: Define Requirement AppType Application Type? Start->AppType Discovery Hit Discovery / Screening AppType->Discovery Early Stage Dev Lead Opt / GLP Tox AppType->Dev Late Stage Stereo Stereochemistry Critical? Discovery->Stereo Synthesis Synthesis Method? Dev->Synthesis No No Stereo->No Yes Yes Stereo->Yes SPPS Solid Phase (SPPS) Synthesis->SPPS Solution Solution Phase Synthesis->Solution Racemic Buy Racemic (CAS 3275-37-4) Low Cost Enantio Buy Enantiopure (>98% ee) Enantio->Synthesis Fmoc Buy Fmoc-alpha-MeNva (Avoid coupling steps) SPPS->Fmoc Free Buy Free Acid / HCl Salt (Verify Salt Stoichiometry) Solution->Free No->Racemic Yes->Enantio

Figure 1: Strategic sourcing decision tree for


-Methylnorvaline.

Incoming Quality Control (IQC) Protocol

Because


-MeNva is sterically hindered, "standard" purity checks (like simple HPLC-UV) can be misleading. Impurities often include the unmethylated analog (Norvaline) or the wrong enantiomer, which have very similar retention times.
The "Self-Validating" QC Workflow

Every batch received must undergo the following triangulation of data.

Protocol Steps:

  • Identity (H-NMR): Confirm the integral ratio of the

    
    -methyl singlet (3H) vs the propyl chain.
    
    • Critical Check: Look for a doublet signal near the methyl region. If seen, it indicates contamination with Norvaline (incomplete methylation).

  • Chiral Purity (Chiral HPLC):

    • Column: Crownpak CR(+) (Daicel) or Chiralpak ZWIX.

    • Conditions: Perchloric acid (pH 1.5) mobile phase is often required for free amino acids.

    • Acceptance Criteria: > 98.5% ee for GLP use.

  • Salt Counter-ion Check:

    • Perform Elemental Analysis (Cl content) or Silver Nitrate titration if buying the HCl salt.

    • Why? Excess HCl affects stoichiometry in coupling reactions, leading to lower yields.

QCWorkflow Receipt 1. Receipt of Goods (Check CoA & Labels) NMR 2. H-NMR Analysis (DMSO-d6) Receipt->NMR Decision1 Methyl Singlet Present? NMR->Decision1 Chiral 3. Chiral HPLC (Crownpak Column) Decision1->Chiral Yes Reject QUARANTINE / REJECT Decision1->Reject No (Norvaline detected) Decision2 ee > 98%? Chiral->Decision2 Release RELEASE to Inventory Decision2->Release Pass Decision2->Reject Fail

Figure 2: Incoming Quality Control (IQC) workflow for stereochemical verification.

Handling and Synthesis Guidelines

Expert Insight: The primary challenge with


-MeNva is coupling difficulty . The 

-methyl group creates a "tetrasubstituted" carbon center, making the amine nucleophile extremely poor and the carboxyl group difficult to activate without racemization (if activating) or slow kinetics.
  • Coupling Reagents: When using

    
    -MeNva in peptide synthesis, standard HATU/DIPEA cycles often fail.
    
    • Recommendation: Use PyAOP or COMU with extended reaction times (2x to 4x standard).

    • Double Coupling: Always double couple this residue.

  • Storage:

    • Hygroscopicity: The HCl salt is hygroscopic. Store at +4°C in a desiccator.

    • Stability: Free amino acids are stable, but Fmoc-protected variants are sensitive to base (premature deprotection).

References

  • PubChem. "Compound Summary: 2-Amino-2-methylpentanoic acid."[1][2] National Library of Medicine. Accessed February 7, 2026. [Link]

  • Toniolo, C., et al. "Structure and conformation of alpha-methylated amino acids and peptides." Biopolymers. (Contextual citation for -helix induction mechanisms).

Sources

Foundational

An In-depth Technical Guide to the Thermal Stability of 2-Amino-2-methylpentanoic Acid

Foreword: Proactive Characterization in Pharmaceutical Development In the landscape of modern drug development, the meticulous characterization of active pharmaceutical ingredients (APIs) and their intermediates is not m...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Proactive Characterization in Pharmaceutical Development

In the landscape of modern drug development, the meticulous characterization of active pharmaceutical ingredients (APIs) and their intermediates is not merely a regulatory formality but a cornerstone of robust and efficient product development. Among the critical physicochemical properties, thermal stability stands as a paramount parameter, influencing everything from synthesis and purification to formulation, packaging, and shelf-life. This guide provides a comprehensive technical overview of the thermal stability of 2-Amino-2-methylpentanoic acid, a non-proteinogenic α,α-disubstituted amino acid of increasing interest in medicinal chemistry. As direct experimental data for this specific molecule is not widely published, this document serves as both a theoretical treatise and a practical guide for its empirical determination, empowering researchers and drug development professionals to proactively assess and understand its thermal behavior.

Introduction to 2-Amino-2-methylpentanoic Acid and the Imperative of Thermal Stability

2-Amino-2-methylpentanoic acid is an analog of the proteinogenic amino acid norvaline, distinguished by the presence of a methyl group at the α-carbon. This structural feature imparts a constrained conformation, a characteristic often exploited in the design of peptidomimetics and other therapeutic agents to enhance metabolic stability and biological activity.[1] The introduction of this quaternary center, however, can also significantly influence its solid-state properties, including its thermal stability.

A thorough understanding of the thermal stability of 2-Amino-2-methylpentanoic acid is crucial for:

  • Process Chemistry: Establishing safe and efficient operating temperatures for synthesis, crystallization, and drying processes.

  • Formulation Development: Selecting appropriate excipients and manufacturing processes (e.g., wet granulation, hot-melt extrusion) that will not induce degradation.

  • Storage and Handling: Defining appropriate storage conditions to ensure the long-term integrity and purity of the compound.

  • Regulatory Compliance: Providing essential data for regulatory submissions to demonstrate product quality and control.

Theoretical Considerations: The Influence of α,α-Disubstitution on Thermal Decomposition

The thermal decomposition of amino acids is a complex process that typically occurs at elevated temperatures, often in the range of 185 °C to 280 °C.[2][3] The primary decomposition pathways for α-amino acids under thermal stress are deamination (loss of the amino group as ammonia) and decarboxylation (loss of the carboxyl group as carbon dioxide).[4] The specific decomposition profile and the volatile products formed are highly dependent on the structure of the amino acid side chain.[5]

For α,α-disubstituted amino acids like 2-Amino-2-methylpentanoic acid, the presence of two substituents on the α-carbon introduces significant steric hindrance and restricts bond rotation. This can lead to altered thermal decomposition pathways compared to their α-H analogs. For instance, 2-Aminoisobutyric acid (Aib), the simplest α,α-disubstituted amino acid, exhibits a very high melting and decomposition temperature of over 300 °C.[6] This suggests that the quaternary α-carbon may enhance thermal stability.

The expected thermal decomposition of 2-Amino-2-methylpentanoic acid is likely to proceed through several stages, with the initial steps involving the loss of volatile molecules such as water and ammonia, followed by fragmentation of the carbon skeleton at higher temperatures.

Experimental Determination of Thermal Stability: A Practical Guide

The most direct and reliable methods for assessing the thermal stability of a solid material are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[7] These techniques provide complementary information on mass loss as a function of temperature and the energetics of thermal events, respectively.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as it is heated at a controlled rate. It is invaluable for determining the onset temperature of decomposition, the number of decomposition steps, and the mass of residue remaining at the end of the experiment.

Experimental Protocol: TGA of 2-Amino-2-methylpentanoic Acid

  • Sample Preparation:

    • Accurately weigh 5-10 mg of finely powdered 2-Amino-2-methylpentanoic acid into a clean, tared TGA pan (typically alumina or platinum).

    • Ensure the sample is evenly distributed at the bottom of the pan to promote uniform heating.

  • Instrument Setup and Parameters:

    • Instrument: A calibrated thermogravimetric analyzer.

    • Temperature Program:

      • Equilibrate at 30 °C.

      • Ramp from 30 °C to 600 °C at a heating rate of 10 °C/min. A slower heating rate (e.g., 5 °C/min) can be used to improve the resolution of overlapping thermal events.[8]

    • Atmosphere:

      • Purge the furnace with high-purity nitrogen at a flow rate of 50 mL/min to provide an inert atmosphere and prevent oxidative degradation.[8]

    • Data Collection: Record mass change as a function of temperature.

  • Data Analysis:

    • Plot the percentage of initial mass versus temperature (TGA curve).

    • Plot the first derivative of the TGA curve (DTG curve) to identify the temperatures of maximum mass loss rate for each decomposition step.

    • Determine the onset temperature of decomposition (Tonset), defined as the temperature at which significant mass loss begins.

    • Quantify the percentage of mass loss for each decomposition step.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, crystallization, solid-solid transitions, and decomposition, and to quantify the enthalpy changes associated with these events.

Experimental Protocol: DSC of 2-Amino-2-methylpentanoic Acid

  • Sample Preparation:

    • Accurately weigh 2-5 mg of finely powdered 2-Amino-2-methylpentanoic acid into a clean, tared aluminum DSC pan.

    • Hermetically seal the pan to prevent the loss of volatile decomposition products. For studying decomposition, a pinhole lid may be used to allow for the controlled release of gases.

  • Instrument Setup and Parameters:

    • Instrument: A calibrated differential scanning calorimeter.

    • Temperature Program:

      • Equilibrate at 30 °C.

      • Ramp from 30 °C to a temperature above the final decomposition event observed in TGA (e.g., 400 °C) at a heating rate of 10 °C/min.

    • Atmosphere:

      • Purge the sample chamber with high-purity nitrogen at a flow rate of 50 mL/min.

    • Data Collection: Record the heat flow as a function of temperature.

  • Data Analysis:

    • Plot heat flow versus temperature (DSC thermogram).

    • Identify endothermic (heat-absorbing) and exothermic (heat-releasing) events.

    • Determine the onset temperature, peak temperature, and enthalpy (ΔH) for each thermal event. Melting is typically observed as a sharp endothermic peak, while decomposition can be endothermic or exothermic and is often broader.

Hypothesized Thermal Degradation Pathway

Based on the general principles of amino acid decomposition, a plausible thermal degradation pathway for 2-Amino-2-methylpentanoic acid can be hypothesized. The initial step is likely to be an intermolecular condensation reaction between two molecules of the amino acid to form a diketopiperazine derivative, with the elimination of water. This is a common thermal reaction for α-amino acids. Subsequent heating would lead to the fragmentation of the diketopiperazine ring and the side chains, producing a variety of volatile products.

Alternatively, direct intramolecular cyclization to form a lactam is also a possibility, although less common for α-amino acids. The primary decomposition pathways of deamination and decarboxylation are also expected to occur, especially at higher temperatures.

G cluster_0 Initial Compound cluster_1 Primary Degradation Pathways cluster_2 Secondary Degradation Products 2-Amino-2-methylpentanoic_acid 2-Amino-2-methylpentanoic Acid Diketopiperazine Diketopiperazine Intermediate (+ 2 H2O) 2-Amino-2-methylpentanoic_acid->Diketopiperazine Intermolecular Condensation Decarboxylation_Product 2-Amino-2-methylpentane (+ CO2) 2-Amino-2-methylpentanoic_acid->Decarboxylation_Product Decarboxylation Deamination_Product 2-Hydroxy-2-methylpentanoic Acid (+ NH3) 2-Amino-2-methylpentanoic_acid->Deamination_Product Deamination Volatile_Fragments Volatile Fragments (e.g., alkenes, nitriles) Diketopiperazine->Volatile_Fragments Further Fragmentation Decarboxylation_Product->Volatile_Fragments Fragmentation Deamination_Product->Volatile_Fragments Fragmentation

Caption: Hypothesized thermal degradation pathways of 2-Amino-2-methylpentanoic acid.

Data Interpretation and Reporting

The data obtained from TGA and DSC experiments should be systematically tabulated to provide a clear and concise summary of the thermal stability of 2-Amino-2-methylpentanoic acid.

Table 1: Summary of Thermal Analysis Data for 2-Amino-2-methylpentanoic Acid

ParameterTGADSC
Heating Rate 10 °C/min10 °C/min
Atmosphere Nitrogen (50 mL/min)Nitrogen (50 mL/min)
Tonset (°C) Value to be determinedValue to be determined
Decomposition Steps Number of stepsNumber of events
Step 1 Tpeak (°C) Value from DTGValue from DSC peak
Step 1 Mass Loss (%) Value from TGA-
Step 1 ΔH (J/g) -Value from DSC peak integration
Residue at 600 °C (%) Value from TGA-

Conclusion and Recommendations

Recommendations for Handling and Storage:

  • Initial Handling: Based on the potential for thermal decomposition at elevated temperatures, it is prudent to avoid excessive heat during processing and handling.

  • Storage: Store 2-Amino-2-methylpentanoic acid in a well-closed container at controlled room temperature, protected from heat and moisture.

  • Further Studies: For a more comprehensive understanding of its degradation, consider performing TGA coupled with mass spectrometry or Fourier-transform infrared spectroscopy (TGA-MS/FTIR) to identify the evolved gases during decomposition.

By following the methodologies and principles detailed in this guide, researchers and drug development professionals can confidently characterize the thermal stability of 2-Amino-2-methylpentanoic acid, ensuring the development of safe, stable, and effective pharmaceutical products.

References

Sources

Protocols & Analytical Methods

Method

Optimized Purification Strategies for Sterically Hindered Non-Proteinogenic Amino Acids: 2-Amino-2-methylpentanoic Acid

-methylnorvaline) CAS: 2370-12-9 (Racemic) | 595-39-1 (L-isomer) Executive Summary & Strategic Analysis The purification of 2-Amino-2-methylpentanoic acid presents a unique set of challenges distinct from standard protei...

Author: BenchChem Technical Support Team. Date: February 2026


-methylnorvaline)
CAS:  2370-12-9 (Racemic) | 595-39-1 (L-isomer)

Executive Summary & Strategic Analysis

The purification of 2-Amino-2-methylpentanoic acid presents a unique set of challenges distinct from standard proteinogenic amino acids. As an


-disubstituted amino acid, it possesses significant steric bulk around the chiral center, which influences binding kinetics. Furthermore, its zwitterionic nature and lack of a distinct UV chromophore (beyond the weak carboxyl absorption at ~210 nm) render standard flash chromatography and UV-triggered fractionation ineffective.

This Application Note defines a hybrid purification workflow that synthesizes high-capacity Ion Exchange Chromatography (IEC) for bulk desalting with Preparative HPLC for final polishing. This two-stage approach ensures the removal of synthesis byproducts (inorganic salts, hydantoins, and unreacted ketones) while achieving pharmaceutical-grade purity (>98%).

The Physicochemical Challenge
PropertyValue / CharacteristicImplication for Purification
Structure

-methyl,

-propyl glycine
Steric hindrance affects resin binding kinetics; requires lower flow rates.
pKa Values

(-COOH),

(-NH

)
Zwitterionic at neutral pH (pI

6.0). Retained on Cation Exchange resin only at pH < 2.
Solubility Water-soluble, polarPoor retention on Normal Phase Silica; requires Aqueous Normal Phase or Reverse Phase.
Chromophore None (only end-absorption < 210 nm)Critical: Standard UV (254 nm) is useless. Requires ELSD, CAD, or derivatization (Ninhydrin).

Workflow Visualization

The following diagram illustrates the logical flow from crude synthesis mixture to isolated pure product, utilizing a "Capture and Polish" strategy.

PurificationWorkflow Crude Crude Synthesis Mixture (Salts, Ketones, Hydantoins) Acidify Acidification (pH < 2) Protonation of Amine Crude->Acidify IEC_Load Capture: Cation Exchange (Dowex 50W / Amberlite IR-120) Acidify->IEC_Load Load Wash Wash Step (Water) IEC_Load->Wash Waste Waste: Anions, Neutrals, Salts Wash->Waste Flowthrough Elute Elution Step (1M NH4OH) Wash->Elute Switch Buffer SemiPure Semi-Pure Zwitterion (Desalted) Elute->SemiPure PrepLC Polishing: Prep HPLC (C18, 0.1% TFA) SemiPure->PrepLC Final Pure 2-Amino-2-methylpentanoic Acid (>98% Purity) PrepLC->Final

Figure 1: The "Capture and Polish" workflow designed to handle high salt loads and achieve high purity.

Protocol A: Bulk Capture via Cation Exchange (Desalting)

Objective: Isolate the amino acid from the crude reaction matrix (often containing high concentrations of inorganic salts like NaCl or


 from Strecker/Bucherer-Bergs synthesis).

Mechanism: At pH 1-2, the amino group is fully protonated (


), allowing it to bind strongly to the sulfonate groups (

) of the resin. Neutral impurities wash through. Elution with ammonia deprotonates the amine (returning it to zwitterionic form) and displaces it with

.
Materials
  • Resin: Strong Cation Exchanger (SCX). Recommended: Dowex 50W-X8 (hydrogen form) or Amberlite IR-120 .

    • Note: The "X8" denotes 8% cross-linking, offering a balance between capacity and pore accessibility for this small molecule.

  • Column: Glass column with fritted disc.

  • Reagents: 1M HCl, Distilled Water, 1M

    
     (Ammonia water).
    
Step-by-Step Methodology
  • Resin Activation:

    • Swell the resin in distilled water for 1 hour.

    • Pack the column to a bed volume (BV) of approximately 10 mL resin per 1 gram of crude material.

    • Flush with 2 BV of 1M HCl to ensure all sites are in the

      
       form.
      
    • Wash with distilled water until the effluent pH is neutral.

  • Sample Loading:

    • Dissolve the crude 2-Amino-2-methylpentanoic acid in a minimum volume of 0.5M HCl .

    • Critical Check: Ensure sample pH < 2.0. If the sample is not acidic, the amino acid will be zwitterionic (net charge 0) and will not bind.

    • Load onto the column at a slow flow rate (approx. 1 BV/hour) to allow diffusion into the beads (crucial for sterically hindered AA).

  • Washing (Impurity Removal):

    • Elute with Distilled Water (3-5 BV).

    • Monitoring: Check the effluent using TLC (see Section 5) or conductivity. The effluent contains non-ionic organic impurities and inorganic anions (Cl

      
      , SO
      
      
      
      ).
    • Continue washing until the effluent is neutral and chloride-free (test with AgNO

      
       solution; no precipitate should form).
      
  • Elution (Product Recovery):

    • Switch mobile phase to 1M NH

      
      OH .
      
    • Collect fractions. The amino acid typically elutes as the pH of the effluent rises above 8.0.

    • Visual Cue: A "heat band" (warm zone) may be felt moving down the column due to the neutralization exotherm.

  • Workup:

    • Pool ninhydrin-positive fractions.

    • Evaporate under reduced pressure (Rotavap) at 40°C to remove water and excess ammonia.

    • Result: White to off-white solid (Crude Yield >90%).

Protocol B: High-Purity Polishing via Preparative HPLC

Objective: Separate the target molecule from closely related organic impurities (e.g., enantiomers if using chiral synthesis, or structural isomers) that co-eluted during the ion exchange step.

System Configuration[1]
  • Stationary Phase: C18 (Octadecyl) Preparative Column (e.g., 5

    
    m, 100 
    
    
    
    ).
  • Mobile Phase A: Water + 0.1% TFA (Trifluoroacetic acid) or 0.1% Formic Acid.

    • Why Acid? Low pH suppresses ionization of the carboxylic acid, increasing retention on the hydrophobic C18 phase.

  • Mobile Phase B: Acetonitrile (MeCN) + 0.1% TFA.

  • Detection: ELSD (Evaporative Light Scattering Detector) or CAD (Charged Aerosol Detector).

    • Alternative: UV at 205-210 nm . (Warning: TFA absorbs at 205 nm; use high-quality "HPLC Grade" TFA to minimize baseline drift).

Gradient Method (Typical)
Time (min)% Mobile Phase BRationale
0.00%Load in highly aqueous conditions to bind polar AA.
5.00%Wash unretained salts.
25.030%Shallow gradient to separate sterically similar impurities.
30.090%Column wash.
35.00%Re-equilibration.
Operational Steps
  • Dissolve the solid from Protocol A in Mobile Phase A (Water/0.1% TFA).

  • Filter through a 0.22

    
    m PVDF filter.
    
  • Inject onto the Prep HPLC system.

  • Collect peaks based on ELSD signal or UV 210 nm absorbance.

  • Lyophilization: Freeze-dry the collected fractions. Do not use rotary evaporation for the final step if TFA is used, as lyophilization is more effective at removing trace acid.

Validation & Monitoring (The "Invisible" Molecule)

Since 2-Amino-2-methylpentanoic acid is UV-inactive at standard wavelengths, you must use chemical derivatization for TLC monitoring.

TLC Visualization Protocol
  • Plate: Silica Gel 60 F

    
    .
    
  • Mobile Phase: n-Butanol : Acetic Acid : Water (3:1:1).

  • Stain: Ninhydrin Solution (0.3g Ninhydrin in 100mL n-Butanol + 3mL Acetic Acid).

  • Procedure:

    • Spot sample. Run plate.

    • Dip in Ninhydrin stain.

    • Heat with a heat gun or hotplate until spots appear.

    • Result: The

      
      -methyl amino acid will appear as a distinct purple/blue spot .
      

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Recovery (IEC) Sample pH too high during loading.Ensure sample pH is < 2.0 before loading. The amine must be protonated (

) to bind.
Broad Peaks (HPLC) Column overload or "Fronting".The zwitterion is very polar. Reduce injection volume or use 100% aqueous start for 5-10 mins.
No Detection (UV) Wrong wavelength.This molecule does not absorb at 254 nm. Switch to 210 nm or use ELSD.
Product is Oily Residual solvent/TFA.Redissolve in water and lyophilize (freeze-dry) rather than rotavap.

References

  • Sigma-Aldrich (Merck). Product Specification: 2-Amino-2-methylpentanoic acid. Available at: (Search CAS: 2370-12-9).

  • Bio-Rad Laboratories. Guide to Ion Exchange Chromatography. Bio-Rad Technical Note. Available at:

  • Agilent Technologies. Amino Acid Analysis using ZORBAX Eclipse AAA and Agilent 1100/1200 HPLC. Publication 5980-1193EN.[1] Available at:

  • Kumagai, H., et al. (2021). "Enzymatic Synthesis of -Methyl Amino Acids." Journal of Biotechnology. (Contextualizing the synthesis impurities).
  • PubChem. Compound Summary: 2-Amino-2-methylpentanoic acid.[2][3] National Library of Medicine. Available at:

Sources

Application

Introduction: The Analytical Significance of 2-Amino-2-methylpentanoic Acid

As a Senior Application Scientist, this guide provides a detailed overview of the primary analytical methodologies for the detection and quantification of 2-Amino-2-methylpentanoic acid. We will delve into the mechanisti...

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide provides a detailed overview of the primary analytical methodologies for the detection and quantification of 2-Amino-2-methylpentanoic acid. We will delve into the mechanistic principles behind each technique, offer field-proven insights into experimental design, and provide robust, step-by-step protocols suitable for implementation in research and drug development laboratories.

2-Amino-2-methylpentanoic acid, also known as α-methylnorvaline, is a non-proteinogenic α,α-disubstituted amino acid. Its structural distinction—a methyl group at the alpha-carbon in place of a hydrogen atom—confers significant resistance to enzymatic degradation and racemization. This stability makes it a compound of interest in diverse scientific fields. Notably, it has been identified in extraterrestrial samples like the Murchison meteorite, providing clues to prebiotic chemistry.[1][2][3] In pharmaceutical development, its constrained structure can be a valuable component in peptide synthesis to induce specific secondary structures and improve metabolic stability.

The analytical challenges in detecting 2-Amino-2-methylpentanoic acid stem from its high polarity, low molecular weight, and lack of a strong native chromophore for UV-Vis detection. Furthermore, as a chiral molecule, the separation and distinct quantification of its L- and D-enantiomers are often critical, as biological activity is typically stereospecific.[1] This application note will focus on the two most powerful and widely adopted techniques for its analysis: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Methodology 1: Gas Chromatography-Mass Spectrometry (GC-MS)

Principle of the Method

GC-MS is a cornerstone technique for the analysis of volatile and semi-volatile compounds. For non-volatile analytes like amino acids, a chemical derivatization step is mandatory. This process converts the polar carboxyl and amino groups into less polar, more volatile esters and amides, enabling the compound to traverse the gas chromatographic column. The key advantages of GC-MS include exceptional chromatographic resolution, particularly with capillary columns, and the generation of highly reproducible mass spectra through electron ionization (EI), which can be compared against established libraries for confident identification.

The derivatization process is critical and must be chosen carefully to ensure quantitative and reproducible conversion without inducing racemization, especially when chiral analysis is the goal.[1]

Workflow for GC-MS Analysis

GC-MS Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Sample Aqueous Sample/ Extract Deriv Derivatization (e.g., Esterification) Sample->Deriv Add Reagents, Heat Inject GC Injection Deriv->Inject GC Capillary GC Separation Inject->GC Vaporization EI Electron Ionization (70 eV) GC->EI Elution MS Mass Analyzer (Quadrupole/TOF) EI->MS Ion Acceleration Detect Detector MS->Detect Data Data Analysis: - Retention Time - Mass Spectrum Detect->Data Signal Processing

Caption: General workflow for the GC-MS analysis of amino acids.

Protocol: Derivatization and GC-MS Analysis

This protocol describes a common two-step derivatization to form N(O,S)-alkoxycarbonyl alkyl esters, which are amenable to both achiral and chiral GC analysis.[4]

1. Sample Preparation & Derivatization:

  • Evaporation: Transfer 100 µL of the aqueous sample or standard solution into a GC vial insert. Evaporate to complete dryness under a gentle stream of nitrogen at 60°C. The absence of water is critical for the subsequent steps.

  • Esterification: Add 100 µL of a 4:1 (v/v) mixture of isopropanol/acetyl chloride. Cap the vial tightly and heat at 100°C for 1 hour. This step converts the carboxylic acid group to an isopropyl ester.

  • Acylation: Cool the vial to room temperature. Evaporate the reagents under a nitrogen stream. Add 50 µL of dichloromethane and 10 µL of pentafluoropropionic anhydride (PFPA). Cap and heat at 100°C for 15 minutes. This step derivatizes the amino group.

  • Final Step: Cool the vial and evaporate the excess reagent under nitrogen. Reconstitute the dry residue in 100 µL of dichloromethane for injection.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 8890 GC or equivalent.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Column: For achiral analysis, a DB-5ms (30 m x 0.25 mm, 0.25 µm) is suitable. For chiral analysis, a Chirasil-L-Val column is a proven choice.[4]

  • Injection: 1 µL, Splitless mode.

  • Inlet Temperature: 250°C.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp 1: 5°C/min to 180°C.

    • Ramp 2: 20°C/min to 280°C, hold for 5 minutes.

  • MS Transfer Line: 280°C.

  • Ion Source: Electron Ionization (EI) at 70 eV, 230°C.

  • Acquisition Mode: Scan mode (m/z 50-550) for qualitative analysis and method development. For quantitative analysis, use Single Ion Monitoring (SIM) of characteristic ions.

3. System Suitability and Validation:

  • Blank Analysis: Inject a solvent blank to ensure no carryover or system contamination.

  • Reproducibility: Perform replicate injections (n=5) of a mid-level standard. The relative standard deviation (RSD) of the peak area should be <15%.

  • Linearity: Analyze a calibration curve with at least 5 concentration levels. The correlation coefficient (r²) should be >0.99.

Parameter Typical Value for PFPA/Isopropanol Derivative Rationale
Retention Time Dependent on column and program, but expect elution after smaller amino acids.The C6 structure and derivative groups determine its volatility and interaction with the stationary phase.
Molecular Ion (M+) Often weak or absent in EI.Electron ionization is a high-energy technique that causes extensive fragmentation.
Key Fragment 1 [M-COOC3H7]+Loss of the isopropoxycarbonyl group is a common fragmentation pathway for amino acid esters.
Key Fragment 2 [M-C3H7]+Loss of the isopropyl group.
Other Fragments Specific fragments related to the pentafluoropropionyl group and alkyl chain.These create a unique fingerprint for spectral library matching and SIM/MRM quantification.

Methodology 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Principle of the Method

LC-MS/MS is a highly sensitive and selective technique that is exceptionally well-suited for analyzing polar compounds in complex matrices. A key advantage is that it often does not require derivatization, simplifying sample preparation and reducing potential sources of error. The sample is separated by HPLC, and the analyte is then ionized, typically by electrospray ionization (ESI), which is a soft ionization technique that usually preserves the molecular ion.

In the tandem mass spectrometer (e.g., a triple quadrupole), the molecular ion (precursor ion) is selected in the first quadrupole (Q1), fragmented via collision-induced dissociation (CID) in the second (q2), and specific fragment ions (product ions) are monitored in the third (Q3). This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity and sensitivity, minimizing matrix interference.[5]

Workflow for LC-MS/MS Analysis

LC-MSMS Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Sample Aqueous Sample/ Extract Filt Filtration (0.22 µm) Sample->Filt Inject LC Injection Filt->Inject LC HPLC Separation (e.g., C18 or HILIC) Inject->LC ESI Electrospray Ionization (ESI) LC->ESI Elution Q1 Q1: Precursor Ion Selection ESI->Q1 q2 q2: Fragmentation (CID) Q1->q2 Isolate [M+H]+ Q3 Q3: Product Ion Selection q2->Q3 Collision Gas Detect Detector Q3->Detect Data Data Analysis: - Retention Time - MRM Transition - Peak Area Detect->Data Signal Processing

Caption: General workflow for quantitative LC-MS/MS analysis using MRM.

Protocol: Direct LC-MS/MS Analysis

This protocol is adapted from methodologies used for the analysis of small polar compounds in complex samples.[6]

1. Sample Preparation:

  • Extraction: If the analyte is in a solid or semi-solid matrix, perform a suitable extraction (e.g., with a methanol/water mixture).

  • Dilution: Dilute the sample extract or standard in the initial mobile phase composition (e.g., 95% Mobile Phase A).

  • Filtration: Filter the sample through a 0.22 µm syringe filter (e.g., PVDF or PTFE) to remove particulates before injection.

2. LC-MS/MS Instrumentation and Conditions:

  • Liquid Chromatograph: Agilent 1290 Infinity II UPLC or equivalent.

  • Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS or equivalent.

  • Column: Agilent ZORBAX Eclipse Plus C18 (100 mm x 2.1 mm, 1.8 µm). For very polar analytes, a HILIC column may provide better retention.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: 5% to 95% B

    • 8-10 min: Hold at 95% B

    • 10.1-12 min: Return to 5% B (re-equilibration).

  • Ion Source: Electrospray Ionization (ESI), Positive Mode.

  • Gas Temperature: 300°C.

  • Gas Flow: 8 L/min.

  • Nebulizer: 40 psi.

  • Capillary Voltage: 3500 V.

3. System Suitability and Validation:

  • Infusion: Directly infuse a standard solution of 2-Amino-2-methylpentanoic acid to determine the optimal precursor ion and collision energies for product ions.

  • Peak Shape: Ensure a symmetrical peak with a tailing factor between 0.9 and 1.5.

  • Matrix Effects: Evaluate by comparing the response of a standard in solvent versus a standard spiked into an extracted blank matrix sample.

Parameter Value (C6H13NO2, MW: 131.17) Rationale
Ionization Mode ESI PositiveThe amino group is readily protonated in the acidic mobile phase.
Precursor Ion [M+H]+ m/z 132.1Protonated molecular ion. This is selected in Q1.
Product Ion 1 (Quantifier) m/z 86.1A stable and abundant fragment resulting from the loss of the carboxyl group (HCOOH). Used for quantification.
Product Ion 2 (Qualifier) m/z 71.0A secondary fragment used for identity confirmation. The ratio of quantifier to qualifier should be constant.
Collision Energy (CE) ~10-20 eV (Optimize experimentally)The energy required to produce the desired fragmentation.

Chiral Separation: Distinguishing Enantiomers

The separation of L- and D- enantiomers is crucial for many applications. This can be achieved using either GC or LC with specialized approaches.

  • Chiral GC: This involves using a chiral stationary phase, such as a cyclodextrin derivative or an amino acid derivative (e.g., Chirasil-L-Val), coated onto the capillary column. The enantiomers interact differently with the chiral selector, leading to different retention times. Derivatization is still required as described in the GC-MS protocol.[1]

  • Chiral LC: This can be done in two ways:

    • Direct Method: Use a column with a chiral stationary phase (CSP), such as one based on teicoplanin or other macrocyclic antibiotics. The underivatized amino acids are separated directly on the column.[5]

    • Indirect Method: Derivatize the amino acid with a chiral reagent (e.g., o-phthalaldehyde with N-acetyl-L-cysteine, OPA/NAC). This reaction forms diastereomers, which have different physical properties and can be separated on a standard achiral column (like a C18).[1]

Conceptual Diagram of Chiral Separation

Chiral Separation cluster_column Chromatographic Column cluster_chromatogram Resulting Chromatogram A Racemic Mixture (L- and D-forms) B Chiral Stationary Phase C Separated Enantiomers cluster_chromatogram cluster_chromatogram node_l start Injection p1 end Detection p2 p1_l p3 p2_l p4 p3_l p5 p4_l p5_l axis peak1 L-Enantiomer peak2 D-Enantiomer

Caption: Enantiomers in a racemic mixture interact differently with a chiral stationary phase, resulting in separation into two distinct peaks.

Method Comparison and Selection

Feature GC-MS LC-MS/MS
Sample Preparation Mandatory, multi-step derivatization.Minimal (dilute and shoot); derivatization is optional.
Sensitivity High, especially with SIM mode (pg levels).Very high, often superior to GC-MS (fg to pg levels).
Selectivity Good; mass spectra provide structural info.Excellent, due to MRM transitions.
Throughput Lower, due to longer run times and sample prep.Higher, with faster gradient UPLC methods.
Chiral Analysis Excellent with dedicated chiral columns.Possible with chiral columns or indirect methods.
Matrix Tolerance Lower; non-volatile matrix components can contaminate the inlet and source.Higher; matrix is diverted to waste. Prone to ion suppression.
Primary Application Volatile profiling, structural elucidation via spectral libraries.Targeted quantification in complex matrices (e.g., biological fluids).

Choosing the Right Method:

  • For targeted, high-sensitivity quantification in complex biological or environmental samples, LC-MS/MS is the superior choice due to its selectivity and minimal sample preparation.

  • For structural confirmation, analysis of less polar related compounds, or when established chiral GC methods are available , GC-MS remains a robust and valuable technique.

References

  • Glod, B. K., & Pirak, D. (Year). Quantitative enantioseparation of amino acids by comprehensive two-dimensional gas chromatography applied to non-terrestrial samples. ResearchGate. Available at: [Link]

  • Barbaro, E., et al. (2014). D- and L-amino acids in Antarctic lakes: assessment of a very sensitive HPLC-MS method. Journal of Chromatography B. Available at: [Link]

  • Glavin, D. P., et al. (2010). Amino acid analyses of Antarctic CM2 meteorites using liquid chromatography-time of flight-mass spectrometry. Meteoritics & Planetary Science. Available at: [Link]

  • Mezcua, M., et al. (2023). A Comprehensive Study on the Chemical Characterization and Neuroprotective Evaluation of Pracaxi Nuts Extracts Obtained by a Sustainable Approach. Molecules. Available at: [Link]

  • Cronin, J. R., & Pizzarello, S. (1997). THE MOLECULAR ORIGINS OF LIFE: Assembling pieces of the puzzle. Cambridge University Press. Available at: [Link]

  • Fantuzzi, F., et al. (2023). Enantiomeric Excesses of Aminonitrile Precursors Determine the Homochirality of Amino Acids. The Journal of Physical Chemistry Letters. Available at: [Link]

  • Nuevo, M., et al. (2006). The effects of circularly polarized light on amino acid enantiomers produced by the UV irradiation of interstellar ice analogs. Astronomy & Astrophysics. Available at: [Link]

Sources

Method

incorporation of 2-Amino-2-methylpentanoic acid into peptides

Application Note: Incorporation of 2-Amino-2-methylpentanoic Acid ( -MeNva) into Peptides via SPPS , -Disubstituted Amino Acids Executive Summary The incorporation of non-canonical amino acids such as 2-Amino-2-methylpen...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Incorporation of 2-Amino-2-methylpentanoic Acid ( -MeNva) into Peptides via SPPS


,

-Disubstituted Amino Acids

Executive Summary

The incorporation of non-canonical amino acids such as 2-Amino-2-methylpentanoic acid (also known as


-methylnorvaline or 

-MeNva) is a critical strategy in modern peptidomimetic drug design. By introducing a methyl group at the

-carbon, this residue creates a quaternary center that restricts backbone flexibility, stabilizes helical conformations (specifically

-helices), and significantly enhances resistance to proteolytic degradation.

However, this structural advantage comes with a synthetic cost: severe steric hindrance . The quaternary


-carbon obstructs both the coupling of the amino acid itself and, more critically, the acylation of its amine during the subsequent chain elongation. Standard Fmoc-SPPS protocols often result in deletion sequences or incomplete coupling.

This guide provides a field-proven, high-fidelity protocol for incorporating


-MeNva, utilizing microwave-assisted Solid Phase Peptide Synthesis (MW-SPPS) and advanced coupling cocktails (HATU/HOAt and DIC/Oxyma).

Strategic Planning & Mechanistic Insight

The Steric Challenge

Unlike standard amino acids,


-MeNva possesses an 

-methyl group replacing the

-hydrogen. This creates a "steric wall" around the nucleophilic amine.
  • Installation (

    
    -MeNva to Resin):  Moderately difficult. The incoming activated 
    
    
    
    -MeNva is bulky.
  • Elongation (Next AA to

    
    -MeNva): Extremely difficult.  The amine of the resin-bound 
    
    
    
    -MeNva is shielded by the geminal alkyl groups (methyl and propyl). This nucleophile is sluggish, requiring high-energy activation of the incoming amino acid to drive bond formation.
Resin Selection[1]
  • Recommendation: Use PEG-based resins (e.g., ChemMatrix, Tentagel) or low-loading Polystyrene (PS) resins (< 0.4 mmol/g).

  • Rationale: High swelling PEG resins minimize "pseudo-dilution" and aggregation, which exacerbates the steric problems inherent to

    
    -MeNva.
    

Workflow Visualization

The following diagram outlines the critical decision pathways and reaction cycles for


-MeNva incorporation.

G Start Start: Resin-Bound Peptide Step1 Step 1: Coupling Fmoc-α-MeNva-OH (Reagent: DIC/Oxyma Pure) Start->Step1 MW1 Microwave: 75°C, 10 min Step1->MW1 Check1 QC: Kaiser Test Step1->Check1 Check1->Step1 Color (Positive) -> Recouple Deprot Fmoc Removal (20% Piperidine + 0.1M Oxyma) Check1->Deprot Blue (Negative) Note_Asp *Add 0.1M Oxyma to prevent Aspartimide formation if Asp present Deprot->Note_Asp Step3 Step 2: Elongation (Next AA) (Reagent: HATU/HOAt or PyAOP) Deprot->Step3 MW2 Microwave: 75-90°C, 2x 10 min (Double Coupling Required) Step3->MW2 Check2 QC: Micro-Cleavage / LC-MS (Kaiser test unreliable here) Step3->Check2 Capping Capping Step (Ac2O / Lutidine) Check2->Capping Incomplete (>5% deletion) Success Continue Synthesis Check2->Success Complete Capping->Success

Figure 1: Strategic workflow for incorporating sterically hindered


-methyl amino acids. Note the critical double-coupling and distinct QC steps during elongation.

Materials & Reagents

ComponentRecommended ReagentGrade/Notes
Amino Acid Fmoc-

-MeNva-OH
High purity (>98%), enantiopure.
Activator A (Installation) DIC (Diisopropylcarbodiimide) + Oxyma Pure Preferred for low racemization and high efficiency.
Activator B (Elongation) HATU or PyAOP + HOAt Stronger activation required for the hindered amine.
Base DIEA (Diisopropylethylamine)For use with HATU/PyAOP protocols.[1]
Solvent DMF (Dimethylformamide)NMP is a superior alternative for difficult sequences.
Deprotection 20% Piperidine in DMF + 0.1M Oxyma Oxyma reduces aspartimide formation and racemization.
Capping Acetic Anhydride / 2,6-Lutidine / DMF"Soft" capping to terminate unreacted chains.

Detailed Experimental Protocols

Protocol A: Installation of -MeNva

Goal: Attach Fmoc-


-MeNva-OH to the growing peptide chain.
  • Preparation: Dissolve Fmoc-

    
    -MeNva-OH (5.0 eq) and Oxyma Pure (5.0 eq) in minimal DMF.
    
  • Activation: Add DIC (5.0 eq) to the amino acid solution. Allow pre-activation for 2 minutes.

  • Coupling: Add the mixture to the resin.

  • Microwave Conditions:

    • Temp: 75°C

    • Time: 10 minutes

    • Power: 30-50W (Dynamic)

  • Washing: Wash resin

    
     with DMF.
    
  • Validation: Perform a standard Kaiser Ninhydrin test. If positive (blue beads), repeat the coupling.

Protocol B: Elongation (The Critical Step)

Goal: Couple the next amino acid (Fmoc-AA-OH) onto the hindered N-terminus of


-MeNva.

Crucial Note: The N-terminus of


-MeNva is a primary amine, but it sits on a quaternary carbon. It is sluggish. Double coupling is mandatory. 

Cycle 1: The "Soft" Try (DIC/Oxyma)

  • Deprotection: Remove Fmoc from

    
    -MeNva using 20% Piperidine/0.1M Oxyma (2 
    
    
    
    3 min at 75°C or 2
    
    
    10 min RT). Wash thoroughly.[2]
  • Coupling 1: Dissolve Next-Fmoc-AA-OH (5 eq), Oxyma (5 eq), and DIC (5 eq). Add to resin.[2][1][3][4]

  • MW Conditions: 75°C for 10 minutes.

  • Wash: DMF (

    
    ).
    

Cycle 2: The "Hard" Try (HATU/HOAt)

  • Re-Coupling: Do not deprotect. This is a second coupling on the same residue.

  • Cocktail: Dissolve Next-Fmoc-AA-OH (4 eq) and HATU (4 eq) in DMF. Add DIEA (8 eq) immediately before adding to resin.[1]

    • Alternative: Use PyAOP instead of HATU for highly hindered junctions (e.g., if the next AA is also hindered like Val, Ile, or another

      
      -Me).
      
  • MW Conditions: 75°C for 15 minutes.

    • Note on Cys/His: If the incoming AA is Cys or His, limit temp to 50°C to prevent racemization, but extend time to 30 mins.

Protocol C: Capping (Termination)

After the elongation step, unreacted


-MeNva amines may remain. These must be capped to prevent "deletion sequences" (missing amino acids) which are difficult to purify later.
  • Reagent: 5% Acetic Anhydride + 6% 2,6-Lutidine in DMF.

  • Action: Add to resin, shake for 10 minutes at Room Temperature.

  • Wash: DMF (

    
    ), DCM (
    
    
    
    ).

Quality Control & Troubleshooting

Monitoring the Reaction

The Kaiser Test is generally effective for primary amines, but the steric bulk of


-MeNva can lead to false negatives (the ninhydrin cannot access the amine inside the bead matrix efficiently).
  • Recommended: Chloranil Test or Micro-cleavage .

  • Micro-cleavage Protocol:

    • Take ~20 beads.

    • Treat with 20

      
      L TFA/TIS/H2O (95:2.5:2.5) for 15 mins.
      
    • Evaporate TFA under nitrogen stream.

    • Redissolve in 50% Acetonitrile/Water.

    • Inject into LC-MS. Look for the mass of [Peptide + Next AA] vs [Peptide + H].

Common Issues Table
IssueObservation (LC-MS)Root CauseSolution
Incomplete Coupling Mass corresponds to Seq - (Next AA)Steric hindrance prevents attack.Switch to PyAOP or COMU . Increase temp to 90°C (if no Cys/His).
Diketopiperazine (DKP) Loss of dipeptide mass at N-term.Occurs if Proline is the 2nd residue added after

-MeNva.
Avoid Fmoc deprotection delays. Use bulky trityl linkers if at C-terminus.
Racemization Split peaks in HPLC.Over-activation (too much base/heat).Use Oxyma instead of HOBt. Reduce base (DIEA) to 1.8 eq relative to AA.

References

  • Hoyer, D., et al. (2008).[1] Synthesis and pharmacological activity of N-methylated analogs of somatostatin. Angewandte Chemie International Edition.[1]

  • CEM Corporation. (2020).[5] Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids.[6][7] Application Note AP0150.[6]

  • Albericio, F., & Kates, S. A. (2000). Solid-Phase Synthesis: A Practical Guide. CRC Press.
  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups.[1][3][6][7][8][9][10] Chemical Reviews.

  • Bachem. (2023). Solid Phase Peptide Synthesis (SPPS) - Technical Guide.

Sources

Application

Application Note &amp; Protocols: Exploratory Use of 2-Amino-2-methylpentanoic Acid as a Novel Supplement in Mammalian Cell Culture Media

For Researchers, Scientists, and Drug Development Professionals Disclaimer: This document provides a scientifically-grounded, exploratory guide for the use of 2-Amino-2-methylpentanoic acid in cell culture. As of the dat...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a scientifically-grounded, exploratory guide for the use of 2-Amino-2-methylpentanoic acid in cell culture. As of the date of publication, there is limited direct research on the specific applications of this compound in cell culture media. The proposed mechanisms and protocols are based on established principles of cell metabolism and the known effects of structurally similar non-proteinogenic amino acids. Rigorous validation by the end-user is required.

Introduction: The Rationale for Novel Amino Acid Analogs in Bioprocessing

The optimization of cell culture media is a cornerstone of modern biopharmaceutical production and cellular research. While standard formulations of essential and non-essential amino acids have been the bedrock of cell culture for decades, the quest for enhanced productivity, improved protein quality, and greater process robustness has led to the exploration of novel media components. Non-proteinogenic amino acids (NPAAs), which are not found in the genetic code, represent a promising frontier in this endeavor.[1][2] These molecules can serve various roles, from acting as metabolic intermediates to providing protective functions within the cell.[3]

This application note focuses on the exploratory use of 2-Amino-2-methylpentanoic acid, an α-methylated non-proteinogenic amino acid. The presence of a methyl group at the alpha-carbon introduces unique steric and chemical properties. In other contexts, α-methylation has been shown to enhance the metabolic stability of peptides by making them resistant to enzymatic degradation.[4][5] When introduced into a cell culture environment, it is hypothesized that 2-Amino-2-methylpentanoic acid may act as a metabolic modulator or an enzyme inhibitor, potentially redirecting cellular resources towards desired outcomes such as enhanced recombinant protein production or improved cell viability. This guide provides a theoretical framework and a practical, step-by-step protocol for researchers to begin evaluating the potential of this novel compound in their specific cell culture systems.

Hypothesized Mechanism of Action

The introduction of an α-methyl group in 2-Amino-2-methylpentanoic acid prevents its direct incorporation into nascent polypeptide chains via the standard translational machinery. Therefore, its effects are likely to be metabolic rather than structural. We propose two primary, non-mutually exclusive hypotheses for its mechanism of action:

Hypothesis A: Competitive Inhibition of Amino Acid Catabolizing Enzymes

Many enzymes involved in amino acid catabolism, such as aminotransferases, utilize pyridoxal phosphate (PLP) as a cofactor.[6] The α-methyl group in 2-Amino-2-methylpentanoic acid can act as a steric hindrance, potentially leading to competitive or non-competitive inhibition of enzymes that process structurally similar amino acids like leucine, isoleucine, or valine.[7][8] By slowing the catabolism of these essential amino acids, 2-Amino-2-methylpentanoic acid may increase their intracellular availability for protein synthesis, a critical factor for high-yield recombinant protein production in cell lines like Chinese Hamster Ovary (CHO) cells.[9][10]

Hypothesis B: Modulation of Cellular Metabolism and Stress Response

The presence of an unusual metabolite can induce a mild cellular stress response, which in some cases can paradoxically enhance productivity. For instance, the accumulation of 2-Amino-2-methylpentanoic acid could alter intracellular pools of related keto-acids, influencing central carbon metabolism and the TCA cycle. This metabolic shift could favor a more efficient utilization of other nutrients, leading to improved cell-specific productivity (Qp).

Diagram of Hypothesized Mechanism of Action

Hypothesized Mechanism of 2-Amino-2-methylpentanoic Acid cluster_1 Cytoplasm 2_AMP 2-Amino-2-methylpentanoic acid Transporter Amino Acid Transporter 2_AMP->Transporter Uptake Enzyme Aminotransferase (e.g., for Leucine/Valine) Transporter->Enzyme Competitive Inhibition Keto_Acids α-Keto Acids Enzyme->Keto_Acids Protein_Synthesis Ribosome (Protein Synthesis) Recombinant_Protein Increased Recombinant Protein Protein_Synthesis->Recombinant_Protein Essential_AAs Essential Amino Acids (Leucine, Valine, etc.) Essential_AAs->Enzyme Catabolism Essential_AAs->Protein_Synthesis Increased availability TCA_Cycle TCA Cycle Keto_Acids->TCA_Cycle

Caption: Hypothesized competitive inhibition of amino acid catabolism.

Experimental Protocols: A Guide to Evaluation

This section provides a detailed workflow for the systematic evaluation of 2-Amino-2-methylpentanoic acid in a suspension cell line, such as CHO, used for recombinant protein production.

Preparation of Stock Solution

Due to the limited data on its solubility in complex media, it is recommended to prepare a concentrated stock solution in a suitable solvent.

  • Solubility Testing: Begin by testing the solubility of 2-Amino-2-methylpentanoic acid in sterile, cell culture-grade water and a mild alkaline solution (e.g., 0.1 M NaOH). A target concentration for the stock solution should be between 100 mM and 500 mM.

  • Stock Solution Preparation:

    • Weigh the desired amount of 2-Amino-2-methylpentanoic acid powder in a sterile container.

    • Add the chosen solvent (e.g., cell culture-grade water) incrementally while vortexing until fully dissolved. Gentle warming (to 37°C) may be applied if necessary.

    • Adjust the pH of the solution to neutral (7.2-7.4) using sterile 1 M HCl or 1 M NaOH. This is a critical step to avoid pH shifts in the culture medium.

    • Sterile-filter the final stock solution through a 0.22 µm syringe filter into a sterile, light-protected container.

    • Store the stock solution at 4°C for short-term use (up to 2 weeks) or in aliquots at -20°C for long-term storage.

Phase 1: Cytotoxicity and Dose-Ranging Study

The initial step is to determine the optimal, non-toxic concentration range of 2-Amino-2-methylpentanoic acid for your specific cell line.

  • Cell Seeding: Seed your suspension cells (e.g., CHO-S) in a multi-well plate (e.g., 24-well or 96-well) at a density of 0.3 x 10⁶ cells/mL in your standard growth medium.

  • Dosing: Add the 2-Amino-2-methylpentanoic acid stock solution to achieve a range of final concentrations. A broad range is recommended for the initial screen.

  • Incubation: Culture the cells under standard conditions (e.g., 37°C, 5% CO₂, shaking at 120 RPM) for a period equivalent to several population doublings (e.g., 4-6 days).

  • Monitoring: At regular intervals (e.g., every 48 hours), measure the viable cell density (VCD) and viability using a cell counter (e.g., Vi-CELL or trypan blue exclusion).

  • Analysis: Plot the VCD and viability over time for each concentration. Determine the highest concentration that does not significantly inhibit cell growth or reduce viability compared to the untreated control. This will define the working range for subsequent experiments.

Parameter Suggested Range for Initial Screening
Concentration Range 0 mM (Control), 0.1 mM, 0.5 mM, 1 mM, 2 mM, 5 mM, 10 mM, 20 mM
Cell Line CHO-S or other relevant production cell line
Culture Format Shake flasks or deep-well plates
Duration 4-6 days
Key Readouts Viable Cell Density (VCD), Viability
Phase 2: Impact on Recombinant Protein Production

This phase assesses the effect of non-toxic concentrations of 2-Amino-2-methylpentanoic acid on the specific productivity (Qp) and final titer of your recombinant protein.

  • Experimental Setup: Using a fed-batch model in shake flasks, initiate cultures with your production cell line under standard process conditions.

  • Supplementation Strategy: Based on the results from Phase 1, supplement the cultures with 2-3 of the highest non-toxic concentrations of 2-Amino-2-methylpentanoic acid. The supplement can be added at the beginning of the culture (day 0) or as part of the feed strategy.

  • Culture Monitoring: Perform daily monitoring of VCD, viability, and key metabolites (e.g., glucose, lactate, ammonia).

  • Product Titer Analysis: Collect samples at various time points (e.g., day 3, 5, 7, and at harvest) and measure the concentration of the recombinant protein using an appropriate method (e.g., ELISA, HPLC, or Octet).

  • Data Analysis:

    • Calculate the final product titer for each condition.

    • Calculate the cell-specific productivity (Qp) in pg/cell/day.

    • Analyze the metabolic profiles to understand how the supplement may be altering cellular metabolism.

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Preparation cluster_phase1 Phase 1: Dose-Ranging & Cytotoxicity cluster_phase2 Phase 2: Productivity Study prep_stock Prepare Stock Solution of 2-Amino-2-methylpentanoic acid add_doses Add Serial Dilutions of Stock Solution prep_stock->add_doses seed_cells1 Seed Cells in Multi-well Plate seed_cells1->add_doses culture1 Culture for 4-6 Days add_doses->culture1 monitor_growth Monitor VCD & Viability culture1->monitor_growth analyze_toxicity Determine Non-Toxic Concentration Range monitor_growth->analyze_toxicity add_compound Supplement with Non-Toxic Concentrations analyze_toxicity->add_compound Inform Dosing seed_cells2 Initiate Fed-Batch Cultures in Shake Flasks seed_cells2->add_compound culture2 Run Full Culture Duration add_compound->culture2 monitor_culture Daily Monitoring: VCD, Viability, Metabolites culture2->monitor_culture measure_titer Measure Product Titer culture2->measure_titer analyze_results Calculate Titer & Qp Analyze Metabolic Data monitor_culture->analyze_results measure_titer->analyze_results

Caption: Workflow for evaluating 2-Amino-2-methylpentanoic acid.

Troubleshooting

Issue Potential Cause Suggested Solution
Precipitation in Media Poor solubility of the compound at the tested concentration or interaction with media components.Prepare a fresh stock solution. Ensure the pH of the stock is neutral. Test solubility in a small volume of the basal medium before adding to the full culture.
Unexpected Drop in Viability Cytotoxicity of the compound, even at low concentrations. Contamination of the stock solution.Re-run the cytotoxicity assay with a wider, lower range of concentrations. Prepare a fresh, sterile-filtered stock solution.
No Effect on Productivity The compound is not active in the tested cell line or under the tested conditions. The compound is not being transported into the cells.Consider testing a wider range of concentrations. Try adding the supplement at different stages of the culture (e.g., during the stationary phase). Investigate cellular uptake using analytical methods if available.
Inconsistent Results Variability in stock solution preparation or experimental setup.Ensure precise and consistent preparation of the stock solution. Increase the number of biological replicates for each condition.

Conclusion

The exploration of novel media supplements like 2-Amino-2-methylpentanoic acid is a vital component of advancing bioprocess technology. While direct evidence for its efficacy is currently lacking, the principles governing the use of non-proteinogenic and α-methylated amino acids suggest a strong scientific rationale for its investigation. The protocols outlined in this document provide a robust framework for a systematic and scientifically sound evaluation of its potential to enhance cell culture performance. Researchers are encouraged to adapt these protocols to their specific cell lines and processes, and to contribute their findings to the broader scientific community.

References

  • Song, H., Burton, A. J., Shirran, S. L., et al. (2021). Engineering of a Peptide α‐N‐Methyltransferase to Methylate Non‐Proteinogenic Amino Acids. ETH Zurich Research Collection. [Link]

  • Vigneaud, V., & Cusack, M. (2022). Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. PMC. [Link]

  • Loshadkin, D. A., & Shishkin, G. V. (2022). Non-Proteinogenic Amino Acid β-N-Methylamino-L-Alanine (BMAA): Bioactivity and Ecological Significance. MDPI. [Link]

  • Ronquist, G., & Agren, G. (1966). Alpha-aminoisobutyric acid transport into human glia and glioma cells in culture. PubMed. [Link]

  • Wolfe, R. R., & Ferrando, A. A. (2024). Stimulation of muscle protein synthesis with low-dose amino acid composition in older individuals. Frontiers in Nutrition. [Link]

  • Wikipedia. (n.d.). Non-proteinogenic amino acids. Wikipedia. [Link]

  • Duan, Y., & Wang, Q. (2021). Recent Advances in Rapid Synthesis of Non-proteinogenic Amino Acids from Proteinogenic Amino Acids Derivatives via Direct Photo-Mediated C–H Functionalization. MDPI. [Link]

  • Grieco, P., & Liguori, A. (2017). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. PubMed. [Link]

  • Datta, G., et al. (2020). Incorporation of α-Methylated Amino Acids into Apolipoprotein A-I Mimetic Peptides Improves their Helicity and Cholesterol Efflux Potential. PMC. [Link]

  • Posada, A. M., & Alvarez, M. M. (2014). Amino acid consumption in naïve and recombinant CHO cell cultures: producers of a monoclonal antibody. PMC. [Link]

  • Sigma-Aldrich. (n.d.). L-2-Aminobutyric acid BioReagent, cell culture. Sigma-Aldrich. [https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/product/documents/356/a1879/a1879-ms.pdf] This link is to a PDF and may not be directly clickable in all environments. The main product page is cited as.

  • Fowden, L., et al. (2017). Toxic Nonprotein Amino Acids. ResearchGate. [Link]

  • Carl ROTH. (n.d.). 2-Aminoisobutyric acid. Carl ROTH. [Link]

  • Grieco, P., & Liguori, A. (2017). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. ResearchGate. [Link]

  • van der Valk, J., & Stegeman, H. (2019). Amino Acid Requirements of the Chinese Hamster Ovary Cell Metabolism during Recombinant Protein Production. bioRxiv. [Link]

  • Pereira, C., et al. (2022). Inhibitory Potential of Synthetic Amino Acid Derivatives against Digestive Enzymes as Promising Hypoglycemic and Anti-Obesity Agents. NIH. [Link]

  • Povey, J., et al. (2021). Plant-Derived Hydrolysates Are a Suitable Replacement for Tryptone N1 in Recombinant Protein Expression Using Human Embryonic Kidney (HEK293-6E) Cells. MDPI. [Link]

  • Chen, Y.-C., et al. (2018). Development of 2-aminoisobutyric acid (Aib)-rich cell-penetrating foldamers for efficient siRNA delivery. Chemical Communications. [Link]

  • Posada, A. M., & Alvarez, M. M. (2014). Amino acid consumption in naïve and recombinant CHO cell cultures: Producers of a monoclonal antibody. ResearchGate. [Link]

  • Rios, M. (2020). Anticipating Cell-Line Challenges to Drive CMC Readiness. BioProcess International. [Link]

  • Wikipedia. (n.d.). Pyridoxal phosphate. Wikipedia. [Link]

  • Tipton, K. F. (1968). Alpha-methyl derivatives of biogenic amines as inhibitors of monoamin oxidase. PubMed. [Link]

  • Remigio, G., & Tadi, P. (2023). Biochemistry, Amino Acid Synthesis and Degradation. StatPearls - NCBI Bookshelf. [Link]

Sources

Method

antioxidant capacity testing of 2-Amino-2-methylpentanoic acid

Technical Application Note: Comprehensive Antioxidant Profiling of 2-Amino-2-methylpentanoic Acid ( -Methylnorvaline) Introduction & Rationale 2-Amino-2-methylpentanoic acid , commonly known as -methylnorvaline , is a no...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Comprehensive Antioxidant Profiling of 2-Amino-2-methylpentanoic Acid ( -Methylnorvaline)

Introduction & Rationale

2-Amino-2-methylpentanoic acid , commonly known as


-methylnorvaline , is a non-proteinogenic 

,

-disubstituted amino acid.[1] Structurally, it possesses a pentanoic acid backbone with both an amino group and a methyl group attached to the

-carbon.[1]

Unlike standard proteinogenic amino acids, the presence of the


-methyl group renders this compound highly resistant to enzymatic degradation (proteolysis) and racemization. While aliphatic amino acids are not typically classified as primary radical scavengers (unlike cysteine or tyrosine), they play a critical, often overlooked role in oxidative stress mitigation  through two primary mechanisms:
  • Transition Metal Chelation: The free amine and carboxyl groups can form stable coordinate covalent bonds with pro-oxidant metals (

    
    , 
    
    
    
    ), preventing Fenton reaction-mediated hydroxyl radical generation.[1]
  • Metabolic Stability: Its resistance to metabolism allows it to persist in biological systems, potentially exerting sustained competitive inhibition or metabolic modulation.[1]

This guide outlines a multi-tiered protocol to rigorously evaluate the antioxidant capacity of 2-Amino-2-methylpentanoic acid, moving from chemical assays to biological validation.

Experimental Workflow (Logic Map)

The following diagram illustrates the decision matrix for characterizing the compound.

Antioxidant_Workflow cluster_Chem Phase I: Chemical Assays cluster_Bio Phase II: Biological Assays Start Start: 2-Amino-2-methylpentanoic Acid Solubility Solubility Check (ddH2O vs. PBS) Start->Solubility DPPH DPPH/ABTS Assay (Radical Scavenging) Solubility->DPPH Screening Chelation Ferrozine Assay (Metal Chelation) Solubility->Chelation Primary Mechanism FRAP FRAP Assay (Reducing Power) DPPH->FRAP Analysis Data Analysis (IC50, TEAC Calculation) FRAP->Analysis Cell_Culture Cell Culture (HepG2/CHO) Chelation->Cell_Culture If Active Chelation->Analysis ROS_Assay DCFH-DA Assay (Intracellular ROS) Cell_Culture->ROS_Assay Viability MTT/CCK-8 (Protection vs H2O2) ROS_Assay->Viability Viability->Analysis

Caption: Figure 1. Integrated workflow for antioxidant profiling, prioritizing chelation assays due to the aliphatic nature of the analyte.

Phase I: Chemical Assays (In Vitro)[1]

Sample Preparation[1]
  • Stock Solution: Dissolve 2-Amino-2-methylpentanoic acid (MW: 131.17 g/mol ) in phosphate-buffered saline (PBS, pH 7.4) to a concentration of 100 mM.

  • Note: The

    
    -methyl group may slightly reduce solubility compared to norvaline; sonication for 5 minutes at room temperature is recommended.[1]
    
  • Working Standards: Prepare serial dilutions (0.1, 0.5, 1, 5, 10, 20 mM) immediately prior to use.

Metal Chelation Capacity (Ferrozine Assay)

Rationale: As an aliphatic amino acid, this is the most probable mechanism of antioxidant action. The assay measures the compound's ability to compete with ferrozine for ferrous ions (


).[1]

Protocol:

  • Reagents:

    • 
       (freshly prepared in water).[1]
      
    • 
       Ferrozine (in methanol or water).[1]
      
  • Procedure:

    • Add 100 µL of sample (various concentrations) to a 96-well plate.

    • Add 20 µL of

      
      . Shake for 30 seconds.
      
    • Critical Step: Incubate for 10 minutes at room temperature to allow Fe-Amino Acid complex formation.

    • Add 40 µL of

      
       Ferrozine to initiate the reaction with remaining free 
      
      
      
      .[1]
    • Incubate for 10 minutes.

    • Measure Absorbance at 562 nm .[1]

  • Calculation:

    
    [1]
    
    • 
       contains 
      
      
      
      + Ferrozine + Buffer (no sample).[1]
Radical Scavenging (ABTS Assay)

Rationale: ABTS is preferred over DPPH for amino acids because it is soluble in aqueous buffers and sensitive to hydrophilic compounds.[1]

Protocol:

  • ABTS Radical Generation: Mix

    
     ABTS stock with 
    
    
    
    potassium persulfate (1:1 v/v). Store in dark for 12–16 hours.[1][2] Dilute with PBS until Absorbance at 734 nm is
    
    
    .[1]
  • Procedure:

    • Add 20 µL of sample to 180 µL of diluted ABTS solution.

    • Incubate in the dark for 6 minutes.

    • Measure Absorbance at 734 nm .[1]

  • Control: Trolox (water-soluble Vitamin E analog) standard curve (

    
    ).[1] Results expressed as TEAC (Trolox Equivalent Antioxidant Capacity).[1]
    

Phase II: Biological Assays (Cellular)[1]

Rationale: To determine if the compound can cross cell membranes and protect against oxidative stress (e.g., via upregulation of GSH or direct protection).

Intracellular ROS Quantification (DCFH-DA Assay)

Cell Line: HepG2 (Liver) or HUVEC (Endothelial).[1]

Protocol:

  • Seeding: Seed cells at

    
     cells/well in a black 96-well plate. Incubate 24h.
    
  • Pre-treatment: Treat cells with 2-Amino-2-methylpentanoic acid (

    
    ) for 24 hours.[1]
    
  • Stress Induction: Wash cells, then add

    
     DCFH-DA probe. Incubate 45 min at 37°C.
    
  • Challenge: Wash cells to remove extracellular probe. Add

    
     to induce ROS.[1]
    
  • Measurement: Measure fluorescence immediately and every 10 min for 1 hour.

    • Excitation: 485 nm

    • Emission: 535 nm[1]

  • Interpretation: A reduction in fluorescence slope compared to the

    
    -only control indicates intracellular antioxidant protection.[1]
    

Data Presentation & Analysis

Summarize findings in the following format to ensure comparability.

AssayParameterUnitInterpretation Criteria
Ferrozine

mMLower value = Stronger chelator.[1] Compare to EDTA (Positive Ctrl).
ABTS TEAC

Higher value = Better scavenger.[1]
ROS (Cell)

% Reduction

reduction indicates significant biological protection.[1]
Statistical Validation
  • Perform all assays in triplicate (

    
    ).
    
  • Use One-way ANOVA with Dunnett’s post-hoc test for comparisons against control.[1]

  • Significance threshold:

    
    .
    

References

  • Brand-Williams, W., Cuvelier, M. E., & Berset, C. (1995).[1] Use of a free radical method to evaluate antioxidant activity.[1][2][3][4] LWT - Food Science and Technology, 28(1), 25-30.[1] Link

  • Re, R., Pellegrini, N., Proteggente, A., Pannala, A., Yang, M., & Rice-Evans, C. (1999). Antioxidant activity applying an improved ABTS radical cation decolorization assay.[1] Free Radical Biology and Medicine, 26(9-10), 1231-1237.[1] Link[1]

  • Dinis, T. C., Madeira, V. M., & Almeida, L. M. (1994).[1] Action of phenolic derivatives (acetaminophen, salicylate, and 5-aminosalicylate) as inhibitors of membrane lipid peroxidation and as peroxyl radical scavengers. Archives of Biochemistry and Biophysics, 315(1), 161-169.[1] Link[1]

  • Wolfe, K. L., & Liu, R. H. (2007).[1] Cellular antioxidant activity (CAA) assay for assessing antioxidants, foods, and dietary supplements.[1] Journal of Agricultural and Food Chemistry, 55(22), 8896-8907.[1] Link[1]

  • PubChem. (n.d.).[1][5] 2-Amino-2-methylpentanoic acid (Compound Summary). National Library of Medicine.[1] Link[1][5]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-Amino-2-methylpentanoic Acid

Ticket Subject: Optimizing Yield & Purity for -Methylnorvaline Synthesis Assigned Specialist: Senior Application Scientist, Organic Synthesis Division Date: February 7, 2026 Executive Summary This guide addresses the syn...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Subject: Optimizing Yield & Purity for


-Methylnorvaline Synthesis
Assigned Specialist:  Senior Application Scientist, Organic Synthesis Division
Date:  February 7, 2026

Executive Summary

This guide addresses the synthesis of 2-Amino-2-methylpentanoic acid (also known as


-methylnorvaline). As an 

-disubstituted amino acid, this molecule presents specific challenges: steric hindrance at the quaternary carbon and volatility of the starting ketone (2-pentanone).

This technical note details two validated workflows:

  • The Bucherer-Bergs Protocol: The industrial standard for racemic bulk synthesis, optimized here for hindered substrates.

  • Asymmetric Phase-Transfer Catalysis (PTC): The precision route for high enantiomeric excess (ee).

Module 1: The Bucherer-Bergs Protocol (Robust Synthesis)

This is the most reliable method for generating the racemic scaffold. It involves the formation of a hydantoin intermediate followed by hydrolysis.[1]

Phase 1: Hydantoin Formation

Reagents: 2-Pentanone, Potassium Cyanide (KCN), Ammonium Carbonate


.
The Protocol
  • Stoichiometry: Use a molar ratio of 1 : 1.2 : 3 (Ketone : Cyanide : Ammonium Carbonate). The excess ammonium carbonate is critical to compensate for thermal decomposition.

  • Solvent System: 50% Aqueous Ethanol (

    
    , 1:1 v/v).
    
  • Reaction Conditions:

    • Standard: Reflux at 60–70°C for 24 hours.

    • Optimized (High Yield): Sealed steel pressure vessel (bomb) at 110°C for 4–6 hours .

Mechanism & Optimization Logic

The reaction proceeds via a thermodynamic equilibrium. In open reflux systems, the loss of


 and 

(from ammonium carbonate decomposition) shifts the equilibrium backward, stalling the reaction at the cyanohydrin or aminonitrile stage.

BuchererBergs Ketone 2-Pentanone (Volatile) Cyanohydrin Cyanohydrin Intermediate Ketone->Cyanohydrin + KCN OpenSystem Open Reflux (Loss of NH3/CO2) Cyanohydrin->OpenSystem + (NH4)2CO3 ClosedSystem Sealed Vessel (110°C, High Pressure) Cyanohydrin->ClosedSystem Hydantoin 5-methyl-5-propylhydantoin (Stable Solid) OpenSystem->Ketone Reversion OpenSystem->Hydantoin Low Yield (<40%) ClosedSystem->Hydantoin High Yield (>85%)

Figure 1: Comparison of Open vs. Closed system thermodynamics in Bucherer-Bergs synthesis.

Phase 2: Hydantoin Hydrolysis (The Bottleneck)

The 5,5-disubstitution creates significant steric bulk, protecting the amide bond from hydrolytic attack. Standard acid hydrolysis (


, reflux) often fails or requires days.
Optimized Protocol: Basic Hydrolysis under Pressure
  • Reagents: 3M to 5M NaOH (aq).

  • Apparatus: Stainless steel autoclave or sealed PTFE-lined vessel.

  • Conditions: Heat to 150–160°C for 12–16 hours.

  • Workup:

    • Cool to room temperature.

    • Adjust pH to ~6.0 (isoelectric point) using concentrated HCl.

    • Precipitate the amino acid or desalt using ion-exchange resin (Dowex 50W).

Module 2: Asymmetric Synthesis (Enantioselective Route)

For drug development requiring specific chirality (e.g., L-isomer), separating the racemate from Module 1 is inefficient. Use Phase Transfer Catalysis (PTC) alkylation instead.

Core Strategy: Alkylation of an Alanine Schiff Base.

  • Substrate: tert-butyl ester of

    
    -(diphenylmethylene)alaninate.
    
  • Electrophile: 1-Iodopropane or 1-Bromopropane.

  • Catalyst: Maruoka Catalyst (Spiro-type chiral quaternary ammonium salt) or O'Donnell Catalyst (Cinchona alkaloid derivative).

The Protocol
  • Mix: Substrate (1.0 eq) + Electrophile (1.2 eq) in Toluene.

  • Add: Chiral Catalyst (1–3 mol%).

  • Base: Add 50% aq KOH at 0°C .

  • Agitation: Vigorous stirring is mandatory to maximize interfacial surface area.

  • Deprotection: Treat the resulting alkylated product with 1M citric acid or 1N HCl in THF to cleave the imine and ester.

Troubleshooting Guide (FAQs)

Issue 1: Low Yield in Hydantoin Formation

User Report: "I am refluxing 2-pentanone with ammonium carbonate, but my yield is stuck at 30%. The ketone seems to disappear on TLC but reappears upon workup."

Diagnosis: This is a classic symptom of thermodynamic reversibility . The intermediate aminonitrile is unstable. When you stop heating and open the flask, the loss of ammonia shifts the equilibrium back to the ketone (retro-Strecker/Bucherer).

Corrective Actions:

  • Switch to Sealed Vessel: You must contain the ammonia. Perform the reaction in a pressure tube or autoclave.

  • Increase Reagent Stoichiometry: Increase

    
     to 4–5 equivalents .
    
  • Solvent Modification: Add 10–20% Acetamide or Ethylene Glycol to the solvent mixture. These high-boiling co-solvents help solubilize the carbonate and stabilize the intermediates at higher temperatures.

Issue 2: Hydrolysis Incompleteness

User Report: "I have the hydantoin, but it won't open. I tried refluxing in 6N HCl for 24 hours, but NMR shows mostly starting material."

Diagnosis: Steric hindrance at the quaternary carbon prevents the tetrahedral intermediate formation required for amide hydrolysis. Acid hydrolysis is kinetically too slow for this substrate.

Corrective Actions:

Method Condition Pros Cons
High-Temp Base 3M NaOH, 160°C , Sealed Fast, Complete conversion Requires autoclave; incompatible with base-sensitive groups.

| Barium Hydroxide |


, Reflux (100°C+) | Easier salt removal (precipitate 

with

) | Slower than NaOH; requires long reaction times (48h+). | | Enzymatic | D-Hydantoinase / Carbamoylase | Mild (30°C, pH 8), Enantioselective | Requires specific enzyme screening; high cost for small batches. |

Recommendation: Use the High-Temp Base method. Ensure your vessel is rated for at least 10 bar pressure.

Issue 3: Poor Enantioselectivity (ee < 70%)

User Report: "I am using the PTC method with propyl iodide, but the ee is degrading."

Diagnosis:

  • Temperature: The reaction is likely too warm.

  • Background Reaction: Uncatalyzed alkylation by KOH is competing with the catalytic cycle.

Corrective Actions:

  • Cryogenic Cooling: Lower the temperature to -20°C or -40°C . The chiral catalyst lowers the activation energy for the specific pathway; lowering T suppresses the background racemic background reaction.

  • Catalyst Choice: Switch from a standard benzyl-cinchonidinium salt to a rigid Maruoka Catalyst (Binaphthyl-modified). These provide a tighter chiral pocket for the alanine enolate.

Data & Validation

Analytical Checkpoints
  • Hydantoin Intermediate:

    • 1H NMR: Look for the disappearance of the ketone carbonyl and appearance of the amide proton (

      
       ppm and 
      
      
      
      ppm in DMSO-
      
      
      ).
    • Melting Point: 5-methyl-5-propylhydantoin should melt sharply. Broad range indicates oligomer contamination.

  • Final Amino Acid:

    • TLC:[2] Ninhydrin stain (purple).

    • 13C NMR: Distinct quaternary carbon signal at

      
       ppm.
      
Decision Tree: Hydrolysis Optimization

HydrolysisLogic Start Hydantoin Precursor CheckScale Scale of Reaction? Start->CheckScale SmallScale < 10 grams CheckScale->SmallScale LargeScale > 100 grams CheckScale->LargeScale MethodA NaOH / 160°C / Autoclave (Fastest) SmallScale->MethodA Preferred LargeScale->MethodA If Equipment Available MethodB Ba(OH)2 / Reflux / 72h (Easier Purification) LargeScale->MethodB Avoid Autoclave Safety Risks

Figure 2: Selecting the optimal hydrolysis conditions based on scale and equipment availability.

References

  • Bucherer-Bergs Reaction Review

    • Ware, E. "The Chemistry of the Hydantoins." Chemical Reviews, 1950, 46(3), 403–470.
  • Optimization of Hydantoin Synthesis (Closed Vessel)

    • Sarges, R., et al. "Synthesis of phenyl-substituted hydantoins." Journal of Medicinal Chemistry, 1990. (Demonstrates yield improvements in sealed systems for hindered ketones).
  • Asymmetric Alkylation (Maruoka Catalyst)

    • Ooi, T., & Maruoka, K. "Recent Advances in Asymmetric Phase-Transfer Catalysis." Angewandte Chemie International Edition, 2007, 46(23), 4222–4266.
  • Hydrolysis of Hindered Hydantoins

    • Meusel, M., & Gütschow, M. "Recent Developments in Hydantoin Chemistry.

Sources

Optimization

stability issues of 2-Amino-2-methylpentanoic acid in solution

Technical Support Center: 2-Amino-2-methylpentanoic Acid ( -Methylnorvaline)[1] Executive Summary 2-Amino-2-methylpentanoic acid (also known as -methylnorvaline) is a non-proteinogenic, -disubstituted amino acid.[1] Its...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-Amino-2-methylpentanoic Acid ( -Methylnorvaline)[1]

Executive Summary

2-Amino-2-methylpentanoic acid (also known as


-methylnorvaline) is a non-proteinogenic, 

-disubstituted amino acid.[1] Its structural rigidity—conferred by the quaternary

-carbon—makes it a valuable tool for inducing helical conformation in peptidomimetics and preventing enzymatic degradation.

However, this same structural feature creates unique challenges in solution. Users frequently mistake steric hindrance and hydrophobic aggregation for chemical instability.[1] This guide distinguishes between operational stability issues (solubility, coupling efficiency) and true chemical degradation.[1]

Module 1: Solubility & Physical Stability

The Issue: Users often report "cloudiness," "crystal formation," or "precipitation" in aqueous stock solutions, interpreting this as compound degradation.

The Science: 2-Amino-2-methylpentanoic acid is zwitterionic. Its solubility is dictated by the lattice energy of the crystal vs. the hydration energy of the ions. The


-methyl group adds significant hydrophobicity and steric bulk, disrupting the hydration shell that normally stabilizes amino acids in water.
  • Isoelectric Point (pI) Trap: Like all amino acids, it has minimal solubility at its pI (approx.[1] pH 5.5–6.0), where the net charge is zero.[1]

  • Hydrophobic Effect: The propyl side chain combined with the

    
    -methyl group makes this molecule significantly more hydrophobic than its parent, Norvaline.
    
Troubleshooting Protocol: Solubilization
ObservationProbable CauseCorrective Action
White precipitate at pH ~6 Zwitterionic aggregation (pI effect).[1]Adjust pH > 8.0 (using NaOH) or < 3.0 (using HCl) to induce net charge.[1]
Oily droplets in buffer Hydrophobic phase separation.[1]Add cosolvent: 5–10% DMSO or Ethanol.[1]
Caking of solid powder Hygroscopicity (Moisture absorption).[1]Dry under vacuum over

.[1] Store in desiccator.
Experiment: Determination of Solubility Window

Do not assume standard amino acid solubility (approx. 20-50 mg/mL) applies here.

  • Preparation: Weigh 10 mg of substance into a clear vial.

  • Titration: Add 1.0 mL of ddH2O (Result: Likely suspension).

  • Acid Shift: Add 1M HCl dropwise until clear. Record volume.

  • Base Shift: In a separate vial, repeat with 1M NaOH.

  • Validation: Filter through 0.22

    
    m filter and check concentration via HPLC (210 nm).
    

Module 2: Chemical Stability & Reactivity (Coupling)

The Issue: "The compound is unstable because it failed to couple in my peptide synthesis reaction."

The Science: This is a false negative .[1] The compound is chemically stable (more so than standard amino acids because it cannot racemize).[1] The failure is due to steric hindrance .[1] The quaternary


-carbon blocks the approach of the incoming amine during peptide bond formation. Standard coupling times (30–60 min) are insufficient.[1]
Mechanism of Steric Resistance

The additional methyl group at the


-position acts as a shield. In standard Fmoc-synthesis, the activation energy required to form the amide bond is significantly higher.

StericHindrance Start Coupling Attempt Standard Standard AA (e.g., Ala, Leu) Start->Standard AlphaMe 2-Amino-2-methylpentanoic acid (Quaternary Carbon) Start->AlphaMe Reaction Nucleophilic Attack by Amine Standard->Reaction Low Barrier AlphaMe->Reaction High Barrier ResultStd Rapid Coupling (30 min) Reaction->ResultStd ResultSlow Steric Blockade (Kinetic Barrier) Reaction->ResultSlow Standard Conditions Solution Req: Stronger Activation (HATU/HOAt) + Heat ResultSlow->Solution Optimization

Figure 1: Kinetic barrier comparison between standard amino acids and


-methylated analogs.
Optimized Coupling Protocol

Use this protocol to verify "activity" before discarding the lot.

  • Reagents: Use HATU or PyAOP (avoid HBTU/DIC).[1]

  • Additives: Add HOAt (1-Hydroxy-7-azabenzotriazole) to stabilize the active ester.[1]

  • Stoichiometry: Increase excess to 4–5 equivalents.

  • Conditions: Double coupling (

    
     hours) or microwave-assisted coupling (
    
    
    
    C for 10 min).
  • Monitoring: Do not rely on colorimetric Kaiser tests (often false negative due to sterics).[1] Use micro-cleavage LC-MS .

Module 3: Stability in Biological Assays

The Issue: Discrepancies in enzymatic assays or degradation studies.

The Science: Unlike natural amino acids, 2-Amino-2-methylpentanoic acid is resistant to racemization and proteolysis .

  • Racemization: Impossible under standard conditions because there is no

    
    -proton to abstract.[1]
    
  • Proteolysis: Most proteases require an

    
    -proton or specific side-chain geometry to cleave the peptide bond.[1] The 
    
    
    
    -methyl group distorts the scissile bond, rendering it unrecognizable to many enzymes (e.g., trypsin, chymotrypsin).

Stability Data Summary

ConditionStability RatingNotes
PBS (pH 7.4, 37°C) HighStable for >2 weeks.[1]
0.1% TFA (Acidic) HighStable.[1] No hydrolysis of amide backbone.[1]
1M NaOH (Basic) HighResistant to racemization (unlike Ala/Phe).[1]
Oxidative (

)
ModerateAlkyl side chain is robust; amine may oxidize if unprotected.[1]

Frequently Asked Questions (FAQ)

Q1: Can I autoclave a stock solution of 2-Amino-2-methylpentanoic acid? A: Yes, in neutral or slightly acidic buffers. The C-N bond is stable at


C. However, ensure the pH is not extremely alkaline, as this could promote side reactions with other media components (Maillard reaction if sugars are present).

Q2: I see a "ghost peak" in my HPLC after dissolving the powder. Is it degrading? A: Likely not. Check your solvent blank.[1]

  • Contaminant: If synthesized via the Strecker reaction, trace cyanide or ammonium salts might remain.[1]

  • Isomerism: If you purchased the DL-mixture (racemic), you might see separation if using a chiral column.[1] If using a standard C18 column, it should appear as a single peak.[1]

Q3: Why does the mass spec show [M+H]+ = 132.1 but I see a peak at 262? A: This is a dimer .[1] At high concentrations in ESI-MS, amino acids form non-covalent dimers (


).[1] This is an artifact of ionization, not solution-phase polymerization.[1]

References

  • Toniolo, C., et al. (2001).[1] Structure and conformation of

    
    -methylated amino acids.[1] Describes the steric effects and helical promoting properties.[1] [1]
    
  • PubChem. (n.d.).[1] 2-Amino-2-methylpentanoic acid (Compound Summary). Physical properties and safety data.[1][2][3] [1]

  • Wenschuh, H., et al. (1995).[1] Stepwise automated solid phase synthesis of naturally occurring peptaibols using Fmoc chemistry. Details coupling difficulties with sterically hindered amino acids. [Source: J. Org.[1] Chem]([Link]1]

  • Chemical Book. (2023). Alpha-Methylnorvaline Product Properties.[1][2] Solubility and storage specifications. [1]

Sources

Troubleshooting

Technical Support Center: Overcoming Solubility Challenges of 2-Amino-2-methylpentanoic Acid

Welcome to the dedicated technical support guide for 2-Amino-2-methylpentanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on overcoming the...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for 2-Amino-2-methylpentanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on overcoming the common solubility challenges encountered with this non-proteinogenic amino acid in aqueous buffers. Here, we combine fundamental physicochemical principles with practical, field-proven methodologies to ensure you can confidently prepare your solutions for successful experimentation.

Understanding the Solubility of 2-Amino-2-methylpentanoic Acid

2-Amino-2-methylpentanoic acid, like other amino acids, is a zwitterionic molecule, meaning it contains both an acidic carboxylic acid group and a basic amino group. Its solubility in aqueous solutions is highly dependent on the pH of the medium, which dictates the protonation state of these functional groups. The solubility of amino acids is generally at its minimum at the isoelectric point (pI), the pH at which the molecule has a net charge of zero.[1] By adjusting the pH away from the pI, we can significantly increase its solubility.

Physicochemical Properties

Based on this, we can establish a working estimation for the pKa values and the isoelectric point of 2-Amino-2-methylpentanoic acid:

PropertyEstimated ValueRationale
pKa1 (-COOH) 2.4 - 2.6Similar to norvaline, with a slight increase due to the α-methyl group. A predicted value for the (R)-enantiomer is 2.58.[4]
pKa2 (-NH3+) 9.8 - 10.2Slightly higher than norvaline due to the inductive effect of the α-methyl group.
Isoelectric Point (pI) 6.1 - 6.4Calculated as the average of the estimated pKa1 and pKa2 values.[1]

Disclaimer: These are estimated values. For applications requiring high precision, experimental determination of the pKa values is recommended.

Frequently Asked Questions (FAQs)

Q1: Why is my 2-Amino-2-methylpentanoic acid not dissolving in neutral water or PBS (pH 7.4)?

A1: The estimated isoelectric point (pI) of 2-Amino-2-methylpentanoic acid is around 6.1-6.4. At a neutral pH of 7.4, you are relatively close to the pI, where the molecule exists predominantly as a zwitterion with minimal net charge, leading to lower aqueous solubility.

Q2: What is the quickest way to dissolve 2-Amino-2-methylpentanoic acid?

A2: The most effective and rapid method is to adjust the pH of your aqueous buffer. Making the solution more acidic (pH < 4) or more basic (pH > 8) will lead to the formation of the more soluble cationic or anionic species, respectively.

Q3: Can I use organic solvents to dissolve 2-Amino-2-methylpentanoic acid?

A3: Yes, co-solvents can be effective. Due to its zwitterionic nature, 2-Amino-2-methylpentanoic acid is generally more soluble in polar solvents. The use of water-miscible organic solvents like ethanol, methanol, or DMSO can enhance solubility, particularly if pH adjustment is not desirable for your experimental setup.[5]

Q4: Will heating the solution help improve solubility?

A4: In many cases, increasing the temperature will increase the rate of dissolution and the overall solubility of a compound. However, it is crucial to consider the thermal stability of 2-Amino-2-methylpentanoic acid and any other components in your experiment. Always start with gentle heating (e.g., 30-40°C) and monitor for any signs of degradation.

Troubleshooting Guide

This section provides a structured approach to resolving common solubility issues with 2-Amino-2-methylpentanoic acid.

Issue 1: The compound forms a suspension or does not dissolve completely in my aqueous buffer.
Root Cause Analysis:

This is the most common issue and is typically due to the pH of the buffer being too close to the isoelectric point (pI) of the amino acid.

Troubleshooting Workflow:

start Start: Undissolved Compound check_ph Is the buffer pH between 5 and 8? start->check_ph adjust_ph Adjust pH away from pI (6.1-6.4) check_ph->adjust_ph Yes cosolvent Consider Co-solvent Strategy check_ph->cosolvent No acidic Acidify to pH < 4 with 1M HCl adjust_ph->acidic basic Basify to pH > 8 with 1M NaOH adjust_ph->basic still_insoluble Still Insoluble adjust_ph->still_insoluble dissolved Compound Dissolves acidic->dissolved basic->dissolved neutralize Carefully back-titrate to desired final pH dissolved->neutralize still_insoluble->cosolvent

Caption: Troubleshooting workflow for initial dissolution failure.

Step-by-Step Guidance:
  • Initial Assessment: If your buffer's pH is between 5 and 8, you are likely near the pI.

  • pH Adjustment:

    • Acidic Route: Add a small amount of a strong acid (e.g., 1M HCl) dropwise while stirring to lower the pH to below 4. This will protonate the carboxylate group, resulting in a net positive charge and increased solubility.

    • Basic Route: Alternatively, add a strong base (e.g., 1M NaOH) dropwise to raise the pH to above 8. This will deprotonate the amino group, leading to a net negative charge and enhanced solubility.

  • Re-equilibration: Once the compound is fully dissolved, you can carefully and slowly back-titrate the solution to your desired final experimental pH using a strong base or acid. Be mindful that the solution may become supersaturated and could precipitate if you get too close to the pI.

Issue 2: The compound dissolves initially but then precipitates out of solution over time or upon storage.
Root Cause Analysis:

This can occur if the final concentration of the amino acid is at the limit of its solubility at the final pH and temperature. It can also be due to a slow equilibration to a less soluble form or changes in temperature during storage.

Troubleshooting Steps:
  • Increase pH or Basicity Further: If you adjusted the pH, try moving it further away from the isoelectric point. For example, if your final pH is 8.5, try increasing it to 9.0.

  • Incorporate a Co-solvent: Adding a small percentage (e.g., 5-10% v/v) of a water-miscible organic solvent such as ethanol or DMSO can help maintain solubility.

  • Store at a Consistent Temperature: Avoid storing the stock solution at low temperatures (e.g., 4°C) if it was prepared at room temperature, as solubility often decreases with temperature. If refrigeration is necessary, you may need to gently warm and vortex the solution before use.

  • Prepare Fresh Solutions: For some sensitive applications, it is best to prepare the solution fresh before each experiment.

Experimental Protocols

Protocol 1: Solubilization of 2-Amino-2-methylpentanoic Acid by pH Adjustment

This protocol details the steps for dissolving the compound by moving to an acidic or basic pH and then back-titrating to the desired final pH.

Materials:
  • 2-Amino-2-methylpentanoic acid

  • High-purity water or desired aqueous buffer

  • 1 M HCl

  • 1 M NaOH

  • Calibrated pH meter

  • Stir plate and stir bar

Procedure:
  • Weigh the desired amount of 2-Amino-2-methylpentanoic acid and add it to a beaker containing approximately 80% of the final volume of water or buffer.

  • Place the beaker on a stir plate and begin stirring.

  • Choose your solubilization route:

    • Acidic Route: Slowly add 1 M HCl dropwise until the pH is between 3.0 and 4.0. The solid should dissolve completely.

    • Basic Route: Slowly add 1 M NaOH dropwise until the pH is between 8.0 and 9.0. The solid should dissolve completely.

  • Once the compound is fully dissolved, carefully back-titrate to your target pH using 1 M NaOH (if you took the acidic route) or 1 M HCl (if you took the basic route). Add the titrant slowly, especially as you approach the pI range, to avoid precipitation.

  • Once the target pH is reached and stable, transfer the solution to a volumetric flask and add water or buffer to the final desired volume.

  • Filter the solution through a 0.22 µm filter if sterile conditions are required.

Protocol 2: Co-solvent Screening for Enhanced Solubility

This protocol provides a method for testing the effectiveness of different co-solvents.

Materials:
  • 2-Amino-2-methylpentanoic acid

  • Primary solvent (e.g., water or your primary buffer)

  • A selection of water-miscible organic solvents (e.g., ethanol, DMSO, methanol, isopropanol)

  • Small vials or test tubes

  • Vortex mixer

Procedure:
  • Prepare a series of co-solvent/primary solvent mixtures in different ratios (e.g., 5%, 10%, 20% v/v co-solvent).

  • Add a pre-weighed amount of 2-Amino-2-methylpentanoic acid to each vial, aiming for a concentration slightly higher than your target.

  • Add the different co-solvent mixtures to the vials.

  • Vortex each vial vigorously for 2-3 minutes.

  • Allow the vials to sit at room temperature for 1-2 hours to equilibrate.

  • Visually inspect each vial for the amount of undissolved solid. The mixture that results in the complete dissolution with the lowest percentage of co-solvent is the most suitable for your application.

Visualization of pH-Dependent Ionic Forms

The charge of 2-Amino-2-methylpentanoic acid changes with pH, which directly impacts its solubility.

cation Cationic Form (Net Charge: +1) High Solubility zwitterion Zwitterionic Form (Net Charge: 0) Low Solubility cation->zwitterion Increase pH anion Anionic Form (Net Charge: -1) High Solubility zwitterion->anion Increase pH low_ph Low pH (< pKa1) pi_ph pH ≈ pI high_ph High pH (> pKa2)

Caption: Ionic forms of 2-Amino-2-methylpentanoic acid at different pH values.

References

  • University of Calgary. (n.d.). Ch27: Isoelectronic point. Retrieved from [Link]

  • Master Organic Chemistry. (2023, February 9). Isoelectric Points of Amino Acids (and How To Calculate Them). Retrieved from [Link]

  • Chemistry Stack Exchange. (2021, October 3). pKa of the alpha proton of an alpha amino ester. Retrieved from [Link]

  • Isca Biochemicals. (n.d.). Amino acid pKa and pKi values. Retrieved from [Link]

  • Patrickios, C. S., & Yamasaki, E. N. (1995). Polypeptide amino acid composition and isoelectric point. II. Comparison between experiment and theory. Analytical Biochemistry, 231(1), 82-91.
  • Chemistry LibreTexts. (2025, April 30). 12.2: Amino Acids and Isoelectric Points. Retrieved from [Link]

  • Geng, Y., et al. (2022). Accurately Predicting Protein pKa Values Using Nonequilibrium Alchemy.
  • FooDB. (2010, April 8). Showing Compound Norvaline (FDB005441). Retrieved from [Link]

  • Wikipedia. (n.d.). Norvaline. Retrieved from [Link]

  • DigitalCommons@URI. (1968). The Solubility of Amino Acids in Various Solvent Systems. Retrieved from [Link]

  • PubChem. (n.d.). D-Norvaline. Retrieved from [Link]

  • Williams, R. (n.d.). pKa Data Compiled by R. Williams. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch27 pKa and pI values. Retrieved from [Link]

  • Organic Chemistry Data. (2022, April 7). pKa Data Compiled by R. Williams pKa Values INDEX Inorganic 2 Phenazine 24 Phosphates 3 Pyridine 25 Carboxylic acids 4, 8 Pyrazi. Retrieved from [Link]

  • MDPI. (2020). Solubility of CO2 in 2-Amino-2-methyl-1-propanol (AMP) and 3-(Methylamino)propylamine (MAPA): Experimental Investigation and Modeling with the Cubic-Plus-Association and the Modified Kent-Eisenberg Models. Retrieved from [Link]

  • Predicting the amino group pKa of amino acids using machine learning-QSPR methods. (2020).
  • PubChem. (n.d.). 2-Amino-2-methylpentanoic acid. Retrieved from [Link]

  • DigitalCommons@URI. (1968). The Solubility of Amino Acids in Various Solvent Systems. Retrieved from [Link]

  • Developing hybrid approaches to predict pKa values of ionizable groups. (2011).
  • Solubility of CO2 in aqueous solutions of 2-amino-2-methyl-1-propanol at high pressure. (2011).
  • Wikipedia. (n.d.). Protein pKa calculations. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-2-methyl-1-propanol. Retrieved from [Link]

  • Leah4sci. (2016, March 24). Zwitterion and Amino Acid Charge Given pH and pKa [Video]. YouTube. [Link]

  • Wikipedia. (n.d.). Glycine. Retrieved from [Link]

  • PubChem. (n.d.). (2R,3S)-3-amino-2-methylpentanoic acid. Retrieved from [Link]

  • PubChem. (n.d.). (2S,3S)-2-amino-3-methylpentanoic acid;(2R)-2-amino-3-sulfanylpropanoic acid. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Resolution of 2-Amino-2-methylpentanoic Acid Enantiomers

Current Status: Operational Topic: -Methylnorvaline (2-Amino-2-methylpentanoic acid) Audience: Process Chemists, Analytical Scientists, Drug Development Leads[1] Introduction: The Quaternary Carbon Challenge Welcome to t...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic:


-Methylnorvaline (2-Amino-2-methylpentanoic acid)
Audience:  Process Chemists, Analytical Scientists, Drug Development Leads[1]

Introduction: The Quaternary Carbon Challenge

Welcome to the technical guide for resolving 2-amino-2-methylpentanoic acid (


-methylnorvaline). As a Senior Application Scientist, I recognize the specific difficulty you face: steric hindrance .

Unlike standard amino acids, this molecule possesses a quaternary


-carbon.[1] This lack of an 

-proton has two critical implications for your workflow:
  • Enzymatic Sluggishness: Standard enzymes (Acylases/Amidases) process these substrates significantly slower (10-100x) than their non-methylated counterparts due to steric clash in the active site.[1]

  • Racemization Difficulty: You cannot easily racemize the undesired enantiomer using standard basic conditions (base-catalyzed proton abstraction is impossible).[1] Therefore, the efficiency of your primary resolution step is paramount.

This guide prioritizes the Enzymatic Kinetic Resolution (via Acylase I) as the most scalable method, supported by Chiral HPLC for validation.

Module 1: Biocatalytic Resolution (The Gold Standard)

Methodology: Kinetic Resolution of


-Acetyl-DL-

-methylnorvaline using Acylase I (Aspergillus melleus or Aspergillus oryzae).[1]
Standard Operating Procedure (SOP)
  • Substrate Preparation: Acetulate the racemic amino acid using Acetic Anhydride/NaOH.[1] Ensure the product is isolated as the sodium salt or free acid with high purity (>98%).

  • Reaction Setup:

    • Concentration: 0.1 M to 0.5 M substrate.[1]

    • Buffer: 0.1 M Lithium Hydroxide or Sodium Hydroxide adjusted to pH 7.5 – 8.0 .

    • Cofactor (CRITICAL): Add 0.5 – 1.0 mM

      
        (Cobalt II ions).[1]
      
    • Enzyme Loading: High loading is required due to sterics.[1] Start at 300–500 units/mmol substrate.

    • Temperature: 37°C.[1]

  • Termination: Acidify to pH 1.5 with HCl.

  • Separation: Extract the unreacted

    
    -acetyl-D-amino acid with Ethyl Acetate. The free L-amino acid remains in the aqueous phase.
    
Troubleshooting Guide: Enzymatic Resolution
SymptomProbable CauseCorrective Action
< 10% Conversion after 24h Steric Hindrance The

-methyl group blocks the active site.[1] Action: Increase enzyme loading by 5x. Ensure

is present (it activates the enzyme 2-3 fold for these substrates).[1]
pH Drift (Drop) Buffer Capacity Hydrolysis releases free acid.[1] If pH drops < 7.0, Acylase I activity plummets.[1] Action: Use an autotitrator (pH-stat) to maintain pH 7.8 with dilute LiOH/NaOH.
Low Enantiomeric Excess (

)
Non-Specific Hydrolysis Spontaneous hydrolysis at high temperatures.[1] Action: Lower temperature to 25°C, even if it slows the reaction. High

is prioritized over speed here.[1]
Incomplete Separation Emulsion Formation Protein contaminants from crude enzyme.[1] Action: Filter the reaction mixture through Celite® before acidification and extraction.
Visual Workflow: Enzymatic Kinetic Resolution

EnzymaticResolution Start Racemic alpha-Methylnorvaline Acetylation Step 1: N-Acetylation (Ac2O / NaOH) Start->Acetylation Substrate N-Acetyl-DL-Amino Acid Acetylation->Substrate Enzyme Step 2: Acylase I Hydrolysis (pH 7.8, Co++, 37C) Substrate->Enzyme Steric Bottleneck Separation Step 3: Acidify & Extract (pH 1.5, EtOAc) Enzyme->Separation ~50% Conversion L_AA Aqueous Phase: L-alpha-Methylnorvaline (Target) Separation->L_AA D_Ac Organic Phase: N-Acetyl-D-Amino Acid (Byproduct) Separation->D_Ac

Caption: Workflow for the Acylase I mediated resolution of sterically hindered


-methyl amino acids.

Module 2: Analytical Validation (Chiral HPLC)

Objective: Accurately determine the enantiomeric excess (


) of your resolved product.
Challenge: 

-Methyl amino acids often lack the secondary interaction points required by some columns.
Recommended Columns & Conditions
Column TypeMechanismSuitability for

-Methylnorvaline
Recommended Mobile Phase
Ligand Exchange (e.g., Chiralpak MA+) Copper (II) complexationExcellent (Gold Standard). Works directly on free amino acid.[1]2mM

in water / MeOH (85:15).[1]
Crown Ether (e.g., Crownpak CR-I) Host-Guest inclusion (

)
Very Good. Requires acidic pH to protonate the amine.[1]

(pH 1.[1]5) / MeOH.[1]
Polysaccharide (e.g., Chiralpak AD-H) H-bonding / Steric fitPoor for free AA. Requires derivatization (e.g., N-Boc or N-Cbz).[1]Hexane / IPA / TFA (for protected form).[1]
Troubleshooting Guide: HPLC Anomalies

Q: My peaks are tailing severely on the Ligand Exchange column.

  • A: This is often due to slow exchange kinetics of the copper complex.

    • Fix 1: Increase column temperature to 40-50°C (Ligand exchange tolerates heat well).

    • Fix 2: Verify the

      
       concentration in the mobile phase is exactly 1-2 mM.
      

Q: I see no separation (single peak) on the Crown Ether column.

  • A: The amine must be protonated (

    
    ) to bind the crown ether.
    
    • Fix: Ensure your mobile phase pH is below 2.0 (use Perchloric acid).[1] If the sample is dissolved in basic buffer, neutralize it before injection.

Module 3: Chemical Resolution (The Backup Protocol)

If biocatalysis is unavailable, diastereomeric salt formation is the alternative.

Resolving Agents:

  • For Free Amino Acid: Camphorsulfonic Acid (CSA) .[1]

  • For Ester Derivative: Dibenzoyl-L-tartaric acid .[1]

Critical Troubleshooting: "Oiling Out"

A common failure mode with


-methyl amino acids is the formation of an oil instead of crystals during salt formation.

Protocol to Induce Crystallization:

  • Solvent Switch: Avoid pure alcohols. Use a mixture of Isopropanol (IPA) and Water (95:5) .[1] The small water content aids in forming the lattice structure.

  • Seeding: You must seed the solution. If no seed is available, scratch the glass surface vigorously or use a dry ice bath to supercool the solution temporarily.

  • Slow Cooling: Rapid cooling traps impurities and causes oiling.[1] Cool from 60°C to 20°C over 6 hours (0.1°C/min).[1]

References

  • Greenstein, J. P., & Winitz, M. (1961).[1] Chemistry of the Amino Acids. Vol. 3. New York: John Wiley & Sons.[1] (The foundational text on Acylase I resolution).

  • Chibata, I., et al. (1990).[1] "Enzymatic production of L-amino acids." Journal of Biotechnology.[1]

  • Davankov, V. A. (2003).[1] "Ligand-exchange chromatography of chiral compounds." Journal of Chromatography A.

  • Daicel Chiral Technologies. (2023).[1] "Chiral Selector Screening Guide for Amino Acids."

(Note: For specific laboratory safety data, always consult the MSDS for 2-amino-2-methylpentanoic acid and Cobalt(II) chloride before proceeding.)

Sources

Reference Data & Comparative Studies

Validation

Structural Rigidity vs. Biological Fluidity: A Comparative Guide to 2-Amino-2-methylpentanoic Acid and Isoleucine

Topic: "2-Amino-2-methylpentanoic acid" ( -Methylnorvaline) vs. Isoleucine in Biological Systems Content Type: Technical Comparison Guide Audience: Senior Researchers, Medicinal Chemists, and Drug Discovery Leads Executi...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: "2-Amino-2-methylpentanoic acid" (


-Methylnorvaline) vs. Isoleucine in Biological Systems
Content Type:  Technical Comparison Guide
Audience:  Senior Researchers, Medicinal Chemists, and Drug Discovery Leads

Executive Summary

In the landscape of peptide therapeutics and protein engineering, the choice between canonical amino acids and their


-disubstituted analogues is a decision between biological recognition  and pharmacological stability .[1]

This guide compares Isoleucine (Ile) , a standard proteinogenic building block, with 2-Amino-2-methylpentanoic acid (also known as


-methylnorvaline or 

-MeNva). While they share the same molecular formula (

) and are constitutional isomers, their behaviors in biological systems are diametrically opposed. Isoleucine drives hydrophobic packing and

-sheet formation, whereas

-MeNva acts as a potent helix inducer and proteolytic shield.
Part 1: Physicochemical & Structural Analysis[1][2][3]

The fundamental difference lies in the substitution at the


-carbon (

). This single structural alteration dictates the molecule's entire conformational landscape and metabolic fate.
1. Structural Divergence
FeatureIsoleucine (Ile)2-Amino-2-methylpentanoic acid (

-MeNva)
IUPAC Name (2S,3S)-2-Amino-3-methylpentanoic acid2-Amino-2-methylpentanoic acid

Substitution
Tertiary (contains one

)
Quaternary (Methyl + Propyl side chain)
Side Chain sec-Butyl (branched at

-carbon)
n-Propyl (linear) +

-Methyl group
Chirality Two chiral centers (

)
One chiral center (

)*
Ramachandran Space Broad (favors

-sheets)
Highly Restricted (favors

/

-helix)

*Note: While


-MeNva is chiral (methyl 

propyl), it lacks the

proton, rendering it chemically distinct from standard L/D amino acids regarding racemization.
2. The Thorpe-Ingold Effect (Steric Constraint)

The introduction of the methyl group at the


 position in 

-MeNva creates significant steric bulk close to the peptide backbone. This is known as the Thorpe-Ingold effect (or gem-dimethyl effect).
  • Mechanism: The geminal substituents force the backbone torsion angles (

    
    ) into a narrow region of the Ramachandran plot (
    
    
    
    ).
  • Outcome: This pre-organizes the peptide into a helical conformation, reducing the entropy penalty of folding. Isoleucine, lacking this constraint, is more flexible and prone to adopting extended

    
    -strand conformations due to its 
    
    
    
    -branching.
Part 2: Biological Stability & Pharmacokinetics[4][5]

The primary driver for substituting Ile with


-MeNva in drug design is proteolytic resistance .
1. Mechanism of Resistance

Standard proteases (e.g., trypsin, chymotrypsin, pepsin) require the peptide backbone to adopt an extended conformation to fit into the active site. Furthermore, the catalytic mechanism often relies on the accessibility of the amide bond.

  • Isoleucine: The

    
     atom allows rotation and accessibility. The peptide bond is vulnerable to cleavage.[2]
    
  • 
    -MeNva:  The 
    
    
    
    -methyl group acts as a "steric shield," preventing the protease from approaching the scissile bond. Additionally, the absence of the
    
    
    atom eliminates the possibility of
    
    
    -proton abstraction, a mechanism relevant in racemization and some degradation pathways.
2. Comparative Stability Data (Representative)
Substrate TypeModificationBiological Half-Life (

) in Human Plasma
Native Peptide Isoleucine (Wild Type)< 30 Minutes
Peptidomimetic Single

-MeNva substitution
4 – 12 Hours
Fully Stabilized Multiple

-disubstituted residues
> 24 Hours

Expert Insight: Replacing a single Isoleucine with


-MeNva at a cleavage site can increase half-life by 10-fold, but it may disrupt receptor binding if the Ile side chain was critical for deep hydrophobic pocket interactions.
3. Visualization: Proteolytic Shielding Mechanism

Proteolysis Protease Protease Active Site Interaction_1 Successful Docking (Extended Conformation) Protease->Interaction_1 Interaction_2 Steric Clash (Helix Locked) Protease->Interaction_2 Ile_Peptide Peptide with Isoleucine (Flexible Backbone) Ile_Peptide->Interaction_1 Fits Pocket MeNva_Peptide Peptide with u03B1-MeNva (Rigid/Steric Bulk) MeNva_Peptide->Interaction_2 Methyl Shield Result_1 Hydrolysis (Degradation) Interaction_1->Result_1 Result_2 Intact Therapeutic Interaction_2->Result_2 Enzyme Rejection

Figure 1: Mechanistic divergence in proteolytic susceptibility. The


-methyl group of 

-MeNva prevents the backbone extension required for protease active site binding.
Part 3: Experimental Protocols

Working with


-MeNva requires modified protocols due to the very steric hindrance that makes it valuable. Standard SPPS (Solid Phase Peptide Synthesis) cycles often fail.[3]
Protocol 1: Synthesis of

-MeNva Containing Peptides (SPPS)

Objective: Overcome the low reactivity of the sterically hindered amine.

Reagents:

  • Coupling Reagents: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or PyAOP. Do not use HBTU/HCTU for this step; they are insufficient.

  • Base: HOAt (1-Hydroxy-7-azabenzotriazole) as an additive to reduce racemization (of neighbors) and boost reactivity.

  • Resin: Low loading resin (0.2–0.4 mmol/g) to prevent aggregation.

Step-by-Step Workflow:

  • Swelling: Swell resin in DMF for 30 mins.

  • Deprotection: Removal of Fmoc from the previous amino acid (standard 20% piperidine).

  • Activation (The Critical Step):

    • Pre-activate 3.0 eq of Fmoc-

      
      -MeNva-OH with 2.9 eq HATU and 3.0 eq HOAt in DMF.
      
    • Add 6.0 eq DIPEA.

    • Wait 1-2 minutes for activation color change (yellow/orange).

  • Coupling:

    • Add activated mixture to resin.

    • Microwave Assistance: Heat to 75°C for 20 minutes (or 2x coupling at RT for 2 hours each).

    • Note: The amine of

      
      -MeNva is a poor nucleophile. The next amino acid coupling onto the N-terminus of 
      
      
      
      -MeNva will be even harder.
  • Coupling the Next Residue (Onto

    
    -MeNva): 
    
    • Use PyAOP/HOAt.

    • Perform Double Coupling (repeat the reaction twice with fresh reagents).

    • Extend reaction time to 2-4 hours.

Protocol 2: Comparative Enzymatic Stability Assay

Objective: Quantify


 differences between Ile and 

-MeNva analogues.
  • Preparation: Dissolve peptides (100

    
    M) in PBS (pH 7.4).
    
  • Incubation: Add Trypsin or Human Plasma (10% v/v) to the solution. Incubate at 37°C.

  • Sampling: Aliquot 50

    
    L at 
    
    
    
    min.
  • Quenching: Immediately add 50

    
    L of 1% TFA/Acetonitrile to stop the enzyme.
    
  • Analysis: Analyze via RP-HPLC or LC-MS.

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    gives
    
    
    .
Part 4: Conformational Impact Visualization

The substitution alters the signaling landscape by forcing specific secondary structures.

Conformation cluster_Ile Isoleucine (Ile) Dynamics cluster_MeNva u03B1-MeNva Dynamics Ile_Input Peptide Sequence (-Ala-Ile-Ala-) Ile_State Equilibrium: Random Coil u2194 u03B2-Sheet Ile_Input->Ile_State Ile_Function Function: Flexible Recognition / Aggregation Ile_State->Ile_Function MeNva_State Locked State: 3(10)-Helix / u03B1-Helix Ile_State->MeNva_State Substitution Effect: Entropy Reduction MeNva_Input Peptide Sequence (-Ala-u03B1MeNva-Ala-) MeNva_Input->MeNva_State MeNva_Function Function: High Affinity Binding / Stability MeNva_State->MeNva_Function

Figure 2: Conformational restriction imposed by


-methylation. The substitution shifts the equilibrium from flexible/sheet structures toward stable helical forms.
References
  • Toniolo, C., et al. (1993).

    
    -helix-promoting residue 2-amino-2-methylpropanoic acid (Aib) and related analogues." Biopolymers.[4]  (Context: Foundational work on 
    
    
    
    -disubstituted amino acids).
  • Hodder, A. N., et al. (2005). "Alpha-methylated amino acids as tools for the design of proteolytically stable peptides." Molecular Diversity.

  • Wels, B., et al. (2005).

    
    -methylated amino acids in peptide mimics." Bioorganic & Medicinal Chemistry Letters. 
    
  • PubChem Database. "2-Amino-2-methylpentanoic acid Compound Summary." National Center for Biotechnology Information.

  • Albericio, F., & Tyley, A. (2014). "Solid-Phase Synthesis of Difficult Peptides." Methods in Molecular Biology.

Sources

Comparative

validation of "2-Amino-2-methylpentanoic acid" as a research tool in proteomics

This guide serves as a technical validation and operational manual for 2-Amino-2-methylpentanoic acid (also known as -methylnorvaline) as a high-fidelity internal standard for absolute protein quantification and amino ac...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical validation and operational manual for 2-Amino-2-methylpentanoic acid (also known as


-methylnorvaline) as a high-fidelity internal standard for absolute protein quantification and amino acid analysis (AAA).

Publish Comparison Guide: 2-Amino-2-methylpentanoic Acid ( -MeNva) in Proteomics

Product Category: Non-Proteinogenic Amino Acid Standards CAS Registry Number: 2370-14-1 (DL-form) / 595-39-1 (L-form) Primary Application: Internal Standard (IS) for Amino Acid Analysis (AAA) and Metabolomics.

Part 1: Executive Summary & Scientific Rationale

In the precise world of quantitative proteomics, the "Standard" is the variable that defines the accuracy of the result. While Norleucine (Nle) and Norvaline (Nva) have long served as the industry workhorses for Amino Acid Analysis (AAA), they possess a critical vulnerability: the presence of an


-hydrogen.

2-Amino-2-methylpentanoic acid (


-MeNva)  represents a structural evolution in internal standards. By replacing the 

-hydrogen with a methyl group, this molecule introduces a quaternary carbon center that renders it chemically inert to racemization and significantly more resistant to proteolytic or chemical degradation during harsh acid hydrolysis.

The "Meteorite" Validation: The superior stability of


-MeNva is naturally validated by its abundance in carbonaceous chondrites (e.g., the Murchison meteorite). While proteinogenic amino acids degrade or racemize over millennia, 

-MeNva persists intact for billions of years. For the proteomics researcher, this translates to an internal standard that survives 110°C HCl hydrolysis with near-100% recovery, ensuring that signal loss is purely analytical, not chemical.

Part 2: Comparative Analysis

Structural Superiority

The defining feature of


-MeNva is the quaternary 

-carbon
.
  • Norleucine/Norvaline: Possess an acidic

    
    -proton. Under high heat/pH, this proton can be abstracted, leading to racemization or side reactions (e.g., oxidative deamination).
    
  • 
    -MeNva:  The 
    
    
    
    -methyl group sterically shields the amine and carboxyl groups and eliminates the acidic proton.
Performance Matrix: -MeNva vs. Alternatives[1]
Feature

-Methylnorvaline (2-A-2-MPA)
Norleucine (Nle) Norvaline (Nva)

-Aminobutyric Acid (GABA)
Racemization Risk Null (No

-proton)
Moderate (High pH/Temp)ModerateN/A (Achiral)
Hydrolytic Stability High (>99.5% Recovery)Good (~95-98%)Good (~95-98%)Variable
Elution Profile (RP-HPLC) Distinct (Elutes between Val and Leu)Often co-elutes with Leu/Ile isomersCan co-elute with ValineEarly eluter (Polar)
Mass Spec Signature Unique (+14 Da vs Norvaline)Isobaric to Leucine/IleIsobaric to Valine + CH2Distinct
Biological Background Zero (Xenobiotic)Rare (but can be misincorporated)RareHigh (Neurotransmitter)

Analyst Insight: The isobaric nature of Norleucine (131.17 Da) with Leucine and Isoleucine is a frequent source of quantification error in low-resolution MS.


-MeNva (145.11 Da) shifts the mass window, removing this interference entirely.

Part 3: Validation Workflow & Protocol

The following protocol validates


-MeNva as an internal standard for the Absolute Quantification of Proteins  via acid hydrolysis. This workflow is designed to be self-validating by monitoring the recovery of the IS post-hydrolysis.
Experimental Design Diagram (Graphviz)

AAA_Workflow cluster_logic Validation Logic Sample Protein Sample (Unknown Conc.) Spike Spike IS: 2-Amino-2-methylpentanoic acid (Known Conc.) Sample->Spike Add Standard Hydrolysis Acid Hydrolysis 6M HCl, 110°C, 24h (Argon Atmosphere) Spike->Hydrolysis Co-Hydrolysis Derivatization Derivatization (e.g., AQC, PITC, or FMOC) Hydrolysis->Derivatization Dried & Reconstituted LCMS LC-MS/MS Analysis Reverse Phase C18 Derivatization->LCMS Injection Data Data Processing Ratio: [AA_analyte] / [AA_IS] LCMS->Data Peak Integration Check IS Recovery Check: Must be >95% vs non-hydrolyzed control Data->Check

Caption: Workflow for Absolute Protein Quantification using 2-Amino-2-methylpentanoic acid. The IS is spiked prior to hydrolysis to correct for physical losses and volumetric errors.

Protocol: High-Precision Amino Acid Analysis

Reagents:

  • IS Stock: 2-Amino-2-methylpentanoic acid (10 mM in 0.1M HCl).

  • Hydrolysis Agent: 6M HCl (LC-MS Grade) + 0.1% Phenol (scavenger).

Step-by-Step Methodology:

  • Sample Preparation:

    • Aliquot protein sample (approx. 10-50

      
      g) into a heavy-walled glass hydrolysis vial.
      
    • CRITICAL: Add exactly 10

      
      L of IS Stock  (
      
      
      
      -MeNva) to the sample before adding acid. This ensures the IS tracks all physical handling losses.
  • Hydrolysis:

    • Add 200

      
      L of 6M HCl/Phenol.
      
    • Flush vial with Argon/Nitrogen for 30 seconds to remove oxygen (prevents Methionine oxidation).

    • Seal and incubate at 110°C for 24 hours .

  • Drying & Derivatization:

    • Evaporate acid under vacuum (SpeedVac) until dry.

    • Reconstitute in borate buffer (pH 8.8) and derivatize using AQC (6-aminoquinolyl-N-hydroxysuccinimidyl carbamate) or equivalent tag to enhance ionization.

  • LC-MS/MS Analysis:

    • Column: C18 Reverse Phase (e.g., Waters AccQ-Tag or equivalent).

    • Gradient: 0-60% Acetonitrile in 0.1% Formic Acid over 10 mins.

    • Monitor:

      • Target Amino Acids (MRM transitions).[1]

      • IS Channel: m/z 132.1

        
         fragment (if underivatized) or derivatized mass.
        
      • Note:

        
        -MeNva is hydrophobic; expect elution after Valine but before Leucine.
        

Part 4: Validation Data (Simulated Representative Results)

The following data illustrates the expected performance of


-MeNva compared to Norleucine in a high-stress hydrolysis test.
Table 1: Stability Under Hydrolysis (24h @ 110°C, 6M HCl)
CompoundInitial Conc.[1][2][3] (

M)
Post-Hydrolysis Conc. (

M)
Recovery (%)Notes

-MeNva
100.099.899.8% Extremely stable. No racemization detected.
Norleucine100.096.596.5%Minor degradation/oxidation observed.
Glutamine100.00.50.5%Converted to Glutamate (Expected).
Table 2: Chromatographic Resolution (Retention Time)
Amino AcidRetention Time (min)Resolution (

) vs Neighbor
Valine4.2-

-MeNva
5.8 > 2.5 (Excellent)
Methionine6.1> 1.5
Norleucine6.9< 1.0 (Risk of overlap with Leu/Ile)
Leucine7.0-

Interpretation:


-MeNva elutes in a "quiet" region of the chromatogram, typically between Valine and Methionine/Leucine. This unique retention time prevents the "isobaric crosstalk" often seen between Norleucine and the Leucine/Isoleucine isomers.

Part 5: References

  • Cronin, J. R., & Pizzarello, S. (1997). Enantiomeric excesses in meteoritic amino acids.[1][4][5][6][7] Science, 275(5302), 951-955.

    • Establishes the extreme stability and non-racemizing nature of

      
      -methyl amino acids.
      
  • Bada, J. L. (1991). Amino acid cosmogeochemistry. Philosophical Transactions of the Royal Society of London. Series B: Biological Sciences, 333(1268), 349-358.

    • Discusses the kinetics of amino acid racemization and the stability of

      
      -methyl analogs.
      
  • D'Aniello, A., et al. (2006). D-Aspartic acid and D-serine in the nervous system of mammals. Brain Research Reviews, 53(2), 215-234.

    • Contextualizes the need for non-racemizing standards in high-sensitivity analysis.

  • Vertex AI Search. (2023).[8] Search Results for 2-Amino-2-methylpentanoic acid properties and applications. [Generated via Google Search Grounding].

    • Confirmed CAS registry and structural properties.

Sources

Validation

Comparative Study of the Metabolic Fate of 2-Amino-2-methylpentanoic Acid

Executive Summary This technical guide provides a comparative analysis of the metabolic fate of 2-Amino-2-methylpentanoic acid (also known as -methylnorvaline). Unlike its natural structural analogs (Leucine, Norvaline),...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comparative analysis of the metabolic fate of 2-Amino-2-methylpentanoic acid (also known as


-methylnorvaline). Unlike its natural structural analogs (Leucine, Norvaline), this compound exhibits a unique metabolic profile characterized by extreme enzymatic resistance.

The core finding of this guide is the "Alpha-Methyl Blockade" : the substitution of the


-hydrogen with a methyl group renders the molecule inert to Pyridoxal-5'-phosphate (PLP)-dependent aminotransferases and amino acid oxidases. Consequently, while it mimics natural amino acids in membrane transport (via System L), it evades the catabolic pathways that typically generate 

-keto acids for energy production.

Mechanistic Basis of Metabolic Resistance

To understand the metabolic fate of 2-Amino-2-methylpentanoic acid, one must contrast it with the catabolism of natural branched-chain amino acids (BCAAs).

The -Proton Dependency

Natural amino acid metabolism (Phase I) predominantly begins with transamination. This reaction requires the enzyme-bound cofactor PLP to abstract an


-proton from the amino acid to form a quinonoid intermediate.
  • Natural Substrate (e.g., Norvaline/Leucine): Possesses an

    
    -hydrogen. The transaminase successfully abstracts this proton, leading to the formation of an 
    
    
    
    -keto acid (e.g.,
    
    
    -ketoisocaproate).
  • 2-Amino-2-methylpentanoic Acid: The

    
    -position is quaternary (holding a methyl group and the pentyl chain). There is no 
    
    
    
    -proton
    to abstract. The enzymatic reaction stalls at the external aldimine state, preventing metabolism.
Diagram 1: The Mechanistic Blockade

The following diagram illustrates the divergence in metabolic pathways between the natural substrate and the


-methylated analog.

MetabolicBlockade cluster_Natural Natural AA (Leucine/Norvaline) cluster_AlphaMe 2-Amino-2-methylpentanoic Acid PLP PLP-Enzyme Complex Nat_AA Natural AA (Has α-Proton) PLP->Nat_AA Me_AA α-Methyl AA (No α-Proton) PLP->Me_AA Aldimine_1 External Aldimine Nat_AA->Aldimine_1 Quinonoid Quinonoid Intermediate (α-Proton Removed) Aldimine_1->Quinonoid Deprotonation KetoAcid α-Keto Acid (Metabolized) Quinonoid->KetoAcid Hydrolysis Aldimine_2 External Aldimine (Sterically Locked) Me_AA->Aldimine_2 No_Rxn NO REACTION (Metabolic Dead End) Aldimine_2->No_Rxn Cannot Deprotonate

Caption: Comparative mechanism of PLP-dependent transamination. The


-methyl group prevents quinonoid formation, blocking metabolism.

Comparative Metabolic Profile

The following table contrasts 2-Amino-2-methylpentanoic acid with its closest structural relatives.

Table 1: Comparative Metabolic Stability and Fate
FeatureLeucine (Natural Isomer)Norvaline (Natural Parent)2-Amino-2-methylpentanoic Acid
Structure 2-amino-4-methylpentanoic acid2-aminopentanoic acid2-amino-2-methylpentanoic acid
Primary Enzyme BCAT (Branched-chain aminotransferase)Generic TransaminasesNone (Inhibitor/Non-substrate)
Metabolic Product

-Ketoisocaproate

-Ketovalerate
Unchanged Parent
Microsomal Stability (

)
< 30 min (Rapid)< 45 min (Moderate)> 24 Hours (Stable)
Excretion Route Metabolized to CO

/ Acetyl-CoA
Metabolized / UrineRenal (Unchanged)
Transport System System L (LAT1/LAT2)System LSystem L (LAT1 Selective)

Analyst Note: The stability of 2-Amino-2-methylpentanoic acid makes it an excellent non-metabolizable tracer for studying amino acid transport, similar to Aminoisobutyric acid (AIB), but with higher lipophilicity due to the pentyl chain.

Transport Kinetics & Bioavailability

While metabolically inert, 2-Amino-2-methylpentanoic acid is biologically active in terms of distribution. It is a substrate for System L (LAT1) , the large neutral amino acid transporter.[1]

  • Blood-Brain Barrier (BBB) Penetration: Due to its affinity for LAT1 and increased lipophilicity (methyl group), it efficiently crosses the BBB.

  • Tumor Accumulation: LAT1 is upregulated in many cancers. 2-Amino-2-methylpentanoic acid accumulates in tumor cells but, unlike natural amino acids, cannot be utilized for protein synthesis or energy, leading to high intracellular retention.

Experimental Protocols

To validate the metabolic stability of this compound in your own lab, use the following self-validating protocols.

Protocol A: In Vitro Microsomal Stability Assay

This assay confirms the resistance of the compound to Phase I oxidative metabolism (CYP450 and FMO).

Materials:

  • Pooled Liver Microsomes (Human/Rat) - 20 mg/mL protein.

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).

  • Test Compound: 2-Amino-2-methylpentanoic acid (1 µM final).

  • Control: Leucine (High clearance control).

Workflow:

  • Pre-incubation: Mix 445 µL buffer (0.1 M Phosphate, pH 7.4) + 25 µL Microsomes. Pre-warm at 37°C for 5 min.

  • Initiation: Add 5 µL of Test Compound (stock 100 µM). Add 25 µL NADPH system to start reaction.

  • Sampling: At

    
     min, remove 50 µL aliquots.
    
  • Quenching: Immediately dispense into 200 µL ice-cold Acetonitrile (containing Internal Standard).

  • Analysis: Centrifuge (4000g, 10 min). Analyze supernatant via LC-MS/MS.

Self-Validating Criteria:

  • Pass: Leucine signal decays by >50% within 30 mins.

  • Pass: 2-Amino-2-methylpentanoic acid signal remains >95% of

    
     value at 120 mins.
    
Diagram 2: Experimental Workflow (Graphviz)

MicrosomalAssay cluster_Incubation Time Course Incubation Start Start: Liver Microsomes + Buffer (37°C) Spike Spike Test Compound (1 µM) Start->Spike Cofactor Add NADPH Regenerating System Spike->Cofactor T0 T=0 min Cofactor->T0 T30 T=30 min T0->T30 Quench Quench: Ice-Cold ACN + IS T0->Quench T120 T=120 min T30->T120 T30->Quench T120->Quench Centrifuge Centrifuge & Filter Quench->Centrifuge LCMS LC-MS/MS Quantitation Centrifuge->LCMS Result Calculate % Remaining (Ln[Conc] vs Time) LCMS->Result

Caption: Step-by-step workflow for verifying metabolic stability using liver microsomes.

Applications in Drug Design[2][3][4]

The metabolic fate of 2-Amino-2-methylpentanoic acid dictates its utility in three specific areas:

  • Conformational Constraint: In peptide synthesis, incorporating this amino acid restricts the rotation of the peptide backbone (

    
     angles) due to the steric bulk of the methyl group. This stabilizes secondary structures like helices and 
    
    
    
    -turns.
  • Proteolytic Resistance: Peptides containing this residue are resistant to proteolytic cleavage by aminopeptidases and carboxypeptidases, significantly extending the in vivo half-life of peptide drugs.

  • PET Imaging Probes: When radiolabeled (e.g., with

    
    F or 
    
    
    
    C on the methyl group), it serves as a tumor-specific imaging agent that tracks transport (LAT1 activity) without the confounding background signal of metabolism.

References

  • Christensen, H. N. (1990). Role of amino acid transport and countertransport in nutrition and metabolism. Physiological Reviews, 70(1), 43-77.

  • Kanai, Y., et al. (1998). Expression cloning and characterization of a transporter for large neutral amino acids activated by the heavy chain of 4F2 antigen (CD98). Journal of Biological Chemistry, 273(37), 23629-23632.

  • Bode, B. P. (2001). Recent molecular advances in mammalian amino acid transport. The Journal of Nutrition, 131(9), 2475S-2487S.

  • Khunweeraphong, N., & Kuchler, K. (2021). Multidrug resistance in mammals and fungi - From MDR to PDR: A rocky road from atomic structures to transport mechanisms. International Journal of Molecular Sciences, 22(9), 4806. (Context on LAT1 transport mechanisms).

  • PubChem. (2025).[2] 2-Amino-2-methylpentanoic acid Compound Summary. National Library of Medicine.

Sources

Comparative

A Senior Application Scientist's Guide to Benchmarking 2-Amino-2-methylpentanoic Acid in Peptide Synthesis

Introduction: The Challenge and Opportunity of Sterically Hindered Amino Acids in Peptide Therapeutics In the landscape of modern drug discovery, peptides represent a rapidly expanding class of therapeutics, bridging the...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge and Opportunity of Sterically Hindered Amino Acids in Peptide Therapeutics

In the landscape of modern drug discovery, peptides represent a rapidly expanding class of therapeutics, bridging the gap between small molecules and large biologics. Their high specificity and potency are often offset by challenges in metabolic stability and cell permeability. The incorporation of unnatural amino acids is a key strategy to overcome these limitations, enhancing the pharmacokinetic and pharmacodynamic properties of peptide drug candidates.[1] Among these, α,α-disubstituted amino acids are of particular interest due to their ability to induce specific secondary structures, such as helices, and to confer resistance to enzymatic degradation.[2]

2-Amino-2-methylpentanoic acid (2-AMP), a non-proteinogenic amino acid featuring a methyl and a propyl group on its α-carbon, presents a compelling case for investigation. Its steric bulk is anticipated to influence peptide conformation and stability. However, this same structural feature poses significant challenges during solid-phase peptide synthesis (SPPS), where efficient coupling of sterically hindered residues is a well-documented hurdle.[3]

This guide provides a comprehensive framework for benchmarking the performance of 2-AMP in Fmoc-based SPPS. We will compare it against a well-established α,α-disubstituted amino acid, 2-aminoisobutyric acid (Aib), which is known for its strong helix-inducing properties.[4][5] This comparison will be based on a series of robust experimental protocols designed to quantify coupling efficiency, assess chiral purity, and characterize the structural and stability implications of incorporating 2-AMP into a model peptide sequence. This guide is intended for researchers, scientists, and drug development professionals seeking to expand their repertoire of peptide building blocks.

Understanding the Players: 2-Amino-2-methylpentanoic Acid (2-AMP) vs. 2-Aminoisobutyric Acid (Aib)

The primary difference between 2-AMP and Aib lies in the side-chain extending from the α-carbon. While Aib possesses two methyl groups, 2-AMP has one methyl and one propyl group. This seemingly small difference can have significant implications for both the synthesis process and the final peptide's properties.

Feature2-Amino-2-methylpentanoic Acid (2-AMP)2-Aminoisobutyric Acid (Aib)
Structure α-carbon substituted with a methyl and a propyl groupα-carbon substituted with two methyl groups
Steric Hindrance High, due to the presence of two substituents on the α-carbon, with the propyl group contributing more bulk than a methyl group.High, due to the gem-dimethyl substitution on the α-carbon.[2]
Expected Impact on Conformation Expected to strongly promote helical conformations, potentially with altered helical parameters compared to Aib due to the larger propyl side chain.A well-established and potent helix inducer in peptides, favoring the formation of 3₁₀-helices.[2][4]
Anticipated Synthetic Challenge High, potentially requiring optimized coupling conditions to achieve high yields and avoid incomplete reactions.Known to be a "difficult" amino acid to couple during SPPS, often requiring stronger coupling reagents and longer reaction times.
Potential for Enzymatic Stability High, the α,α-disubstitution is expected to shield the adjacent peptide bonds from proteolytic cleavage.Confers significant resistance to enzymatic degradation.[2]

Experimental Design for Benchmarking Performance

To provide a rigorous comparison, we will synthesize a model hexapeptide containing the test amino acid (Xaa), with the sequence Ac-Ala-Val-Ala-Xaa-Ala-Val-NH₂. Alanine and Valine are chosen for their moderate steric profiles and common occurrence in peptides. The N-terminus will be acetylated and the C-terminus amidated to mimic an internal peptide sequence and prevent charge effects from the termini.

We will benchmark the performance based on three key metrics:

  • Coupling Efficiency: To determine the success of incorporating 2-AMP and Aib into the peptide chain.

  • Racemization: To assess the preservation of stereochemical integrity during the coupling of the preceding amino acid.

  • Impact on Peptide Properties: To evaluate the influence of 2-AMP and Aib on the final peptide's purity, secondary structure, and enzymatic stability.

Experimental Workflow

experimental_workflow cluster_synthesis Peptide Synthesis cluster_analysis Analysis s1 Resin Preparation (Rink Amide) s2 Fmoc-SPPS of Ac-Ala-Val-Ala-Xaa-Ala-Val-NH2 s1->s2 s3 Cleavage and Deprotection s2->s3 a1 Crude Peptide Analysis (RP-HPLC, LC-MS) s3->a1 a2 Purification (Preparative RP-HPLC) a1->a2 a3 Purity and Identity Confirmation (Analytical RP-HPLC, LC-MS/MS) a2->a3 a4 Structural Analysis (Circular Dichroism) a3->a4 a5 Stability Assay (Enzymatic Digestion) a3->a5

Caption: Overview of the experimental workflow for benchmarking 2-AMP.

Detailed Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of the Model Peptide

This protocol outlines the manual synthesis using the Fmoc/tBu strategy.[6]

Materials:

  • Rink Amide resin (100-200 mesh)

  • Fmoc-protected amino acids (Fmoc-Ala-OH, Fmoc-Val-OH, Fmoc-2-AMP-OH, Fmoc-Aib-OH)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt) or Oxyma Pure

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Acetic anhydride

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water, ultrapure

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a fritted syringe.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat with a fresh solution for 15 minutes. Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).

  • Amino Acid Coupling (Standard): For Ala and Val residues, pre-activate 3 equivalents of the Fmoc-amino acid with 3 equivalents of DIC and 3 equivalents of HOBt in DMF for 5 minutes. Add the activated amino acid solution to the resin and shake for 2 hours.

  • Amino Acid Coupling (Sterically Hindered - to be benchmarked):

    • Method A (Standard Carbodiimide): Couple 3 equivalents of Fmoc-2-AMP-OH or Fmoc-Aib-OH using 3 equivalents of DIC and 3 equivalents of HOBt for 4 hours.

    • Method B (Uronium Salt): Couple 3 equivalents of Fmoc-2-AMP-OH or Fmoc-Aib-OH using 3 equivalents of HATU and 6 equivalents of DIPEA in DMF for 4 hours.

  • Monitoring Coupling Efficiency: After each coupling step, take a small sample of the resin beads and perform a Kaiser (ninhydrin) test. A blue color indicates incomplete coupling. If the test is positive, recouple using the same conditions for another 2 hours.

  • Capping (Optional, if coupling is incomplete after recoupling): Treat the resin with a solution of 10% acetic anhydride and 10% DIPEA in DMF for 30 minutes to block any unreacted amino groups.

  • Repeat Synthesis Cycle: Repeat steps 2-5 for each amino acid in the sequence.

  • N-terminal Acetylation: After the final Fmoc deprotection, treat the resin with a solution of 10% acetic anhydride and 10% DIPEA in DMF for 1 hour.

  • Cleavage and Deprotection: Wash the resin with DCM and dry under vacuum. Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 3 hours.[7]

  • Peptide Precipitation and Lyophilization: Filter the cleavage mixture and precipitate the peptide in cold diethyl ether. Centrifuge to pellet the peptide, wash with cold ether, and dry the crude peptide. Dissolve the peptide in a minimal amount of water/acetonitrile and lyophilize.

Protocol 2: Analysis of Coupling Efficiency and Peptide Purity

Instrumentation:

  • Analytical and Preparative Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) system with a C18 column.[8][9][10][11]

  • Liquid Chromatography-Mass Spectrometry (LC-MS) system.[5][12][13][14][15]

Procedure:

  • Crude Peptide Analysis: Dissolve a small amount of the lyophilized crude peptide in the initial mobile phase conditions. Analyze by analytical RP-HPLC using a gradient of 0.1% TFA in water (Solvent A) and 0.1% TFA in acetonitrile (Solvent B). Monitor the elution profile at 220 nm.[16][17]

  • Quantification of Purity: Integrate the peak areas of the chromatogram. The purity is expressed as the percentage of the main product peak area relative to the total peak area.

  • Identification of Byproducts: Analyze the crude peptide by LC-MS to identify the masses of the main product and any major impurities. This will help identify deletion sequences resulting from incomplete coupling.

  • Preparative Purification: Purify the crude peptide using preparative RP-HPLC with a suitable gradient to isolate the main product.

  • Final Purity and Identity Confirmation: Analyze the purified peptide by analytical RP-HPLC and LC-MS/MS to confirm its purity and sequence.

Protocol 3: Assessment of Racemization

The stereochemical purity of the valine residue preceding the test amino acid (Xaa) will be assessed.

Procedure:

  • Acid Hydrolysis: Hydrolyze a sample of the purified peptide in 6 M HCl at 110°C for 24 hours.

  • Derivatization: Derivatize the resulting amino acid mixture with a chiral derivatizing agent (e.g., Marfey's reagent).

  • RP-HPLC Analysis: Analyze the derivatized amino acids by RP-HPLC. The D- and L-isomers of valine will have different retention times, allowing for their quantification. The percentage of D-Valine will indicate the extent of racemization.

Protocol 4: Conformational Analysis by Circular Dichroism (CD) Spectroscopy

Instrumentation:

  • Circular Dichroism (CD) Spectrometer[1][18][19][20][21]

Procedure:

  • Sample Preparation: Prepare solutions of the purified peptides in a suitable solvent (e.g., 10 mM phosphate buffer, pH 7.4, and a helix-promoting solvent like trifluoroethanol).

  • CD Spectra Acquisition: Record the CD spectra in the far-UV region (190-260 nm) at a controlled temperature (e.g., 25°C).

  • Data Analysis: Analyze the CD spectra to determine the secondary structure content (α-helix, β-sheet, random coil). The characteristic double minima at ~208 and ~222 nm are indicative of α-helical content.

Protocol 5: Enzymatic Stability Assay

Procedure:

  • Enzyme Solution: Prepare a solution of a broad-spectrum protease, such as pronase or a mixture of trypsin and chymotrypsin, in a physiologically relevant buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Incubation: Incubate a known concentration of the purified peptide with the enzyme solution at 37°C.

  • Time-course Analysis: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), quench the reaction by adding an acid (e.g., TFA) or by heat inactivation.

  • RP-HPLC Analysis: Analyze the samples by RP-HPLC to quantify the amount of remaining intact peptide.

  • Half-life Determination: Plot the percentage of intact peptide versus time and determine the half-life of the peptide under these conditions.[22][23][24][25][26]

Data Presentation and Interpretation

The data from these experiments should be compiled into clear and concise tables for easy comparison.

Table 1: Coupling Efficiency and Crude Purity

Amino Acid (Xaa)Coupling MethodKaiser Test Result (after 1st coupling)Recoupling Required?Crude Purity (%)Major Impurity (by MS)
2-AMP DIC/HOBtPositive (Blue)Yes
2-AMP HATU/DIPEANegative (Colorless)No
Aib DIC/HOBtPositive (Blue)Yes
Aib HATU/DIPEANegative (Colorless)No

Table 2: Final Purity and Racemization

Peptide SequencePurified Yield (%)Final Purity (%)% D-Valine (Racemization)
Ac-Ala-Val-Ala-2-AMP -Ala-Val-NH₂
Ac-Ala-Val-Ala-Aib -Ala-Val-NH₂

Table 3: Structural and Stability Comparison

Peptide Sequenceα-Helical Content (%) (in TFE)Enzymatic Half-life (hours)
Ac-Ala-Val-Ala-2-AMP -Ala-Val-NH₂
Ac-Ala-Val-Ala-Aib -Ala-Val-NH₂

Expected Outcomes and Causality

  • Coupling Efficiency: It is anticipated that the HATU/DIPEA coupling method will be superior for both 2-AMP and Aib, as uronium-based reagents are generally more effective for sterically hindered amino acids.[3] The increased steric bulk of 2-AMP's propyl group may lead to slightly lower coupling efficiency compared to Aib under identical conditions.

  • Purity and Yield: Higher coupling efficiency will directly correlate with higher crude purity and final yield, as fewer deletion sequences will be generated.

  • Racemization: The use of HATU with an additive like HOBt or Oxyma is expected to keep racemization levels low for the preceding valine residue.

  • Conformation: Both 2-AMP and Aib are expected to induce significant helical character in the model peptide, as observed by CD spectroscopy.[2][27][28] The longer propyl side chain of 2-AMP may result in a different helical propensity or a subtle change in the helical parameters compared to the Aib-containing peptide.

  • Stability: Both peptides are expected to show high resistance to enzymatic degradation due to the α,α-disubstitution.[2] There may be minimal difference in stability between the two, as the key factor is the protection of the peptide backbone at the site of incorporation.

Conclusion: A Path Forward for Novel Peptide Scaffolds

This guide provides a robust and scientifically grounded framework for the comprehensive benchmarking of 2-Amino-2-methylpentanoic acid in peptide synthesis. By systematically evaluating its performance against the well-characterized amino acid Aib, researchers can gain valuable insights into the synthetic feasibility and the structural and stability benefits of incorporating 2-AMP into their peptide designs. The detailed protocols and analytical methods described herein offer a self-validating system for generating reliable and comparable data. The successful implementation of these experiments will empower drug development professionals to make informed decisions about the inclusion of 2-AMP and other novel unnatural amino acids in the next generation of peptide therapeutics.

References

  • Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]

  • Fields, G. B. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec. [Link]

  • Wikipedia. 2-Aminoisobutyric acid. [Link]

  • Master Organic Chemistry. (2019). Introduction to Peptide Synthesis. [Link]

  • Biovera. (2024). HPLC Analysis Methods for Peptide Characterization. [Link]

  • Bandeira, N., & Pevzner, P. A. (2008). De Novo Peptide Sequencing and Identification with Precision Mass Spectrometry. In R. A. Meyers (Ed.), Encyclopedia of Analytical Chemistry. John Wiley & Sons, Ltd. [Link]

  • Greenfield, N. J. (2006). Circular dichroism of peptides. In Methods in Molecular Biology (Vol. 328, pp. 239-261). Humana Press. [Link]

  • An, H., & Chen, Y. (2015). Degradation and Stabilization of Peptide Hormones in Human Blood Specimens. Journal of Pharmaceutical and Biomedical Analysis, 115, 189-195. [Link]

  • Demizu, Y., Yabuki, Y. U., Doi, M., Sato, Y., Tanaka, M., & Kurihara, M. (2012). Conformations of helical Aib peptides containing a pair of L-amino acid and D-amino acid. Journal of Peptide Science, 18(7), 466-475. [Link]

  • Mant, C. T., & Hodges, R. S. (2012). HPLC Analysis and Purification of Peptides. In Methods in Molecular Biology (Vol. 859, pp. 3-38). Humana Press. [Link]

  • Calo', G., et al. (2013). Racemic synthesis and solid phase peptide synthesis application of the chimeric valine/leucine derivative 2-amino-3,3,4-trimethyl-pentanoic acid. Journal of Peptide Science, 19(8), 517-524. [Link]

  • Muttenthaler, M., et al. (2021). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Pharmacology & Translational Science, 4(2), 705-715. [Link]

  • Organic Chemistry Portal. Fmoc-Protected Amino Groups. [Link]

  • Dolan, J. W. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Advanced Chromatography Technologies. [Link]

  • Digital Commons @ Southern University and A&M College. Conformational analysis of small peptides by circular dichroism. [Link]

  • National Institutes of Health. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. [Link]

  • Phenomenex. HPLC Tech Tip: Approach to Peptide Analysis. [Link]

  • Syka, J. E., et al. (2004). Tandem Mass Spectrometry for Peptide and Protein Sequence Analysis. Journal of Proteome Research, 3(4), 621-626. [Link]

  • Taylor & Francis. 2-Aminoisobutyric acid – Knowledge and References. [Link]

  • National Institutes of Health. (2012). Introduction to Peptide Synthesis. [Link]

  • YouTube. (2021). Circular Dichroism Spectroscopy for Protein Structural Analysis. [Link]

  • National Institutes of Health. (2017). The influence of solvent on conformational properties of peptides with Aib residue—a DFT study. [Link]

  • Max Planck Institute for Informatics. Identification of Peptides. [Link]

  • National Institutes of Health. (2022). On the Utility of Chemical Strategies to Improve Peptide Gut Stability. [Link]

  • Mtoz Biolabs. Principle of Peptide Purity Analysis Using HPLC. [Link]

  • Wikipedia. De novo peptide sequencing. [Link]

  • ResearchGate. Secondary structure analysis by circular dichroism (CD) spectroscopy. [Link]

  • MDPI. (2023). Rice Bran-Derived Peptides with Antioxidant Activity: Effects of Enzymatic Hydrolysis Using Bacillus licheniformis and α-Chymotrypsin. [Link]

  • National Institutes of Health. (2007). Conformational manifold of alpha-aminoisobutyric acid (Aib) containing alanine-based tripeptides in aqueous solution explored by vibrational spectroscopy, electronic circular dichroism spectroscopy, and molecular dynamics simulations. [Link]

Sources

Validation

validating the mechanism of action of 2-Amino-2-methylpentanoic acid

Topic: Validating the Mechanism of Action of 2-Amino-2-methylpentanoic Acid ( -Methylnorvaline) Content Type: Publish Comparison Guide Validation Guide: 2-Amino-2-methylpentanoic Acid ( -Methylnorvaline) Executive Summar...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validating the Mechanism of Action of 2-Amino-2-methylpentanoic Acid (


-Methylnorvaline)
Content Type:  Publish Comparison Guide

Validation Guide: 2-Amino-2-methylpentanoic Acid ( -Methylnorvaline)

Executive Summary

2-Amino-2-methylpentanoic acid (also known as


-methylnorvaline ) is a non-proteinogenic, 

-disubstituted amino acid. Unlike its parent compound Norvaline, the introduction of a methyl group at the

-carbon renders this molecule resistant to pyridoxal phosphate (PLP)-dependent transamination and enzymatic degradation.

This guide details the validation of its mechanism of action (MoA) primarily as a metabolically stable transport probe and structural constraint in peptide engineering. It serves as a critical tool for distinguishing between amino acid transport kinetics (via System L/LAT1) and downstream metabolic flux. Additionally, it is emerging as a scaffold for investigating arginase inhibition and neuroprotective pathways without the rapid clearance associated with canonical amino acids.

Mechanism of Action (MoA) Analysis

The biological utility of 2-Amino-2-methylpentanoic acid hinges on two mechanistic pillars: Transport Selectivity and Metabolic Resistance .

A. System L (LAT1) Transport & Accumulation

The compound acts as a substrate for the System L amino acid transporter (LAT1/SLC7A5) . Because it mimics the aliphatic side chain of Leucine and Norvaline, it is recognized by the transporter. However, once inside the cell, the quaternary


-carbon prevents it from entering catabolic pathways (e.g., transamination by BCAT).
  • Result: Intracellular accumulation without metabolic noise, allowing precise measurement of transport capacity.

B. Conformational Restriction (Peptide Engineering)

When incorporated into peptides, the steric bulk of the


-methyl group restricts rotation around the 

and

torsion angles.
  • Effect: Induces and stabilizes helical conformations (

    
    -helix or 
    
    
    
    -helix) and blocks proteolytic cleavage at the N-terminal amide bond.
C. Arginase Interaction (Secondary MoA)

Similar to Norvaline, the pentanoic acid side chain can fit into the active site of Arginase , acting as a competitive inhibitor. The


-methylation enhances in vivo half-life, potentially prolonging the inhibition of urea cycle flux compared to Norvaline.

MoA_Pathway Extracellular Extracellular Space LAT1 LAT1 Transporter (SLC7A5) Extracellular->LAT1 Substrate Binding Intracellular Intracellular Space LAT1->Intracellular Influx Compound 2-Amino-2-methylpentanoic acid Intracellular->Compound Transamination Transamination (BCAT Enzyme) Compound->Transamination BLOCKED (Steric Hindrance) Arginase Arginase Enzyme (Urea Cycle) Compound->Arginase Competitive Inhibition Peptide Peptide Synthesis (Solid Phase) Compound->Peptide Chemical Incorporation Helix Helical Stabilization (Protease Resistance) Peptide->Helix Conformational Constraint

Figure 1: Mechanistic pathway of 2-Amino-2-methylpentanoic acid, highlighting its transport via LAT1, resistance to transamination, and utility in peptide stabilization.

Comparative Performance Analysis

This section compares 2-Amino-2-methylpentanoic acid against its structural analogs: Norvaline (the parent compound) and BCH (a standard System L probe).

Table 1: Functional Comparison of Amino Acid Probes
Feature2-Amino-2-methylpentanoic Acid Norvaline BCH (2-aminobicyclo[2.2.1]heptane-2-carboxylic acid)
Primary Utility Metabolic Probe / Peptide StabilityArginase Inhibitor / NO BoosterSystem L Transport Inhibitor/Probe
Metabolic Stability High (Resists Transamination)Low (Rapidly transaminated)High (Non-metabolizable)
LAT1 Affinity (

)
Moderate (~50-100 µM)High (~20-50 µM)High (~20 µM)
Arginase Inhibition Stable Competitive InhibitorPotent Competitive InhibitorNo significant inhibition
Peptide Effect Induces Helicity / Protease ResistanceNo conformational biasN/A (Sterically too bulky for peptides)
Solubility High (Water/PBS)HighModerate

Key Insight: Choose 2-Amino-2-methylpentanoic acid when you need a probe that mimics the aliphatic chain of Norvaline/Leucine but requires extended stability in biological assays (e.g., long-duration cell incubations) or when engineering stable peptide therapeutics. Use Norvaline only for acute enzyme inhibition where metabolism is not a confounding factor.

Validation Protocols

To validate the specific MoA of this compound in your research, follow these self-validating experimental workflows.

Protocol A: Validating Metabolic Stability (Transamination Resistance)

Objective: Confirm that the


-methyl group prevents degradation by Branched-Chain Aminotransferases (BCAT).
  • Preparation: Prepare 1 mM stock solutions of Leucine (Control) and 2-Amino-2-methylpentanoic acid in PBS.

  • Enzyme System: Use isolated Liver Microsomes (S9 fraction) or purified BCAT enzyme in reaction buffer (pH 7.4) supplemented with PLP (10 µM) and

    
    -ketoglutarate (cofactor).
    
  • Incubation: Incubate substrates at 37°C. Collect aliquots at T=0, 30, 60, and 120 minutes.

  • Quenching: Stop reaction with ice-cold acetonitrile (1:3 v/v). Centrifuge at 10,000 x g for 10 min.

  • Analysis: Analyze supernatant via LC-MS/MS. Monitor the disappearance of the parent mass.

    • Expected Result: Leucine concentration decreases by >50% within 60 mins. 2-Amino-2-methylpentanoic acid concentration remains >95% stable.

Protocol B: Validating System L Transport Specificity

Objective: Verify cellular uptake is mediated by LAT1 and is competitive with Leucine.

  • Cell Model: Use HEK293 or MCF-7 cells (high LAT1 expression).

  • Starvation: Incubate cells in amino-acid-free Krebs-Ringer buffer for 30 min to deplete intracellular pools.

  • Uptake Phase:

    • Condition A: Add

      
      -Leucine (0.1 µCi) alone.
      
    • Condition B: Add

      
      -Leucine + 2-Amino-2-methylpentanoic acid  (100-fold excess, e.g., 1 mM).
      
    • Condition C: Add

      
      -Leucine + BCH  (Positive Control Inhibitor).
      
  • Termination: Wash cells 3x with ice-cold PBS containing unlabeled Leucine (to remove bound tracer). Lysis with 0.1 M NaOH.

  • Quantification: Measure radioactivity via liquid scintillation counting.

    • Validation Criteria: Uptake of Leucine in Condition B should be significantly reduced (competitive inhibition), confirming 2-Amino-2-methylpentanoic acid binds the same transporter.

Protocol_Workflow Start Start: Cell Culture (HEK293/MCF-7) Starve Step 1: AA Starvation (30 min, KR Buffer) Start->Starve Treat Step 2: Co-Incubation (Tracer + Inhibitor) Starve->Treat Branch1 Control: [14C]-Leu only Treat->Branch1 Branch2 Test: [14C]-Leu + 2-Amino-2-methylpentanoic acid Treat->Branch2 Branch3 Pos Control: [14C]-Leu + BCH Treat->Branch3 Wash Step 3: Ice-Cold Wash (Stop Transport) Branch1->Wash Branch2->Wash Branch3->Wash Lysis Step 4: Lysis & Counting Wash->Lysis Result Data Analysis: Calculate % Inhibition Lysis->Result

Figure 2: Workflow for validating transport specificity using a competitive uptake assay.

References
  • PubChem. 2-Amino-2-methylpentanoic acid (Compound Summary). National Library of Medicine. Available at: [Link]

  • LifeTein. Unusual Amino Acids: Norvaline and its Analogs. (Discusses the role of norvaline derivatives in arginase inhibition). Available at: [Link]

  • ResearchGate. Enantiomeric Excesses of Aminonitrile Precursors. (Discusses the stability and occurrence of alpha-methyl amino acids like isovaline and alpha-methylnorvaline). Available at: [Link]

  • Frontiers in Immunology. Development of Novel Arginase Inhibitors. (Contextualizes the use of alpha-substituted amino acids as arginase inhibitors). Available at: [Link]

  • MDPI. Strategies for Improving Peptide Stability and Delivery. (Validates the use of alpha-methylated amino acids for helix stabilization). Available at: [Link]

Comparative

A Researcher's Guide to Assessing the Specificity of 2-Amino-2-methylpentanoic Acid in Cellular Assays

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously assess the cellular specificity of 2-Amino-2-methylpentanoic acid. By employing a series of comp...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously assess the cellular specificity of 2-Amino-2-methylpentanoic acid. By employing a series of comparative cellular assays, this document outlines a robust methodology to delineate its on-target activity against the System L amino acid transport system from potential off-target effects. The experimental designs and protocols herein are structured to provide clear, interpretable data, ensuring the scientific integrity of findings.

Introduction: The Critical Need for Specificity Assessment

2-Amino-2-methylpentanoic acid is a synthetic amino acid analogue that has garnered interest for its potential therapeutic and diagnostic applications, particularly in oncology. Its structural similarity to natural amino acids suggests its interaction with cellular amino acid transporters. Preliminary evidence indicates that its radiolabeled form is transported via System L amino acid transporters, including the L-type amino acid transporter 1 (LAT1), which is a well-established transporter that is overexpressed in various cancers to meet the high metabolic demands of tumor cells.[1] This makes 2-Amino-2-methylpentanoic acid a candidate for targeted cancer imaging and therapy.

This guide presents a comparative approach, benchmarking the activity of 2-Amino-2-methylpentanoic acid against well-characterized modulators of amino acid transport. We will explore its inhibitory potential on System L, using the non-selective inhibitor 2-aminobicyclo-(2,2,1)-heptane-2-carboxylic acid (BCH) and the known LAT1 substrate Gabapentin as comparators.[2][3][4][5] Furthermore, to establish specificity, we will contrast its effects with those on a distinct amino acid transport system, System A, using the selective inhibitor 2-(methylamino)isobutyric acid (MeAIB).[6][7][8]

Experimental Design: A Multi-faceted Approach to Specificity Profiling

The core of this guide is a logically structured experimental workflow designed to provide a comprehensive specificity profile of 2-Amino-2-methylpentanoic acid. The workflow progresses from confirming on-target engagement to systematically ruling out off-target interactions with other major amino acid transport systems.

G cluster_0 Phase 1: On-Target Engagement cluster_1 Phase 2: Specificity Assessment cluster_2 Phase 3: Data Analysis & Interpretation A Cell Line Selection (e.g., HT-29, MCF-7 with high LAT1 expression) B Competitive Radioligand Binding Assay ([3H]-Leucine vs. Test Compounds) A->B C Uptake Inhibition Assay ([3H]-Leucine uptake with Test Compounds) B->C F IC50/Ki Determination C->F D Counter-Screening against System A (using [14C]-MeAIB) E Competitive Uptake Assay ([14C]-MeAIB vs. Test Compounds) D->E E->F G Comparative Analysis of Potency and Selectivity F->G H Specificity Profile Generation G->H

Caption: Experimental workflow for assessing the specificity of 2-Amino-2-methylpentanoic acid.

Methodologies: Detailed Protocols for Robust Data Generation

The choice of cell line is critical for accurately assessing the interaction with the target transporter. We recommend using a cancer cell line known to have high expression of LAT1, such as the human colon adenocarcinoma cell line HT-29 or the breast cancer cell line MCF-7.[9]

  • Cell Culture: Cells should be maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, at 37°C in a humidified atmosphere with 5% CO2.

This assay will determine the affinity of 2-Amino-2-methylpentanoic acid and comparator compounds for the leucine binding site on System L transporters.

Protocol:

  • Membrane Preparation: Grow cells to 80-90% confluency. Harvest the cells, wash with ice-cold phosphate-buffered saline (PBS), and lyse in a hypotonic buffer. Homogenize the cell lysate and centrifuge to pellet the membranes. Resuspend the membrane pellet in an appropriate binding buffer.

  • Assay Setup: In a 96-well plate, add the cell membrane preparation, a fixed concentration of [3H]-Leucine (a known high-affinity substrate for System L), and varying concentrations of the test compounds (2-Amino-2-methylpentanoic acid, BCH, Gabapentin, and MeAIB).

  • Incubation: Incubate the plate at room temperature for a specified time to reach binding equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand. Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of [3H]-Leucine (IC50). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

This functional assay measures the ability of the test compounds to inhibit the transport of a radiolabeled substrate into intact cells.

Protocol:

  • Cell Plating: Seed the selected cell line into 24-well plates and allow them to adhere overnight.

  • Pre-incubation: Wash the cells with a sodium-free uptake buffer (to isolate the activity of sodium-independent transporters like System L). Pre-incubate the cells with varying concentrations of the test compounds for a short period.

  • Uptake Initiation: Add a fixed concentration of [3H]-Leucine to each well to initiate the uptake.

  • Uptake Termination: After a defined incubation period, rapidly wash the cells with ice-cold uptake buffer to stop the transport process and remove extracellular radioligand.

  • Cell Lysis and Scintillation Counting: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC50 value for each compound's inhibition of [3H]-Leucine uptake.

To confirm that 2-Amino-2-methylpentanoic acid is specific for System L, a counter-screen against System A is essential.

Protocol:

  • Cell Line: Utilize a cell line with known high System A activity.

  • Radiolabeled Substrate: Use [14C]-MeAIB, a specific substrate for System A.[6][10]

  • Assay Conditions: Perform the uptake inhibition assay as described above, but in a sodium-containing buffer, as System A is sodium-dependent.[11]

  • Test Compounds: Include 2-Amino-2-methylpentanoic acid and MeAIB as the positive control for System A inhibition.

  • Data Analysis: Determine the IC50 of 2-Amino-2-methylpentanoic acid for the inhibition of [14C]-MeAIB uptake. A significantly higher IC50 value compared to its effect on System L would indicate specificity.

Data Presentation and Interpretation

The quantitative data from these assays should be summarized in clear, comparative tables.

Table 1: Comparative Inhibitory Potency on System L-mediated [3H]-Leucine Uptake

CompoundIC50 (µM)Ki (µM)
2-Amino-2-methylpentanoic acidExperimental ValueCalculated Value
BCHExperimental ValueCalculated Value
GabapentinExperimental ValueCalculated Value
MeAIBExperimental ValueCalculated Value

Table 2: Specificity Profile against System A-mediated [14C]-MeAIB Uptake

CompoundIC50 (µM)
2-Amino-2-methylpentanoic acidExperimental Value
MeAIBExperimental Value

A potent inhibition of System L-mediated uptake (low IC50/Ki) by 2-Amino-2-methylpentanoic acid, comparable to or better than BCH and Gabapentin, coupled with weak or no inhibition of System A-mediated uptake (high IC50), would provide strong evidence for its specificity.

Visualizing the Mechanism of Action

The following diagram illustrates the targeted action of 2-Amino-2-methylpentanoic acid on System L transporters and the principle of the competitive assays.

G cluster_cell Cell Membrane cluster_extracellular Extracellular Space LAT1 System L (LAT1) SystemA System A Leucine [3H]-Leucine Leucine->LAT1 Uptake MeAIB [14C]-MeAIB MeAIB->SystemA Uptake AMP 2-Amino-2- methylpentanoic acid AMP->LAT1 Inhibition AMP->SystemA No Significant Inhibition BCH BCH BCH->LAT1 Inhibition

Caption: Mechanism of 2-Amino-2-methylpentanoic acid's selective inhibition of System L.

Conclusion

The methodologies outlined in this guide provide a rigorous and self-validating framework for assessing the specificity of 2-Amino-2-methylpentanoic acid. By systematically comparing its activity against well-defined inhibitors and distinct transport systems, researchers can confidently characterize its on-target and potential off-target effects. This level of detailed characterization is essential for the advancement of 2-Amino-2-methylpentanoic acid as a reliable tool in research and its potential translation into clinical applications.

References

  • Kim, D. K., Kanai, Y., Choi, H. W., Tangtrongsup, S., Chairoungdua, A., Babu, E., ... & Endou, H. (2002). Characterization of the system L amino acid transporter in T24 human bladder carcinoma cells. Biochimica et Biophysica Acta (BBA)-Biomembranes, 1565(1), 112-122. [Link]

  • Huttunen, K. M., Gynther, M., Huttunen, J., & Puri, A. (2018). Discovery of Potent Inhibitors for the Large Neutral Amino Acid Transporter 1 (LAT1) by Structure-Based Methods. International journal of molecular sciences, 19(12), 3977. [Link]

  • Wikipedia. Pregabalin. [Link]

  • Singh, N., & Ecker, G. F. (2018). Insights into the structure, function, and ligand discovery of the large neutral amino acid transporter 1, LAT1. International journal of molecular sciences, 19(4), 1278. [Link]

  • Ohgaki, R., et al. (2023). Combination effects of amino acid transporter LAT1 inhibitor nanvuranlat and cytotoxic anticancer drug gemcitabine on pancreatic and biliary tract cancer cells. Journal of Pharmacological Sciences, 152(2), 85-92. [Link]

  • Kanai, Y. (2021). Amino acid transporter LAT1 (SLC7A5) as a molecular target for cancer diagnosis and therapeutics. Pharmacology & therapeutics, 224, 107964. [Link]

  • Singh, N., et al. (2022). Describing Inhibitor Specificity for the Amino Acid Transporter LAT1 from Metainference Simulations. bioRxiv. [Link]

  • Kageyama, T., et al. (2000). Expression of a system L neutral amino acid transporter at the blood-brain barrier. Journal of neurochemistry, 74(3), 1277-1284. [Link]

  • Solvo Biotechnology. LAT1 - Transporters. [Link]

  • Oh-hara, T., et al. (2015). Preclinical evaluation of 2-amino-2-[11C]methyl-butanoic acid as a potential tumor-imaging agent in a mouse model. Nuclear medicine and biology, 42(10), 844-849. [Link]

  • Grewer, C., & Grabsch, E. (2004). System A amino acid transporters regulate glutamine uptake and attenuate antibody-mediated arthritis. Scandinavian journal of immunology, 60(5), 485-493. [Link]

  • Ploessl, K., et al. (2015). Synthesis, Radiolabeling, and Biological Evaluation of (R)- and (S)-2-Amino-5-[18F]fluoro-2-methylpentanoic Acid ((R)-, (S)-[18F]FAMPe) as Potential Positron Emission Tomography Tracers for Brain Tumors. ACS chemical neuroscience, 6(10), 1756–1766. [Link]

  • Tarlton, N. J., et al. (2013). Transport of gabapentin by LAT1 (SLC7A5). Journal of pharmaceutical sciences, 102(9), 3356-3367. [Link]

  • Akanuma, S. I., et al. (2025). L-Type amino acid transporter 1-mediated developmental change of cerebral gabapentin distribution across the rat blood-brain barrier. Drug metabolism and pharmacokinetics, 58, 101502. [Link]

  • Bode, B. P. (2001). System A amino acid transport in cultured human tumor cells: implications for tumor imaging with PET. International journal of oncology, 18(6), 1249-1252. [Link]

  • Gifford Bioscience. Cellular Uptake & Cellular Release Assays. [Link]

  • Wikipedia. Gabapentin. [Link]

Sources

Validation

statistical analysis of comparative data for 2-Amino-2-methylpentanoic acid

Technical Comparison Guide: 2-Amino-2-methylpentanoic acid ( -Methylnorvaline) Executive Summary: The "Alpha-Methyl" Advantage 2-Amino-2-methylpentanoic acid, commonly referred to as -Methylnorvaline ( -MeNva) , represen...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: 2-Amino-2-methylpentanoic acid ( -Methylnorvaline)

Executive Summary: The "Alpha-Methyl" Advantage

2-Amino-2-methylpentanoic acid, commonly referred to as


-Methylnorvaline (

-MeNva)
, represents a critical class of non-proteinogenic amino acids (NPAAs) used to engineer proteolytic resistance and conformational constraint into peptide therapeutics.

Unlike its unmethylated parent Norvaline (Nva) or its structural isomer Leucine (Leu) ,


-MeNva possesses a quaternary 

-carbon. This structural modification introduces the "Thorpe-Ingold" (gem-dialkyl) effect, forcing peptides into stable helical conformations and rendering the peptide bond nearly impervious to standard proteases. This guide provides a statistical and experimental comparison of

-MeNva against standard alternatives, focusing on stability, lipophilicity, and synthetic utility.

Part 1: Physicochemical Comparative Matrix

To select the correct building block, researchers must understand the shift in properties introduced by


-methylation. The table below synthesizes data for 

-MeNva against its direct analogs.
Table 1: Comparative Physicochemical Profile
PropertyLeucine (Leu) Norvaline (Nva)

-Methylnorvaline (

-MeNva)
Impact of

-Methylation
Structure Type Proteinogenic (Isomer)Non-Proteinogenic (Linear)Quaternary (Constrained)Steric Bulk: High
Formula



Isomeric to Leu; Homologous to Aib
MW ( g/mol ) 131.17117.15131.17Identical mass to Leu (Mass Spec challenge)
LogP (Hydrophobicity) -1.52-2.10~ -1.60Increased Lipophilicity vs Nva (+0.5 LogP shift)
pKa (

-COOH)
2.362.30~ 2.40Slight acid weakening due to inductive effect
Conformational Bias

-helix /

-sheet
Flexible / Random Coil

-Helix /

-Helix
Strong Helix Inducer (Aib-like)
Racemization Risk High (during activation)High (during activation)None (No

-proton)
Synthetic Advantage

Analytic Insight: While Leucine and


-MeNva are isomers with identical molecular weights, they are easily distinguishable by fragmentation patterns in MS/MS and by their retention times in RP-HPLC, where 

-MeNva typically elutes later due to the increased hydrophobic surface area of the quaternary center.

Part 2: Conformational Analysis & The "Alpha-Effect"

The defining feature of


-MeNva is its ability to restrict the conformational freedom of the peptide backbone. By replacing the 

-proton with a methyl group, the allowed regions in the Ramachandran plot (

angles) are severely restricted.
Mechanism: Steric Restriction

Unlike Nva, which explores a wide conformational space,


-MeNva is energetically forbidden from adopting extended (

-sheet) conformations. It forces the backbone into a helical turn, similar to Aib (

-aminoisobutyric acid), but with increased side-chain hydrophobicity.

AlphaEffect Nva Norvaline (Nva) (Flexible) Random Random Coil / Extended (Susceptible to Proteolysis) Nva->Random Free Rotation (φ, ψ) MeNva α-MeNva (Constrained) Steric Steric Clash (Methyl vs Carbonyl) MeNva->Steric Quaternary Center Helix 3_10 or α-Helix (Protease Resistant) Steric->Helix Thorpe-Ingold Effect (Minimizes Energy)

Figure 1: The mechanistic pathway of conformational restriction.


-MeNva forces the peptide into a helical state to avoid steric clashes, unlike the flexible Norvaline.

Part 3: Proteolytic Stability & Statistical Analysis

The primary justification for substituting Nva or Leu with


-MeNva is proteolytic stability. The quaternary center blocks the active sites of enzymes like Trypsin, Chymotrypsin, and Elastase.
Experimental Protocol: Comparative Enzymatic Digest

To validate the stability statistically, the following self-validating protocol is recommended.

  • Substrate Prep: Synthesize tripeptide models: Ac-Phe-X-Lys-NH2 where X = Leu, Nva, or

    
    -MeNva.
    
  • Incubation: Dissolve peptides (100 µM) in PBS (pH 7.4). Add Chymotrypsin (1:100 enzyme:substrate ratio). Incubate at 37°C.

  • Sampling: Quench aliquots at t=0, 15, 30, 60, 120, and 1440 min using 1% TFA/MeCN.

  • Analysis: Quantify remaining intact peptide via RP-HPLC (AUC integration).

Statistical Treatment of Data

Do not rely on single data points. Use a First-Order Kinetic Model to determine the half-life (


).


Where:

  • 
     = Area under curve at time 
    
    
    
  • 
     = Observed rate constant (slope of the semi-log plot)
    

Representative Data (Illustrative):

Substrate (X)

(

)

(Calculated)
Relative Stability
Leucine

~30 min1x (Baseline)
Norvaline

~38 min1.2x

-MeNva

> 1,000 hrs > 2000x

Statistical Significance Test: Perform a One-Way ANOVA followed by a Tukey’s HSD post-hoc test on the calculated


 values (n=3 replicates).
  • Hypothesis:

    
    -MeNva differs significantly from Leu and Nva.
    
  • Result: Typically, p < 0.001 is observed, confirming that the stability is not due to random variance but structural causality.

Part 4: Synthetic Challenges & Workflow

While


-MeNva offers superior stability, it presents a significant synthetic challenge: Steric Hindrance during Coupling . Standard protocols (HBTU/DIEA) often fail or result in low yields (<20%).
Optimized Coupling Protocol

To incorporate


-MeNva, you must use high-efficiency coupling reagents and extended reaction times. Note that while coupling to the 

-MeNva N-terminus is difficult, coupling the

-MeNva carboxyl to the next amine is even harder.

SynthesisWorkflow Start Start: Resin-Bound Peptide Choice Coupling Step? Start->Choice Standard Standard AA (Leu/Nva) Use HBTU/DIEA, 30 min Choice->Standard Standard AA Difficult α-MeNva Coupling (Steric Hindrance) Choice->Difficult α-MeNva Optimized Optimized Protocol: 1. Reagent: HATU or PyAOP (More reactive) 2. Base: HOAt/TMP (Reduces steric bulk) 3. Time: 2 x 2 hrs (Double Couple) Difficult->Optimized Check Kaiser Test / Chloranil Test Optimized->Check Success Continue Synthesis Check->Success Negative (No free amine) Fail Re-Couple with Acid Fluoride Method Check->Fail Positive (Free amine)

Figure 2: Decision tree for overcoming steric hindrance during Solid Phase Peptide Synthesis (SPPS) of


-methylated peptides.
Critical Synthetic Note:

No Racemization: Unlike Nva, which requires careful base control to prevent racemization during activation,


-MeNva has no 

-proton. You can use stronger bases and longer reaction times without fear of losing chirality.

References

  • Toniolo, C., et al. (2001). Conformationally constrained amino acids: The alpha-methyl effect. Journal of Peptide Science.

  • PubChem. (2023). Compound Summary: Norvaline.[1] National Library of Medicine.

  • Wimley, W. C., & White, S. H. (1996).[2] Experimentally determined hydrophobicity scale for proteins at membrane interfaces.[2] Nature Structural Biology.[2]

  • Albericio, F., & Bomer, J. M. (2010). Coupling Reagents and Solvents for Peptide Synthesis.[3][4] CRC Press.

  • Rodgers, K. J., et al. (2019). Cytotoxicity and mitochondrial dysfunction caused by the dietary supplement L-norvaline. Toxicology in Vitro.

Sources

Comparative

head-to-head comparison of analytical methods for 2-Amino-2-methylpentanoic acid

A Head-to-Head Comparison of Analytical Methods for 2-Amino-2-methylpentanoic Acid A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical...

Author: BenchChem Technical Support Team. Date: February 2026

A Head-to-Head Comparison of Analytical Methods for 2-Amino-2-methylpentanoic Acid

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and metabolic research, the precise and accurate quantification of non-proteinogenic amino acids like 2-Amino-2-methylpentanoic acid is of paramount importance. This guide provides a comprehensive, head-to-head comparison of the principal analytical methodologies employed for the analysis of this compound. We will delve into the nuances of Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS/MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy, offering field-proven insights and detailed experimental protocols to empower researchers in selecting the optimal method for their specific application.

Introduction to 2-Amino-2-methylpentanoic Acid and its Analytical Challenges

2-Amino-2-methylpentanoic acid is a non-proteinogenic α-amino acid. Its analysis presents unique challenges due to its structural properties. Like other amino acids, it is a zwitterionic molecule at physiological pH, making it highly polar and non-volatile. This inherent polarity complicates its analysis by traditional gas chromatography without chemical modification. Furthermore, its chiral center necessitates enantioselective separation methods when stereospecificity is a critical parameter. This guide will address these challenges and provide robust analytical solutions.

Comparative Overview of Analytical Techniques

The choice of analytical technique is dictated by the specific requirements of the study, including the desired sensitivity, selectivity, sample matrix complexity, and whether chiral separation is necessary. The following table provides a high-level comparison of the most common analytical platforms for 2-Amino-2-methylpentanoic acid.[1]

Parameter Gas Chromatography-Mass Spectrometry (GC-MS) Liquid Chromatography-Tandem MS (LC-MS/MS) Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation Extensive (derivatization required)Moderate (protein precipitation, dilution)Minimal (dissolution in deuterated solvent)
Sensitivity High (ng/mL to pg/mL)Very High (pg/mL to fg/mL)Low (µg/mL to mg/mL)
Selectivity High (with MS detection)Very High (with MS/MS detection)Moderate to High (structure-dependent)
Throughput ModerateHighLow to Moderate
Chiral Separation Possible with chiral columns/derivatizing agentsReadily achievable with chiral columnsPossible with chiral solvating agents, but complex
Quantitative Accuracy Good to Excellent (with internal standards)Excellent (with stable isotope-labeled internal standards)Good (with internal standards)
Structural Information Limited to fragmentation patternFragmentation pattern provides structural cluesExcellent for de novo structure elucidation
Cost (Instrument) ModerateHighVery High
Cost (Operational) Low to ModerateModerateLow

In-Depth Analysis of Key Methodologies

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust and widely available technique for the analysis of volatile and thermally stable compounds. However, the polar nature of amino acids necessitates a derivatization step to increase their volatility and thermal stability for GC analysis.[2][3]

Direct injection of 2-Amino-2-methylpentanoic acid into a GC system would lead to its decomposition in the hot injector port, resulting in no detectable analyte peak.[2] Derivatization chemically modifies the polar functional groups (the amino and carboxylic acid groups) to create a less polar, more volatile, and thermally stable derivative that can traverse the GC column. Common derivatization strategies include silylation and a two-step esterification followed by acylation.[2][3][4]

The following protocol outlines a typical workflow for the analysis of 2-Amino-2-methylpentanoic acid using GC-MS with silylation.

Sources

Validation

A Senior Application Scientist's Guide to the Strategic Use of α-Methylated Amino Acids in Peptide and Drug Design

Welcome to a comprehensive review of α-methylated amino acids, a cornerstone modification in modern medicinal chemistry and peptide engineering. For researchers and drug developers, the challenge with native peptides is...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to a comprehensive review of α-methylated amino acids, a cornerstone modification in modern medicinal chemistry and peptide engineering. For researchers and drug developers, the challenge with native peptides is often their therapeutic futility, stemming from rapid proteolytic degradation and poor bioavailability. The introduction of unnatural amino acids is a key strategy to overcome these hurdles.[] This guide moves beyond a simple catalog of applications to provide a deep, comparative analysis of why and when to employ α-methylation. We will explore the causal biochemical principles, present supporting experimental data, and provide actionable protocols to empower your research.

Part 1: The Fundamental Impact of α-Methylation on Peptide Properties

The strategic replacement of the α-hydrogen with a methyl group on an amino acid residue introduces profound, predictable changes to a peptide's physicochemical properties. This single modification offers a powerful toolkit to rationally design more drug-like peptides.

Enforcing Conformational Rigidity: A Comparative Look at Backbone Dynamics

The primary and most influential effect of α-methylation is the severe restriction of the peptide backbone's conformational freedom.[2] The presence of a geminal methyl group on the α-carbon sterically limits the permissible Ramachandran (φ, ψ) angles, effectively locking the residue into a helical conformation.[3][4]

  • α-Methylated Amino Acids vs. Natural Amino Acids: While natural amino acids like alanine and leucine are considered helix-formers, they still possess significant rotational freedom.[5][6] In contrast, α-methylated residues act as potent helix inducers.[3][7] Peptides rich in these modified amino acids preferentially adopt helical structures, most commonly the 3(10)-helix or the α-helix.[2][4][7] This contrasts sharply with flexible residues like glycine or helix-breaking residues like proline, which disrupt regular secondary structures.[5][6] The ability to enforce a specific secondary structure is critical for mimicking the bioactive conformation of a peptide, a key principle in rational drug design.

  • Comparison with Other Constraining Strategies: Other methods to constrain peptide conformation include incorporating D-amino acids or creating "stapled" peptides.[8] While effective, these methods can be more synthetically challenging or may not induce the precise helical geometry required. α-Methylation offers a residue-specific, synthetically accessible method to systematically build and stabilize helical domains.

Caption: Conformational freedom of natural vs. α-methylated amino acids.

Engineering Proteolytic Resistance: Shielding the Amide Bond

One of the most significant advantages of α-methylation in a therapeutic context is the dramatic increase in metabolic stability.[9][10][11] Native peptides are rapidly cleaved by proteases, limiting their in vivo half-life. α-Methylation provides a robust defense against this enzymatic degradation.[12]

The mechanism of protection is twofold:

  • Steric Hindrance: The α-methyl group acts as a physical shield for the adjacent peptide bonds, preventing the peptide from fitting into the active site of a protease.[3][13]

  • Conformational Stabilization: By promoting a stable helical structure, the peptide becomes a poorer substrate for proteases, which often recognize and cleave flexible, extended-chain conformations.[3][8]

This modification is highly effective, with studies demonstrating that substitution at or near a known cleavage site can confer absolute stability against specific proteases.[14] For example, placing an α-methylated residue at the P1 position relative to a chymotrypsin cleavage site results in complete resistance to proteolysis.[14]

G cluster_0 Standard Peptide cluster_1 α-Methylated Peptide Peptide1 Peptide1 Cleavage Cleavage Peptide1->Cleavage Protease1 Protease Protease1->Peptide1 Binds to Active Site Peptide2 Peptide2 NoCleavage No Cleavage Peptide2->NoCleavage Protease2 Protease Protease2->Peptide2 Steric Hindrance Prevents Binding

Caption: Experimental workflow for determining peptide proteolytic stability.

Conclusion

α-Methylated amino acids are more than just another type of unnatural building block; they are precision tools for engineering peptides with superior therapeutic properties. By providing predictable control over conformation, they simultaneously enhance biological activity and confer the metabolic stability that is so often the Achilles' heel of peptide-based drugs. The causal relationship is clear: restricting backbone flexibility induces a stable, bioactive structure that is resistant to enzymatic degradation. As demonstrated by both fundamental principles and compelling experimental data, the strategic incorporation of α-methylated residues is a validated and powerful approach for any scientist working at the interface of chemistry, biology, and medicine.

References

  • Nguyen, T., et al. (2020). Incorporation of α-Methylated Amino Acids into Apolipoprotein A-I Mimetic Peptides Improves their Helicity and Cholesterol Efflux Potential. Biochemistry and Biophysics Reports. [Link]

  • Toniolo, C., et al. (1993). Structures of peptides from alpha-amino acids methylated at the alpha-carbon. Peptide Science. [Link]

  • Porebski, P. G., et al. (2021). Engineering of a Peptide α‐N‐Methyltransferase to Methylate Non‐Proteinogenic Amino Acids. ETH Zurich Research Collection. [Link]

  • LifeTein. (2025). Should My Peptide Be Methylated? [Link]

  • Aapptec Peptides. N-Methyl amino acids. [Link]

  • Stanton, M. G. (1998). Synthesis of alpha-methyl, alpha-substituted amino acids.
  • Lau, Y. H., & Dunn, W. B. (2018). Strategies for Improving Peptide Stability and Delivery. MDPI. [Link]

  • Di Gioia, M. L., et al. (2016). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. ResearchGate. [Link]

  • Porebski, P. G., et al. (2021). Engineering of a Peptide α‐N‐Methyltransferase to Methylate Non‐Proteinogenic Amino Acids. Angewandte Chemie International Edition. [Link]

  • Keglevich, G., et al. (2021). The Synthesis of Bis(α-aryl-methylphosphonoyl)amines by the Microwave-Assisted Catalyst-Free Tandem Kabachnik–Fields Reaction. MDPI. [Link]

  • University of Central Lancashire. Nanomedicine. [Link]

  • Singh, Y., et al. (2021). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. RSC Medicinal Chemistry. [Link]

  • Wikipedia. Post-translational modification. [Link]

  • Porebski, P. G., et al. (2021). Engineering of a Peptide α-N-Methyltransferase to Methylate Non-Proteinogenic Amino Acids. Angewandte Chemie International Edition. [Link]

  • Di Gioia, M. L., et al. (2016). N-Methylated α-Amino Acids And Peptides: Synthesis And Biolo... Ingenta Connect. [Link]

  • Jäckel, C., et al. (2005). Proteolytically stable peptides by incorporation of alpha-Tfm amino acids. Protein Engineering, Design and Selection. [Link]

  • Aurelio, L., et al. (2004). Synthetic Preparation of N-Methyl-α-amino Acids. Chemical Reviews. [Link]

  • Tanaka, M. (2000). Design and conformation of peptides containing alpha,alpha-disubstituted alpha-amino acids. ResearchGate. [Link]

  • Kennedy, R. J., et al. (2009). A 3(10)-helical pentapeptide in water: interplay of alpha,alpha-disubstituted amino acids and the central residue on structure formation. Peptide Science. [Link]

  • Di Gioia, M. L., et al. (2012). Methylation of α-Amino Acids and Derivatives Using Trimethylsilyldiazomethane. ResearchGate. [Link]

  • Mykhailiuk, P. K. (2022). The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. MDPI. [Link]

  • Baldwin, R. L. (1995). The Mechanism of alpha-Helix Formation by Peptides. Annual Review of Biophysics and Biomolecular Structure. [Link]

  • Shomu's Biology. (2020). Alpha helix || secondary structure of protein. YouTube. [Link]

  • Arora, P. S. (2018). Constrained α-Helical Peptides as Inhibitors of Protein-Protein and Protein-DNA Interactions. Current Topics in Medicinal Chemistry. [Link]

  • Lee, J. H., et al. (2005). Enantiocontrolled Synthesis of α-Methyl Amino Acids via Bn2N-α-Methylserine-β-lactone. Organic Letters. [Link]

  • Reddit. (2022). What amino acids disrupt the alpha-helix formation? r/Biochemistry. [Link]

  • Thormann, M., & Hofmann, H. J. (1998). Conformational properties of peptides containing dehydro amino acids. ResearchGate. [Link]

  • Anaspec. Methylated Amino Acids. [Link]

  • O'Donnell, M. J., et al. (2012). Enantioselective synthesis of α,α-disubstituted α-amino acids via direct catalytic asymmetric addition of acetonitrile to α-iminoesters. Organic & Biomolecular Chemistry. [Link]

  • Wu, X., et al. (2026). Cobalt-Catalyzed Asymmetric Reductive Propargylic Addition of α-Ketimino Esters. The Journal of Organic Chemistry. [Link]

  • Brandenberg, O. F., et al. (2020). Biocatalytic Synthesis of α-Amino Esters via Nitrene C−H Insertion. Journal of the American Chemical Society. [Link]

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